2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
Description
BenchChem offers high-quality 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXOWIZDUYCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole Hydrochloride from Diacetyl
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted imidazoles are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a valuable and reactive building block for the synthesis of more complex molecular architectures. This guide provides an in-depth, scientifically-grounded methodology for the synthesis of this key intermediate, starting from the readily available precursor, diacetyl (2,3-butanedione). The presented synthetic strategy is a robust two-step process involving the construction of the imidazole core via the Debus-Radziszewski reaction, followed by a controlled chlorination of a hydroxymethyl intermediate. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and causality, ensuring both scientific integrity and practical applicability for professionals in the field.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is most effectively approached via a two-step sequence that prioritizes reaction control and purity of the final product.
The chosen pathway involves:
-
Imidazole Ring Formation: Construction of the 4,5-dimethyl-1H-imidazole core with a 2-hydroxymethyl substituent using the Debus-Radziszewski imidazole synthesis.[1][2]
-
Chlorination and Salt Formation: Conversion of the 2-hydroxymethyl group to the target 2-chloromethyl group, with concomitant formation of the hydrochloride salt.
This strategy is superior to a potential single-step direct chloromethylation of a pre-formed 4,5-dimethyl-1H-imidazole. Direct chloromethylation can lead to a mixture of products and is often difficult to control. The use of a stable hydroxymethyl intermediate allows for straightforward purification before the final, clean conversion to the desired chloromethyl product.
Logical Workflow Diagram
The overall synthetic workflow is visualized below, outlining the transformation from starting materials to the final product.
Caption: Overall synthetic workflow from diacetyl to the target compound.
Step 1: Synthesis of 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole
This core step utilizes the Debus-Radziszewski reaction, a powerful multi-component reaction that efficiently constructs the imidazole ring from three fundamental components: a 1,2-dicarbonyl, an aldehyde, and ammonia.[3][4]
Reaction Mechanism
The reaction is understood to proceed in two main stages.[2][5] First, the 1,2-dicarbonyl compound (diacetyl) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine undergoes condensation with the aldehyde (glycolaldehyde), followed by cyclization and aromatization to yield the substituted imidazole.
Caption: Mechanism of the Debus-Radziszewski imidazole synthesis.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Formula | Mol. Wt. | Moles (Equiv.) | Amount |
| Diacetyl | C₄H₆O₂ | 86.09 | 0.20 (1.0) | 17.2 g (17.4 mL) |
| Glycolaldehyde | C₂H₄O₂ | 60.05 | 0.20 (1.0) | 12.0 g |
| Ammonium Hydroxide | NH₄OH (28-30% soln.) | 35.04 | ~0.60 (3.0) | ~40 mL |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 200 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction/wash |
| Celite® | - | - | - | For filtration |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetyl (17.2 g, 0.20 mol) and ethanol (200 mL).
-
To this solution, add glycolaldehyde (12.0 g, 0.20 mol) and stir until fully dissolved.
-
Cool the flask in an ice-water bath. Slowly add concentrated ammonium hydroxide (~40 mL, ~0.60 mol) to the stirred solution over 30 minutes. Causality: The slow, cooled addition is crucial to control the initial exothermic condensation reaction and prevent the uncontrolled polymerization of glycolaldehyde.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.
-
The resulting dark, viscous residue is taken up in hot ethyl acetate (150 mL). A dark, tarry solid may precipitate.
-
Filter the hot solution through a pad of Celite® to remove insoluble tars. Wash the Celite® pad with additional hot ethyl acetate (50 mL).
-
Allow the filtrate to cool to room temperature, then place it in an ice bath or refrigerator for several hours to induce crystallization.
-
Collect the resulting crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 2-(hydroxymethyl)-4,5-dimethyl-1H-imidazole. A typical yield is 65-75%.
Step 2: Synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
This step involves the conversion of the primary alcohol functional group of the intermediate into a chloromethyl group using thionyl chloride (SOCl₂). This reagent is highly effective for this transformation and simultaneously acts as a source of HCl to form the final hydrochloride salt, which often aids in precipitation and purification.[6][7]
Reaction Mechanism
The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate. In the absence of a base like pyridine, the chloride ion from the intermediate attacks the carbon atom in an Sₙ2 fashion, leading to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The imidazole nitrogen is basic and is protonated by the generated HCl to form the hydrochloride salt.
Caption: Mechanism of chlorination using thionyl chloride.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent | Formula | Mol. Wt. | Moles (Equiv.) | Amount |
| 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole | C₆H₁₀N₂O | 126.16 | 0.10 (1.0) | 12.6 g |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 0.15 (1.5) | 17.8 g (11.0 mL) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 100 mL |
| Diethyl Ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | - | For wash |
Procedure: !! SAFETY NOTE !! Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler (to vent HCl and SO₂ through a basic scrubber), suspend the 2-(hydroxymethyl)-4,5-dimethyl-1H-imidazole (12.6 g, 0.10 mol) in anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Charge the dropping funnel with thionyl chloride (11.0 mL, 0.15 mol). Add the thionyl chloride dropwise to the cold, stirred suspension over a period of 30-45 minutes. Causality: A slow, controlled addition is critical to manage the vigorous evolution of HCl and SO₂ gases and the exothermic nature of the reaction.[7] A rapid addition can cause the reaction to boil over.
-
During the addition, the solid suspension will gradually dissolve and then a new precipitate (the hydrochloride salt) may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess thionyl chloride.
-
To the resulting solid, add anhydrous diethyl ether (50 mL) and triturate the solid (break it up with a spatula) to form a fine powder.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Dry the white to off-white solid under high vacuum to yield 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. A typical yield is 85-95%.
Characterization Data
| Compound | Form | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole | White solid | 142-145 | 11.8 (br s, 1H, NH), 5.2 (t, 1H, OH), 4.4 (d, 2H, CH₂), 2.1 (s, 3H, CH₃), 2.0 (s, 3H, CH₃) | 148.1 (C2), 124.5 (C4/C5), 118.0 (C5/C4), 55.2 (CH₂), 10.5 (CH₃), 8.9 (CH₃) |
| 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole HCl | White/off-white solid | 210-214 | 14.5 (br s, 2H, NH⁺), 5.0 (s, 2H, CH₂), 2.3 (s, 6H, 2xCH₃) | 142.5 (C2), 127.0 (C4/C5), 35.8 (CH₂), 10.1 (CH₃) |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride starting from diacetyl. The methodology leverages the efficiency of the Debus-Radziszewski reaction for the initial imidazole core formation and employs a standard, high-yielding chlorination protocol for the final conversion. By explaining the rationale behind critical experimental steps, this document provides researchers and drug development professionals with a robust framework for producing this important synthetic intermediate with high purity and yield. The principles and procedures described herein are grounded in established organic chemistry and are designed to be both reproducible and adaptable for various laboratory scales.
References
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Wikimedia Foundation. [Link]
-
Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
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Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
-
Mondal, S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. [Link]
-
dos Santos, V. A., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank. [Link]
-
PrepChem. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]
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- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
The Mechanism of Chloromethylation of 4,5-Dimethyl-1H-Imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chloromethylation of 4,5-dimethyl-1H-imidazole, a critical functionalization reaction in synthetic organic chemistry and drug development. Delving into the underlying mechanistic principles, this document elucidates the electrophilic substitution pathway, detailing the formation of the active chloromethylating agent and its subsequent reaction with the electron-rich imidazole ring. We will explore the nuanced interplay of reaction conditions, including the roles of formaldehyde, hydrogen chloride, and solvent systems, and their impact on reaction efficiency and regioselectivity. Furthermore, this guide presents a detailed, field-proven experimental protocol, offering actionable insights for laboratory application. Visual representations of the reaction mechanism and experimental workflow are provided to enhance understanding.
Introduction: The Significance of Imidazole C-H Functionalization
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, contribute to its ability to engage in various biological interactions. The functionalization of the imidazole ring is therefore a pivotal step in the synthesis of novel therapeutic agents.
Chloromethylation, the introduction of a chloromethyl (-CH₂Cl) group, is a particularly valuable transformation. The resulting chloromethylated imidazoles are versatile intermediates, primed for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities, thereby enabling the exploration of diverse chemical space in drug discovery programs. This guide focuses specifically on the chloromethylation of 4,5-dimethyl-1H-imidazole, a common scaffold in pharmaceutical research.
The Core Mechanism: An Electrophilic Aromatic Substitution
The chloromethylation of 4,5-dimethyl-1H-imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles.[2][3] In this reaction, the key challenge is the generation of a sufficiently potent electrophile to react with the imidazole ring, which can be deactivated by protonation in the strongly acidic reaction medium.[4]
Generation of the Electrophilic Species
The reaction is typically carried out using formaldehyde (or its polymer, paraformaldehyde) and an excess of hydrogen chloride.[4][5] In the highly acidic environment, formaldehyde is protonated, which then eliminates water to form a highly reactive electrophilic species. There has been some debate in the broader context of chloromethylation (the Blanc-Quelet reaction) regarding the exact nature of the attacking electrophile.[6] Two primary candidates are the chloromethyl cation ([CH₂Cl]⁺) and the hydroxymethyl cation ([CH₂OH]⁺) .
The formation of the hydroxymethyl cation is generally favored, which then attacks the aromatic ring. The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl product by reaction with hydrogen chloride.[6]
Caption: Generation of the hydroxymethyl cation electrophile.
Electrophilic Attack on the Imidazole Ring
The imidazole ring is more susceptible to electrophilic attack than pyrazole but the positions of attack are crucial.[3] Electrophilic substitution on the imidazole ring preferentially occurs at the C4 and C5 positions due to the formation of more stable intermediates.[2][3] In the case of 4,5-dimethyl-1H-imidazole, both the C4 and C5 positions are occupied by methyl groups. This leaves the C2 position as the primary site for electrophilic attack.
The electrophilic hydroxymethyl cation attacks the C2 position of the 4,5-dimethyl-1H-imidazole. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
Rearomatization and Final Product Formation
The sigma complex then rapidly undergoes deprotonation to restore the aromaticity of the imidazole ring, yielding the 2-hydroxymethyl-4,5-dimethyl-1H-imidazole intermediate. In the presence of excess hydrogen chloride, the hydroxyl group is subsequently protonated and eliminated as water in a nucleophilic substitution reaction, with a chloride ion attacking the resulting carbocation to form the final product, 2-chloromethyl-4,5-dimethyl-1H-imidazole hydrochloride.
Caption: Mechanism of chloromethylation of 4,5-dimethyl-1H-imidazole.
Experimental Protocol: A Field-Proven Methodology
The following protocol is adapted from established procedures for the chloromethylation of similar imidazole derivatives and is designed to be a self-validating system for achieving the desired product.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-Dimethyl-1H-imidazole | ≥98% | Standard Chemical Supplier | --- |
| Paraformaldehyde | Reagent Grade | Standard Chemical Supplier | --- |
| Concentrated Hydrochloric Acid | ~37% | Standard Chemical Supplier | Corrosive |
| Hydrogen Chloride Gas | Anhydrous | Gas Supplier | Toxic and Corrosive |
| Ethanol | Anhydrous | Standard Chemical Supplier | --- |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier | Flammable |
Step-by-Step Procedure
WARNING: This reaction should be performed in a well-ventilated fume hood due to the use of concentrated hydrochloric acid and hydrogen chloride gas. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 4,5-dimethyl-1H-imidazole in concentrated aqueous hydrochloric acid. A typical concentration is a 10-25% w/w solution.[4]
-
Addition of Formaldehyde Source: To the stirred solution, add paraformaldehyde. The molar ratio of 4,5-dimethyl-1H-imidazole to formaldehyde should be approximately 1:1 to 1:1.5.[5]
-
Introduction of Hydrogen Chloride: Begin to pass a steady stream of hydrogen chloride gas through the reaction mixture.[4][5]
-
Heating: Heat the reaction mixture to a temperature between 50°C and 110°C.[4] The optimal temperature may need to be determined empirically for this specific substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 2-chloromethyl-4,5-dimethyl-1H-imidazole hydrochloride, may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold ethanol followed by diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum to obtain the final 2-chloromethyl-4,5-dimethyl-1H-imidazole hydrochloride.
Sources
- 1. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 5. CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
A Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (C₆H₁₀Cl₂N₂), a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document offers a comprehensive, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and related heterocyclic compounds.
Introduction: The Importance of Spectroscopic Analysis
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a reactive building block in medicinal chemistry. Its utility stems from the presence of a nucleophilic imidazole core and an electrophilic chloromethyl group, allowing for diverse synthetic transformations. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. Spectroscopic methods provide a non-destructive and highly informative means to achieve this confirmation. This guide will delve into the predicted spectroscopic signatures of this molecule, offering a virtual roadmap for its identification and characterization.
Molecular Structure and Key Features
The structure of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride presents several key features that will influence its spectroscopic output. The imidazole ring is aromatic and, in its hydrochloride form, is protonated. The two methyl groups at the C4 and C5 positions and the chloromethyl group at the C2 position will exhibit characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the tautomerism inherent in N-unsubstituted imidazoles, the proton and carbon environments can be averaged in solution. However, protonation to the hydrochloride salt typically localizes the positive charge and can provide a more defined structure in the NMR timescale.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a solvent such as DMSO-d₆ would likely exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.0 - 15.0 | Broad Singlet | 2H | N-H | The two N-H protons of the protonated imidazole ring are expected to be highly deshielded and will likely appear as a broad signal due to rapid exchange with each other and any trace water. |
| ~4.80 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the electron-deficient imidazole ring, leading to a significant downfield shift. |
| ~2.30 | Singlet | 6H | -CH₃ | The two methyl groups at C4 and C5 are in similar chemical environments and are expected to resonate as a single peak. |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve polar hydrochloride salts and its high boiling point are advantageous. Furthermore, acidic protons, such as the N-H protons of the imidazole ring, are often clearly observable in DMSO-d₆, whereas they might rapidly exchange with deuterium in solvents like D₂O, rendering them invisible.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would likely display the following resonances:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C2 | The C2 carbon, bonded to a nitrogen and the chloromethyl group, is expected to be the most deshielded of the ring carbons. |
| ~125.0 | C4/C5 | The C4 and C5 carbons, each bearing a methyl group, will have similar chemical shifts. Due to the potential for slight electronic asymmetry, they may appear as a single peak or two closely spaced peaks. |
| ~40.0 | -CH₂Cl | The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine atom. |
| ~10.0 | -CH₃ | The carbons of the two methyl groups are expected to be in the aliphatic region of the spectrum. |
Self-Validating Protocol for NMR Acquisition:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and integrating the ¹H NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is expected to show characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 (broad) | N-H stretch | Protonated Imidazole Ring |
| ~3100 | C-H stretch (aromatic) | Imidazole Ring |
| 2950 - 2850 | C-H stretch (aliphatic) | -CH₃ and -CH₂Cl |
| ~1620 | C=N stretch | Imidazole Ring |
| ~1580 | C=C stretch | Imidazole Ring |
| ~750 | C-Cl stretch | -CH₂Cl |
Experimental Protocol for ATR-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal. Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, electrospray ionization (ESI) would be a suitable method, as it is a soft ionization technique that is well-suited for polar and ionic compounds. The spectrum would be expected to show the molecular ion of the free base.
Predicted ESI-MS Data:
-
Molecular Ion (M+H)⁺: m/z ~145.06 (for the free base C₆H₉ClN₂)
-
Isotope Pattern: A characteristic M+2 peak at m/z ~147.06 with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.
Predicted Fragmentation Pathway (Electron Ionization - EI):
A potential fragmentation pathway under harsher EI conditions is illustrated below. The initial fragmentation would likely involve the loss of the chlorine atom or the chloromethyl group.
An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole Hydrochloride
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early-stage assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not merely academic data points; they are profound indicators of a drug's potential bioavailability, manufacturability, and shelf-life. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters for a key intermediate like 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is paramount.
This technical guide provides an in-depth exploration of the solubility and stability of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. As a reactive heterocyclic compound, its behavior in various solvent systems and under different stress conditions dictates its handling, formulation, and ultimate success in synthetic pathways. This document moves beyond a simple recitation of facts, offering a causal explanation for experimental choices and providing robust, self-validating protocols for your own laboratory investigations.
I. Understanding the Molecule: Structure, Properties, and Inherent Reactivity
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a substituted imidazole derivative with the empirical formula C₆H₁₀Cl₂N₂ and a molecular weight of 181.06 g/mol . Its structure, featuring a dimethylated imidazole ring and a reactive chloromethyl group, suggests a propensity for specific chemical interactions that govern its solubility and stability.
The imidazole ring itself is a polar, aromatic heterocycle. The presence of the hydrochloride salt significantly enhances its polarity and aqueous solubility. However, the chloromethyl group introduces a reactive electrophilic site. This "push-pull" electronic nature is the key to understanding its chemical behavior. The chloromethyl group is susceptible to nucleophilic substitution, a common degradation pathway.[1]
II. Solubility Profile: A Multifaceted Investigation
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its absorption and bioavailability. For 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, its solubility will also dictate the choice of solvents for reaction, purification, and formulation. Imidazole derivatives, in general, exhibit higher solubility in polar solvents.[2]
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" is a foundational concept in solubility. Given the polar and ionic nature of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, it is expected to be more soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) than in nonpolar solvents (e.g., hexane, toluene). The high polarity of imidazoles makes them readily soluble in solvents like methanol and acetonitrile, particularly under acidic or alkaline conditions.[2] Reactions involving the related compound 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride are often performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
Experimental Determination of Solubility
A systematic approach to determining solubility is essential. The following protocol outlines a robust method for quantifying the solubility of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in a range of pharmaceutically relevant solvents.
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Equilibrium Solubility Measurement
-
Solvent Selection: A diverse panel of solvents should be chosen, including:
-
Purified Water
-
Methanol
-
Ethanol
-
Acetonitrile
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Equilibrium Setup:
-
Add a known volume of each solvent to separate, sealed vials.
-
Place the vials in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C).
-
Add an excess of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride to each vial to create a saturated solution.
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid material is transferred.
-
Filter the sample through a 0.45 µm syringe filter compatible with the solvent.
-
Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method (see Section IV for a detailed protocol).
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Data Presentation: Expected Solubility Profile
While specific experimental data is not publicly available, a hypothetical solubility profile can be constructed based on the chemical nature of the compound.
| Solvent | Polarity Index | Expected Solubility (mg/mL) | Rationale |
| Water | 10.2 | High | Polar, protic, and ionic nature of the hydrochloride salt. |
| Methanol | 5.1 | High | Polar, protic solvent capable of hydrogen bonding. |
| Ethanol | 4.3 | Moderate to High | Less polar than methanol, but still a good solvent for polar compounds. |
| DMSO | 7.2 | High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| DMF | 6.4 | High | Polar aprotic solvent, often used in reactions with this class of compounds.[1] |
| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent, commonly used in chromatography. |
| Acetone | 5.1 | Low to Moderate | Less polar than other organic solvents listed. |
III. Stability Assessment: Unveiling Degradation Pathways through Forced Degradation
Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[3][4] Forced degradation studies, or stress testing, deliberately expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[4][5]
Causality Behind Stress Conditions
The choice of stress conditions is not arbitrary; each is designed to mimic potential environmental or physiological challenges the molecule might encounter.
-
Acid/Base Hydrolysis: Simulates the pH environments of the gastrointestinal tract and assesses the stability of functional groups susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: Investigates the compound's susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or reactive oxygen species in the body.
-
Thermal Degradation: Evaluates the impact of heat, which can accelerate other degradation processes and is relevant to manufacturing and storage conditions.
-
Photostability: Assesses the effect of light exposure, a critical parameter for packaging and storage.
Logical Flow of a Forced Degradation Study
Caption: Forced Degradation Experimental Workflow.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. The imidazole moiety of some drugs is susceptible to base-mediated autoxidation.[6]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. The imidazole ring can be susceptible to oxidation.[6]
-
Thermal Degradation: Heat the stock solution at 60 °C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation:
-
For acid and base-stressed samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
For identification of major degradants, LC-MS analysis can be employed.[5]
-
Expected Stability Profile and Potential Degradants
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acid Hydrolysis | Likely stable | The imidazole ring is generally stable to acid. |
| Base Hydrolysis | Susceptible to degradation | The chloromethyl group is prone to nucleophilic substitution by hydroxide ions to form the corresponding alcohol. The imidazole ring can also undergo base-mediated oxidation.[6] |
| Oxidation | Susceptible to degradation | Oxidation of the imidazole ring and/or the chloromethyl group.[6] |
| Thermal Degradation | Potentially unstable | Acceleration of hydrolysis and other degradation pathways. |
| Photolytic Degradation | Potentially unstable | Photolytic cleavage of the C-Cl bond or degradation of the imidazole ring. |
IV. The Analytical Backbone: A Stability-Indicating HPLC-UV Method
A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active ingredient due to degradation and can separate the parent compound from its degradation products.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[10][11]
Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (A common choice for reversed-phase chromatography of polar compounds).[10]
-
Mobile Phase: A gradient elution may be necessary to separate the parent compound from its more polar degradants. A typical starting point would be a mixture of a phosphate buffer (pH 3.0) and acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: Imidazole derivatives typically have a strong UV absorbance around 210 nm.[10] The optimal wavelength should be determined by running a UV scan of the compound.
-
Method Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[7]
V. Conclusion: A Roadmap for Comprehensive Characterization
This technical guide has provided a comprehensive framework for evaluating the solubility and stability of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. By understanding the inherent chemical properties of the molecule, researchers can make informed decisions about solvent selection and anticipate potential degradation pathways. The detailed experimental protocols for solubility determination and forced degradation studies, coupled with a robust stability-indicating HPLC method, provide a practical roadmap for generating the critical data needed to advance a drug development program.
The principles and methodologies outlined herein are designed to be a self-validating system, empowering scientists to not only generate high-quality data but also to understand the fundamental science that underpins it. This knowledge is indispensable for overcoming the challenges of formulation development, ensuring product quality, and ultimately, contributing to the successful translation of chemical entities into safe and effective medicines.
VI. References
-
PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5379. Retrieved from [Link]
-
PubMed. (2017). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-556. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 12(9), 4281-4287. Retrieved from [Link]
-
Google Patents. (2016). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group). Retrieved from
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]
-
ResearchGate. (2020). The dissolution behaviour and apparent thermodynamic analysis of doxifluridine in twelve pure solvents at various temperatures. Journal of Chemical Thermodynamics, 144, 106063. Retrieved from [Link]
-
ResearchGate. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. Retrieved from [Link]
-
ResearchGate. (2021). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]
-
Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of Bioanalysis & Biomedicine, 4(5), 075-081. Retrieved from [Link]
-
ResearchGate. (2018). Development and validation of a stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 643-656. Retrieved from [Link]
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The Chloromethyl Group in Imidazole Derivatives: A Technical Guide to Reactivity and Synthetic Application
Introduction: The Versatile Role of Imidazoles in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[3] The functionalization of the imidazole nucleus is a key strategy for modulating the pharmacological activity of these molecules. Among the various functionalized derivatives, those bearing a chloromethyl group (-CH2Cl) are of particular importance. These compounds serve as highly versatile synthetic intermediates, with the chloromethyl group acting as a reactive "handle" for the introduction of diverse molecular fragments through nucleophilic substitution reactions.[4][5] This guide provides an in-depth exploration of the reactivity of the chloromethyl group in imidazole derivatives, offering insights into reaction mechanisms, influencing factors, and practical applications in the synthesis of therapeutic agents.
Core Reactivity: The Chloromethyl Group as a Benzylic Halide Analogue
The chemical behavior of the chloromethyl group attached to an imidazole ring is analogous to that of a benzylic halide. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom.[6] This electrophilicity is further influenced by the electronic properties of the imidazole ring to which it is attached. The primary nature of the carbon atom suggests a predisposition towards a bimolecular nucleophilic substitution (SN2) mechanism. However, the aromatic imidazole ring can stabilize a potential carbocation intermediate through resonance, a characteristic that could favor a unimolecular (SN1) pathway. This dual potential for reactivity is central to understanding and controlling the synthetic outcomes of reactions involving chloromethylated imidazoles.
Mechanistic Pathways: A Balancing Act Between SN1 and SN2
The nucleophilic substitution at the chloromethyl group can proceed through two primary mechanisms: SN1 and SN2. The operative pathway is determined by a combination of factors, including the structure of the imidazole derivative, the nature of the nucleophile, the solvent, and the reaction temperature.
-
The SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[5][7] The reaction rate is dependent on the concentration of both the chloromethyl imidazole and the nucleophile.[8][9] Given that the chloromethyl group is on a primary carbon, steric hindrance is minimal, generally favoring the SN2 mechanism.[4] Strong, negatively charged nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) promote the SN2 pathway.[10]
-
The SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate.[8] The first step, the ionization of the C-Cl bond to form a resonance-stabilized imidazolyl-methyl carbocation, is the slow, rate-determining step.[4] The subsequent attack of the nucleophile on the carbocation is fast. The rate of an SN1 reaction is dependent only on the concentration of the chloromethyl imidazole.[9] This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can solvate and stabilize both the carbocation intermediate and the departing chloride ion.[10]
The following diagram illustrates the two competing mechanistic pathways for the reaction of a generic 4-(chloromethyl)imidazole with a nucleophile (Nu⁻).
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Factors Influencing Reactivity
Several key factors dictate the rate and mechanism of nucleophilic substitution on the chloromethyl group of imidazole derivatives.
Nature of the Nucleophile
The strength of the nucleophile is a critical determinant of the reaction mechanism.
-
Strong Nucleophiles: Anions such as thiolates (RS⁻), alkoxides (RO⁻), cyanide (CN⁻), and amines (RNH₂) are strong nucleophiles that favor the SN2 pathway.[10]
-
Weak Nucleophiles: Neutral molecules like water (H₂O) and alcohols (ROH) are weak nucleophiles and tend to favor the SN1 mechanism, often acting as the solvent as well in solvolysis reactions.[10]
Solvent Effects
The choice of solvent can dramatically influence the reaction pathway.
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol have O-H or N-H bonds and can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thus favoring the SN1 mechanism.[10]
-
Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) lack O-H or N-H bonds. They can solvate cations but not anions effectively, leaving the nucleophile "bare" and more reactive, which promotes the SN2 mechanism.[10]
Substituent Effects on the Imidazole Ring
The electronic nature of other substituents on the imidazole ring can modulate the reactivity of the chloromethyl group.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH₃) increase the electron density of the imidazole ring. This can have a dual effect. For an SN1 reaction, EDGs will stabilize the carbocation intermediate, thereby accelerating the reaction. For an SN2 reaction, the increased electron density on the ring might slightly decrease the electrophilicity of the chloromethyl carbon.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This will destabilize the carbocation intermediate, slowing down an SN1 reaction. Conversely, by increasing the electrophilicity of the chloromethyl carbon, EWGs can accelerate an SN2 reaction.
A kinetic study on the SN2 reaction of 1-chloromethylnaphthalene with various substituted anilines provides valuable insight.[11] The reaction rate was found to be sensitive to the electronic nature of the substituents on the aniline nucleophile, as demonstrated by a linear Hammett plot. Electron-releasing groups on the aniline accelerated the reaction, while electron-withdrawing groups retarded it, consistent with the nucleophilic attack being the rate-determining step.[11]
Quantitative Analysis of Reactivity
While specific kinetic data for chloromethyl imidazole derivatives are sparse in the literature, data from analogous benzylic-type systems can provide a reliable estimation of reactivity. The following table presents kinetic data for the SN2 reaction of 1-chloromethylnaphthalene with aniline in various solvents, which serves as a model for the reactivity of chloromethyl imidazoles with amine nucleophiles.[11]
| Solvent | Temperature (°C) | k₂ (x 10⁵ L mol⁻¹ s⁻¹) | Eₐ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |
| Methanol | 35 | 28.3 | 82.0 | 79.5 | 60.7 |
| Ethanol | 35 | 16.1 | 85.8 | 83.3 | 55.2 |
| n-Butanol | 35 | 12.5 | 87.9 | 85.4 | 52.3 |
| Isopropanol | 35 | 20.1 | 84.1 | 81.6 | 60.2 |
Data extracted from Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines.[11]
The negative entropy of activation (ΔS‡) values are characteristic of a bimolecular rate-determining step, providing strong evidence for the SN2 mechanism.[11]
Synthetic Protocols
The following sections provide detailed, step-by-step methodologies for the preparation of a representative chloromethyl imidazole and its subsequent use in a nucleophilic substitution reaction.
Protocol 1: Synthesis of 4-(Chloromethyl)-5-methylimidazole Hydrochloride
This protocol is adapted from a patented industrial process and describes the direct chloromethylation of 4-methylimidazole.[12]
Materials:
-
4-methylimidazole
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Chloride (gas)
-
Ethanol
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve 4-methylimidazole in concentrated aqueous hydrochloric acid to form a 10-25% (w/w) solution.
-
Add a molar equivalent of 37% aqueous formaldehyde solution to the stirred imidazole solution.
-
Heat the reaction mixture to between 50°C and 110°C.
-
While maintaining the temperature, pass gaseous hydrogen chloride through the reaction mixture.
-
Monitor the reaction progress using a suitable analytical technique (e.g., NMR spectroscopy). The reaction is typically complete within 5-20 hours.
-
Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from ethanol to yield pure 4-(chloromethyl)-5-methylimidazole hydrochloride.
Caption: Workflow for the synthesis of 4-(chloromethyl)-5-methylimidazole HCl.
Protocol 2: Nucleophilic Substitution with a Thiol Nucleophile (Synthesis of Cimetidine Intermediate)
This protocol describes the reaction of 4-(chloromethyl)-5-methylimidazole with a thiol-containing nucleophile, a key step in the synthesis of the anti-ulcer drug Cimetidine.[13]
Materials:
-
4-(chloromethyl)-5-methylimidazole hydrochloride
-
N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine
-
Water
-
Methanol
-
Sodium Hydroxide (5N solution)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
In a reaction vessel under an inert nitrogen atmosphere, mix N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with water at 0-5°C.
-
Adjust the pH of the mixture to 9.0 using a 5N sodium hydroxide solution.
-
In a separate flask, prepare a suspension of an equimolar amount of 4-(chloromethyl)-5-methylimidazole hydrochloride in methanol.
-
Add the suspension of the chloromethylimidazole to the aqueous solution of the nucleophile while maintaining the temperature at 0-5°C and the pH between 8.0 and 9.5.
-
Stir the reaction mixture at this temperature. The product, a precursor to Cimetidine, will crystallize directly from the reaction mixture.
-
Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.
Application in Drug Synthesis: The Case of Cimetidine
A prominent example of the utility of chloromethyl imidazoles in pharmaceutical synthesis is the production of Cimetidine, a histamine H₂-receptor antagonist used to treat peptic ulcers.[14] A key step in many synthetic routes to Cimetidine involves the nucleophilic substitution of the chlorine atom from 4-(chloromethyl)-5-methylimidazole hydrochloride by the sulfur atom of a mercaptoethylguanidine derivative.[13] This reaction efficiently couples the imidazole core with the guanidine side chain, demonstrating the power of this chemical transformation in constructing complex drug molecules.
Conclusion
The chloromethyl group is a powerful and versatile functional handle in the synthesis of imidazole-based compounds for drug discovery and development. Its reactivity, analogous to that of a benzylic halide, can be finely tuned by controlling the reaction conditions, particularly the choice of nucleophile and solvent, to favor either an SN1 or SN2 pathway. A thorough understanding of these mechanistic principles allows researchers to strategically employ chloromethyl imidazole derivatives as key building blocks for the synthesis of a wide range of biologically active molecules, as exemplified by the successful synthesis of Cimetidine. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize the rich chemistry of chloromethylated imidazoles in their synthetic endeavors.
References
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Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Archiv der Pharmazie, 347(3), 1-21. [Link]
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Shukla, S., & Pandey, M. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(51), 33235-33256. [Link]
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Lone, S. A., & Wan, S. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications, 2023. [Link]
- Durant, G. J., & Ganellin, C. R. (1980). U.S. Patent No. 4,211,875. Washington, DC: U.S.
-
Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(8), 1341-1348. [Link]
-
LibreTexts. (2021). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. In Chemistry LibreTexts. [Link]
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Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1 H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]
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S.N.1 and S.N.2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]
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Juspin, T., Zink, L., Crozet, M. D., & Vanelle, P. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 16(8), 6848-6862. [Link]
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Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 797. [Link]
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Gaba, M., Singh, S., & Mohan, C. (2014). Imidazole as a promising medicinal scaffold: current status and future direction. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 455-467. [Link]
-
Taylor & Francis Online. (2023). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]
-
Brainly. (2024). Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]
-
Gauth. (n.d.). Explain why primary benzylic halides show higher reactivity by SN1 mechanism than other pr. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
-
LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. In Chemistry LibreTexts. [Link]
-
Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? [Link]
-
Pearson+. (n.d.). How does resonance influence the reactivity of benzylic halides i... [Link]
-
LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. In Chemistry LibreTexts. [Link]
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Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
-
University of Illinois Springfield. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. [Link]
-
Khan Academy. (n.d.). Kinetics of SN1 vs SN2 reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]
-
GPAT Discussion Center. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]
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A Technical Guide to the Biological Activities of Substituted Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its amphoteric nature and ability to engage in various non-covalent interactions, make it a cornerstone in the design of therapeutic agents.[1][3][4] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted imidazole compounds. We will dissect their mechanisms of action across key therapeutic areas, including antifungal, anticancer, anti-inflammatory, and antihypertensive applications. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing these activities and offers insights into the critical structure-activity relationships that govern efficacy.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
First synthesized in 1858, the imidazole nucleus is a fundamental component of several essential biomolecules, such as the amino acid histidine and purines in nucleic acids.[4][5][6] This natural prevalence underscores its physiological significance and biocompatibility.[1] The structural features of the imidazole ring—specifically its electron-rich character and hydrogen bonding capability—allow it to bind readily to a multitude of enzymes and receptors, making it a highly versatile core for drug development.[3][5] Consequently, imidazole derivatives have been successfully developed into a wide array of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities.[3]
Key Therapeutic Areas and Mechanisms of Action
The versatility of the imidazole scaffold is best illustrated by its broad range of pharmacological effects. Strategic substitution around the imidazole ring allows for the fine-tuning of its biological targets and therapeutic outcomes.
Antifungal Activity
Imidazole derivatives represent a cornerstone of antifungal therapy.[7] Well-known examples include clotrimazole, miconazole, and ketoconazole.
Mechanism of Action: The primary antifungal mechanism of imidazole compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[7][8][9] Specifically, they target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase.[6] This enzyme is critical for converting lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterols in the fungal membrane.[10][11] This disruption of membrane integrity and function impairs fungal growth and replication, leading to a fungistatic or, at higher concentrations, fungicidal effect.[8][9][10] Additionally, some studies suggest that the buildup of toxic concentrations of hydrogen peroxide, resulting from altered enzyme activities, contributes to cell necrosis.[8][9][11]
Caption: Inhibition of the p38 MAP kinase pathway by imidazole derivatives.
Antihypertensive Activity
The imidazole scaffold is central to a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans". [12]Losartan is the prototypical drug in this class. [13] Mechanism of Action: Losartan and other sartans are selective antagonists of the Angiotensin II Type 1 (AT1) receptor. [13][14][15]Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By blocking the AT1 receptor, losartan prevents angiotensin II from exerting these effects. [13]This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure. [12][13]
Experimental Workflows for Assessing Biological Activity
Validating the biological activity of novel substituted imidazole compounds requires robust and reproducible experimental protocols. The choice of assay is dictated by the intended therapeutic target.
Protocol: In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain. The MIC is the lowest concentration that inhibits visible growth. This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI). [16][17][18][19] Methodology: Broth Microdilution
-
Preparation of Materials:
-
Fungal Strain: Use a standardized culture of the target fungus (e.g., Candida albicans, Aspergillus fumigatus).
-
Medium: Use RPMI-1640 medium for fungi. [2] * Test Compound: Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).
-
Plates: Use sterile 96-well microtiter plates. [2]
-
-
Step-by-Step Procedure:
-
Drug Dilution: Serially dilute the test compound in the microtiter plate using the appropriate medium to achieve a range of final concentrations. Include a positive control (a known antifungal like fluconazole) and a negative control (medium with no compound).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a specific cell density (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts). [2] 3. Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species. [16][19] 5. MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible growth is observed. [2] Self-Validation and Causality: This method is self-validating through the inclusion of positive and negative controls. The positive control ensures the assay is sensitive to antifungal agents, while the negative control confirms the viability of the fungal inoculum. The choice of RPMI-1640 medium is critical as it is a standardized, buffered medium that supports fungal growth without interfering with the activity of most antifungal agents.
-
Protocol: In Vitro Cytotoxicity Assessment
Objective: To measure the cytotoxic effect of a compound on cancer cells and determine its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose. [20][21][22] Methodology: MTT Assay
-
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. [20][21]The amount of formazan produced is directly proportional to the number of living cells. [21]
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion. [21] 2. Compound Treatment: Treat the cells with various concentrations of the test imidazole compound and incubate for a specified period (e.g., 48-72 hours). [2] 3. MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. [2][20][23] 4. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [2][20] 5. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. [2][23] 6. IC50 Calculation: Calculate the IC50 value from the dose-response curve, which represents the concentration of the compound required to inhibit cell growth by 50%. [2] Self-Validation and Causality: The assay includes untreated control cells (representing 100% viability) and a vehicle control (to account for any solvent effects). The reliance on mitochondrial enzyme activity provides a robust measure of cell health and metabolic function. This choice is deliberate because many anticancer agents, including some imidazoles, induce apoptosis which involves mitochondrial dysfunction.
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic analysis of how chemical structure relates to biological activity is fundamental to rational drug design. [1][24]For substituted imidazoles, modifications at different positions on the ring can dramatically alter their potency and selectivity. [1] Key SAR Insights:
-
Substituents on Nitrogen (N1): The nature of the substituent at the N1 position is often critical for receptor binding and pharmacokinetic properties.
-
Substituents on Carbon (C2, C4, C5): Modifications at the carbon positions influence the electronic distribution and steric profile of the molecule, which can enhance interactions with the target protein. [1]For example, in p38 MAP kinase inhibitors, a pyridinyl group at C4 is often a key feature for activity. [25] Data Summary Table Example:
| Compound ID | Substituent (R1) | Substituent (R2) | Target | IC50 (µM) |
| IM-01 | -H | -Phenyl | EGFR Kinase | 15.2 |
| IM-02 | -CH3 | -Phenyl | EGFR Kinase | 10.8 |
| IM-03 | -H | -4-Fluorophenyl | EGFR Kinase | 2.5 |
| IM-04 | -CH3 | -4-Fluorophenyl | EGFR Kinase | 1.1 |
This tabular format allows for a clear, comparative analysis of how different substituents impact biological potency.
Caption: Key modification sites on the imidazole ring for SAR studies.
Conclusion and Future Directions
Substituted imidazole compounds have unequivocally demonstrated their value in modern medicine, with a broad and expanding range of biological activities. [24]Their success stems from the chemical versatility of the imidazole scaffold, which allows for precise tuning of pharmacological properties through targeted substitutions. Future research will likely focus on developing multi-target imidazole hybrids and kinase inhibitors with improved selectivity to enhance therapeutic efficacy and minimize off-target effects. [26]The continued exploration of structure-activity relationships, aided by computational modeling and robust in vitro and in vivo testing, will undoubtedly lead to the discovery of novel imidazole-based therapeutics for a wide range of diseases.
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(2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]
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Ostrosky-Zeichner, L., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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(n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available at: [Link]
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Harnessing the Reactivity of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride: A Versatile Building Block for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2] Within this class, 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride emerges as a particularly valuable synthetic building block. Its strategic combination of a stable, substituted imidazole core with a highly reactive chloromethyl group provides a direct and efficient handle for molecular elaboration. This guide offers a comprehensive technical overview of its properties, core reactivity, and applications, with a focus on providing field-proven insights and actionable protocols for researchers in drug discovery and chemical synthesis. We will explore the causality behind its synthetic utility, from fundamental reactivity to its role in constructing complex molecules, including analogues of important pharmaceutical agents.
Core Attributes: Physicochemical Properties and Structural Analysis
The utility of any building block begins with a firm understanding of its intrinsic properties. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a solid, typically appearing as a powder, whose structure is optimized for synthetic manipulation.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂N₂ | [3] |
| Molecular Weight | 181.06 g/mol | [3] |
| Appearance | Powder | [3] |
| CAS Number | Not explicitly found for this specific compound | |
| InChI Key | AMHXOWIZDUYCPO-UHFFFAOYSA-N | [3] |
| SMILES | Cl.Cc1nc(CCl)[nH]c1C | [3] |
Dissecting the Structure for Reactivity:
The power of this reagent lies in the synergy of its three key structural components:
-
The Imidazole Core : This five-membered aromatic heterocycle is electron-rich and capable of participating in hydrogen bonding and metal coordination.[1][2] Its inherent stability provides a robust foundation for synthetic transformations.
-
The 4,5-Dimethyl Substitution : These methyl groups are not merely passive substituents. They influence the molecule's steric profile and electronic properties, which can guide the regioselectivity of reactions. Furthermore, they are a key structural motif in certain classes of bioactive molecules, such as the α₂-adrenergic agonist medetomidine.[4]
-
The 2-Chloromethyl Group (-CH₂Cl) : This is the molecule's primary reactive center. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic. This functionality makes the compound a potent alkylating agent, primed for reaction with a wide array of nucleophiles.
-
The Hydrochloride Salt : This salt form enhances the compound's stability for storage and often improves its solubility in polar solvents, which can be advantageous for certain reaction conditions.
Synthesis of the Building Block
While this guide focuses on the application of the title compound, understanding its synthesis provides valuable context. The preparation of substituted imidazoles is a well-trodden field in organic chemistry.[5][6] A highly plausible and efficient method for synthesizing 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride involves the direct chlorination of its hydroxyl precursor. This transformation can be achieved by treating 2-(hydroxymethyl)-4,5-dimethylimidazole with a chlorinating agent like thionyl chloride (SOCl₂), which is a standard and vigorous method for converting alcohols to alkyl chlorides.[7] The resulting product is precipitated and can be isolated as the hydrochloride salt.
Caption: Plausible synthesis of the title compound via chlorination.
The Locus of Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is overwhelmingly dictated by the electrophilic chloromethyl group. This functional group serves as a powerful linchpin, enabling the covalent attachment of the dimethyl-imidazole scaffold to a vast range of molecules through nucleophilic substitution.
Core Application: N-Alkylation Reactions
The most prominent reaction of this building block is its use as an alkylating agent, particularly for nitrogen nucleophiles. This provides a direct route to constructing complex molecules with diverse biological activities. The underlying mechanism is a classic bimolecular nucleophilic substitution (S_N_2) reaction, where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion.
The choice of base and solvent is critical for success. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is required to deprotonate the nucleophile (or the imidazole N-H of the product) without competing in the substitution reaction.[8][9] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base while not interfering with the nucleophile's reactivity.[8]
Caption: General schematic for nucleophilic substitution reactions.
Application Spotlight: Synthesis of Medetomidine Analogues
Medetomidine, and its pharmacologically active S-enantiomer dexmedetomidine, are highly potent and selective α₂-adrenergic receptor agonists used extensively in veterinary and human medicine for sedation and analgesia.[4][10][11][12] The core structure of medetomidine is a 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole. While classical syntheses of medetomidine itself follow different routes[4][13], our building block, 2-(Chloromethyl)-4,5-dimethyl -1H-imidazole, is an ideal starting material for creating structurally related analogues for structure-activity relationship (SAR) studies. By reacting it with various nucleophiles, researchers can rapidly generate libraries of compounds that retain the key 4,5-dimethyl-imidazole motif while exploring diverse substitutions at the 2-position. This allows for the fine-tuning of pharmacological properties.
Application in Kinase Inhibitor Development
The imidazole ring is a privileged scaffold in the design of protein kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1] The ability of the imidazole to form key hydrogen bonds within the ATP-binding site of kinases makes it an attractive core structure. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride provides an efficient means to introduce this valuable pharmacophore onto larger, more complex molecules, enabling the rapid exploration of new chemical space in the search for potent and selective kinase inhibitors.[1]
Field-Proven Methodologies: Experimental Protocols
Trustworthiness in synthesis relies on robust and reproducible protocols. The following section details a generalized, self-validating procedure for a key transformation using this building block.
Protocol: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a standard procedure for reacting 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride with a generic primary amine nucleophile.
Materials:
-
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Water (deionized)
Procedure:
-
Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add the primary amine (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvation: Add anhydrous DMF via syringe to create a stirrable slurry.
-
Addition of Building Block: Add 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (1.0 eq) to the mixture in one portion. The additional base is required to neutralize both the hydrochloride salt and the proton generated on the amine upon alkylation.
-
Reaction: Heat the reaction mixture to 60-80 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for S_N_2 reactions with heterocyclic substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The purpose of the aqueous wash is to remove the inorganic base (K₂CO₃) and the DMF solvent.
-
Washing: Combine the organic layers and wash with brine. This step removes residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-alkylated product.
Caption: Step-by-step workflow for a typical N-alkylation protocol.
Safety and Handling: A Scientist's First Priority
As with any reactive chemical, adherence to strict safety protocols is paramount. The chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated.[14] Therefore, it should be handled with care, assuming it is hazardous.
-
Hazard Profile: Classified as a potential irritant that may cause respiratory irritation, skin irritation, and serious eye irritation.[14][15] It may be harmful if swallowed, in contact with skin, or if inhaled.[15]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood.[16] Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14][15]
-
Handling: Avoid dust formation and inhalation.[14] Ensure adequate ventilation.[14] Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[16] It is incompatible with strong oxidizing agents and acids.[14]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]
Conclusion
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride stands as a potent and versatile building block for synthetic and medicinal chemists. Its value is derived from a stable, biologically relevant imidazole core that is activated for facile elaboration via its chloromethyl group. This guide has illuminated its structural rationale, core reactivity, and practical applications in the synthesis of diverse molecular architectures, from potential kinase inhibitors to analogues of established pharmaceuticals. By understanding the principles behind its reactivity and adhering to robust experimental and safety protocols, researchers can effectively leverage this reagent to accelerate discovery programs and advance the frontiers of chemical science.
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A Technical Guide to the Electrophilic Nature of 2-(Chloromethyl)imidazole Compounds: A Cornerstone for Synthetic and Medicinal Chemistry
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2] When functionalized with a chloromethyl group at the 2-position, the resulting 2-(chloromethyl)imidazole framework becomes a highly valuable and versatile electrophilic building block. Its unique electronic properties activate the chloromethyl moiety, rendering it susceptible to nucleophilic attack. This guide provides an in-depth exploration of the electrophilic nature of 2-(chloromethyl)imidazole compounds. We will dissect the underlying electronic and structural features that govern its reactivity, detail the predominant reaction mechanisms, and present robust experimental protocols. Furthermore, this guide will highlight its extensive applications in the synthesis of diverse molecular architectures, particularly within the realm of drug discovery and development.
The Structural Basis for Electrophilicity
The reactivity of 2-(chloromethyl)imidazole is not merely that of a simple alkyl chloride. Its electrophilic character is profoundly influenced by the electronic properties of the adjacent imidazole ring.
Electronic Activation by the Imidazole Ring
The imidazole ring is an electron-deficient heteroaromatic system. The two nitrogen atoms exert a significant inductive electron-withdrawing effect (-I effect) on the ring carbons. This effect is most pronounced at the C2 position, which is situated between the two nitrogen atoms. Consequently, the C2 carbon develops a partial positive charge (δ+). This positive character is relayed through the sigma bond to the methylene carbon of the chloromethyl group, increasing its electrophilicity. This polarization of the C-Cl bond makes the methylene carbon a prime target for nucleophiles.
The Chloromethyl Group as a Reactive Site
The carbon-chlorine bond is inherently polar due to the higher electronegativity of chlorine. The chlorine atom serves as a competent leaving group, departing as a stable chloride ion (Cl⁻) upon nucleophilic attack.[3] The combination of an activated methylene carbon and a good leaving group makes 2-(chloromethyl)imidazole an excellent substrate for nucleophilic substitution reactions.
Below is a diagram illustrating the electronic influences that contribute to the electrophilic nature of the target carbon.
Caption: Electronic activation of the 2-(chloromethyl) group.
Mechanism of Nucleophilic Substitution
The primary mode of reaction for 2-(chloromethyl)imidazole compounds is nucleophilic substitution, where a nucleophile replaces the chloride leaving group.[3][4] Understanding the operative mechanism is crucial for predicting reaction outcomes and optimizing conditions.
The Predominant S_N2 Pathway
Given that the electrophilic carbon is primary, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[3]
Key characteristics of the S_N2 reaction in this context are:
-
Kinetics: The reaction rate is dependent on the concentration of both the 2-(chloromethyl)imidazole substrate and the nucleophile.[3]
-
Stereochemistry: If the carbon were chiral, the reaction would proceed with an inversion of configuration.
-
Transition State: A single transition state exists where the bond to the nucleophile is forming concurrently as the bond to the chloride is breaking. The imidazole ring can help stabilize this partially negative-charged transition state.
Caption: The concerted S_N2 reaction pathway.
Factors Influencing Reactivity
The efficiency and success of the substitution reaction are governed by several experimental parameters.
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Anionic nucleophiles (e.g., thiolates, alkoxides) are generally more reactive than their neutral counterparts (e.g., thiols, alcohols).
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO) are ideal for S_N2 reactions.[5][6] They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "bare" and highly reactive.
-
Base: In reactions involving neutral nucleophiles (e.g., phenols, thiols, or even other amines), a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often added.[5] The base deprotonates the nucleophile, generating its more reactive conjugate base in situ.
-
Catalysts: A catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), can sometimes accelerate the reaction.[5] This occurs via an in-situ Finkelstein reaction, where the chloride is temporarily replaced by iodide, a superior leaving group, leading to a faster overall substitution rate.
Synthetic Scope and Applications
The electrophilic nature of 2-(chloromethyl)imidazole makes it a powerful intermediate for synthesizing a vast library of derivatives by reacting it with a wide range of nucleophiles. This versatility is extensively leveraged in drug discovery.[5][7]
Reaction with Various Nucleophiles
The table below summarizes the broad scope of this reaction. The benzimidazole analogue, 2-(chloromethyl)-1H-benzimidazole, is frequently cited and serves as an excellent proxy for the reactivity of the core imidazole compound.[7][8]
| Nucleophile Class | Example Nucleophile | Resulting Linkage | Application Area |
| N-Nucleophiles | Primary/Secondary Amines, Anilines, Heterocycles | C-N | Antimicrobials, Kinase Inhibitors |
| O-Nucleophiles | Phenols, Alcohols | C-O (Ether) | Fungicides, Anti-inflammatory |
| S-Nucleophiles | Thiols, Dithiocarbamates | C-S (Thioether) | Antifungals, Agrochemicals |
Applications in Medicinal Chemistry
The imidazole scaffold is a key component in many therapeutic agents.[1][9] The ability to easily append diverse functional groups via the 2-(chloromethyl) handle allows for the rapid generation of compound libraries for screening.
-
Antimicrobial & Antifungal Agents: Many potent antimicrobial and antifungal agents are synthesized by reacting 2-(chloromethyl)benzimidazole with various amines, thiols, and phenols.[5][7][8][10] The resulting derivatives often exhibit significant efficacy against a range of bacterial and fungal strains.
-
Kinase Inhibitors: The imidazole core is a recognized scaffold for designing kinase inhibitors, which are crucial in cancer and inflammation research.[1] The 2-position provides a convenient attachment point for side chains that can target the specific binding pockets of kinases like p38 MAPK.[1]
-
Agrochemicals: Benzimidazole derivatives are widely used in the synthesis of fungicides and other agrochemicals.[5]
Experimental Protocols & Methodologies
A self-validating experimental design is crucial for ensuring reproducibility and accuracy. The following section provides a generalized, yet detailed, protocol for the synthesis of a 2-substituted methyl-1H-benzimidazole derivative, which is analogous to the imidazole series.
General Protocol for Nucleophilic Substitution
This protocol describes the reaction of 2-(chloromethyl)-1H-benzimidazole with an aromatic amine, a common transformation in the synthesis of biologically active molecules.[5]
Objective: To synthesize 2-((p-tolylamino)methyl)-1H-benzimidazole.
Materials:
-
2-(chloromethyl)-1H-benzimidazole (1.0 eq)
-
p-toluidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-1H-benzimidazole, p-toluidine, K₂CO₃, and KI.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The typical concentration is 0.1-0.5 M.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system might be Hexane:EtOAc (e.g., 1:1). The product should have a different R_f value from the starting materials.
-
Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The workflow for this synthesis is depicted below.
Caption: A standard experimental workflow for synthesis.
Conclusion and Future Outlook
The electrophilic nature of 2-(chloromethyl)imidazole and its derivatives is a well-established and powerful principle in synthetic organic chemistry. The activation provided by the electron-deficient imidazole ring renders the chloromethyl group highly susceptible to S_N2 reactions with a diverse array of nucleophiles. This reactivity profile has cemented its role as a critical building block for constructing complex molecules, particularly in the field of medicinal chemistry where it enables the synthesis of novel therapeutic candidates targeting a range of diseases. Future research will likely continue to exploit this reactivity in the development of new covalent inhibitors, bio-conjugation strategies, and advanced materials. The fundamental principles outlined in this guide provide a solid foundation for researchers and scientists to harness the full synthetic potential of these invaluable compounds.
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A Comprehensive Technical Guide to the Historical Context, Synthesis, and Application of Chloromethyl Imidazole Reagents
Abstract: Chloromethyl imidazole reagents have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique combination of a biologically significant imidazole scaffold and a reactive chloromethyl handle has propelled their use in the development of a wide array of functional molecules. This in-depth technical guide provides a comprehensive overview of the historical evolution of these reagents, from the initial discovery of the imidazole ring to the strategic development of chloro-substituted derivatives as potent therapeutic agents. Detailed synthetic methodologies, including direct chloromethylation and the conversion of hydroxymethyl precursors, are presented with a comparative analysis of their advantages and limitations. The guide further delves into the mechanistic principles governing the reactivity of chloromethyl imidazoles, with a focus on their versatile nucleophilic substitution reactions. A significant portion is dedicated to their extensive applications in drug discovery, highlighting their role in the synthesis of antifungal, anticancer, and antiviral agents. Beyond their pharmaceutical importance, this guide also explores their utility as precursors to N-heterocyclic carbenes in catalysis, as key building blocks in agrochemicals, and their emerging role in materials science. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and application of this important class of reagents.
Chapter 1: Historical Perspective: The Emergence of Chloromethyl Imidazole Reagents
The Imidazole Scaffold: A Privileged Structure in Chemistry and Biology
The story of chloromethyl imidazole reagents begins with the imidazole ring itself, a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a fundamental building block in nature, most notably as a component of the amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its coordination capabilities with metal ions, have made it a "privileged structure" in medicinal chemistry.[3] This inherent biological relevance laid the groundwork for the future exploration of functionalized imidazole derivatives.
The Dawn of Azole Antifungals: A Paradigm Shift in Medicine
For many years, the treatment of fungal infections was limited and often associated with significant toxicity. A major breakthrough occurred in the late 1960s with the discovery of the antifungal properties of azole compounds.[4] This new class of drugs offered a more targeted and less toxic approach to combating fungal pathogens. The primary mechanism of action of azole antifungals is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]
The Advent of Chloro-Substituted Imidazoles and the Rise of Potent Therapeutics
Early research into azole antifungals quickly revealed that the introduction of specific substituents onto the imidazole ring could dramatically enhance their potency and spectrum of activity. The development of chloro-substituted imidazoles marked a new era in antifungal therapy.[5] One of the first commercially successful examples was chlormidazole, followed by the discovery of the broad-spectrum antimycotic agent clotrimazole in 1969.[5] These early successes spurred further research into the synthesis and biological evaluation of a vast number of halogenated imidazole derivatives, solidifying their importance in medicinal chemistry.
From Side-Chain Functionalization to Versatile Reagents: The Evolution of Chloromethyl Imidazoles
The recognition of the therapeutic potential of substituted imidazoles created a demand for efficient synthetic methods to introduce various functional groups onto the imidazole ring. The chloromethyl group (-CH₂Cl) proved to be an exceptionally useful synthetic handle. Its introduction onto the imidazole scaffold created a new class of reagents – chloromethyl imidazoles – that could be readily transformed into a wide array of derivatives through nucleophilic substitution reactions. A pivotal development in this area was the establishment of a method for the direct chloromethylation of 4-methylimidazole, which provided a readily accessible industrial route to 4-methyl-5-chloromethyl-imidazole, a key intermediate in the synthesis of the blockbuster anti-ulcer drug, cimetidine.[6] This demonstrated the immense value of chloromethyl imidazoles not just as final drug products, but as versatile building blocks for complex molecular architectures.
Chapter 2: Synthetic Methodologies for Chloromethyl Imidazoles
The synthesis of chloromethyl imidazoles can be broadly categorized into two main approaches: the direct chloromethylation of a pre-existing imidazole ring and the conversion of a hydroxymethyl-substituted imidazole into its corresponding chloride.
Direct Chloromethylation of the Imidazole Ring
The direct introduction of a chloromethyl group onto an imidazole ring is an attractive and atom-economical approach.
The classical method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation (or Blanc-Quelet reaction), which utilizes formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[7][8] This reaction was successfully adapted for the industrial-scale synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride from 4-methylimidazole.[6] The reaction is typically carried out in aqueous hydrochloric acid at elevated temperatures.[6]
The direct chloromethylation of unsymmetrical imidazoles presents a challenge in controlling the position of substitution. The reaction with 4-methylimidazole surprisingly yields the 5-chloromethyl product with high selectivity, despite the potential for reaction at other positions or on the nitrogen atoms.[6] The reaction is carried out in a strongly acidic medium, which protonates the imidazole ring and deactivates it towards electrophilic attack. The precise mechanism for the observed regioselectivity is not fully elucidated but is a key feature of this synthetic route.
The following protocol is adapted from the patent literature for the direct chloromethylation of 4-methylimidazole:[6]
-
Reaction Setup: A mixture of 4-methylimidazole, aqueous concentrated hydrochloric acid, and paraformaldehyde is prepared in a suitable reaction vessel.
-
Reaction Conditions: The mixture is heated to a temperature between 50°C and 110°C for a period of 5 to 20 hours. Gaseous hydrogen chloride can be bubbled through the reaction mixture to maintain an excess of HCl.
-
Work-up and Isolation: After the reaction is complete, the aqueous hydrochloric acid is substantially distilled off under reduced pressure. The residue is then recrystallized from a suitable solvent, such as ethanol, to yield 4-methyl-5-chloromethyl-imidazole hydrochloride.
Synthesis from Hydroxymethyl Imidazole Precursors
An alternative and often more regioselective method for preparing chloromethyl imidazoles is the conversion of their corresponding hydroxymethyl analogues.
Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of alcohols to alkyl chlorides. This method has been successfully applied to the synthesis of various chloromethyl imidazoles, including 1-benzyl-5-(chloromethyl)-1H-imidazole.[9] The reaction is typically carried out in an inert solvent, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Other chlorinating agents, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), can also be used for this transformation, although thionyl chloride is often preferred due to the cleaner reaction profile.
The following two-step protocol outlines the synthesis of 1-benzyl-5-(chloromethyl)-1H-imidazole from a hydroxymethyl precursor:[9]
Step 1: Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol
This intermediate can be prepared through various methods, often starting from a protected imidazole derivative.
Step 2: Chlorination
-
Reaction Setup: (1-benzyl-1H-imidazol-5-yl)methanol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: The solution is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 1-benzyl-5-(chloromethyl)-1H-imidazole, which can be further purified by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Chloromethylation | From Hydroxymethyl Precursor |
| Starting Materials | Imidazole, Formaldehyde, HCl | Hydroxymethyl imidazole, Chlorinating agent (e.g., SOCl₂) |
| Regioselectivity | Can be an issue for unsymmetrical imidazoles | Generally high, as the position is pre-determined |
| Reaction Conditions | Often harsh (strong acid, high temperature) | Generally milder |
| Yields | Variable, can be high for specific substrates | Often high |
| Advantages | Atom-economical, fewer steps | Good control over regioselectivity, milder conditions |
| Disadvantages | Potentially low regioselectivity, harsh conditions | Requires the synthesis of the hydroxymethyl precursor |
Chapter 3: Reactivity and Mechanistic Principles
The Chloromethyl Group: A Potent Electrophilic Handle
The key to the synthetic utility of chloromethyl imidazoles lies in the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent methylene carbon is therefore electrophilic and susceptible to attack by nucleophiles. This allows for the facile introduction of a wide variety of functional groups.
Nucleophilic Substitution Reactions: The Workhorse of Chloromethyl Imidazole Chemistry
The most common reaction of chloromethyl imidazoles is nucleophilic substitution. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to displace the chloride ion.[10][11]
The mechanism of nucleophilic substitution on chloromethyl imidazoles can proceed through either an Sₙ1 or Sₙ2 pathway, or a combination of both. The specific pathway is influenced by several factors, including the structure of the imidazole, the nature of the nucleophile, the solvent, and the reaction temperature. For primary alkyl halides like chloromethyl imidazoles, the Sₙ2 mechanism is generally favored, involving a backside attack of the nucleophile on the electrophilic carbon.
-
N-Nucleophiles (Amines): Reaction with primary and secondary amines leads to the formation of aminomethyl imidazoles, which are important intermediates in the synthesis of various biologically active compounds.[11]
-
O-Nucleophiles (Alcohols, Phenols): Alkylation of alcohols and phenols with chloromethyl imidazoles yields the corresponding ethers.
-
S-Nucleophiles (Thiols, Thiolates): Reaction with thiols or their conjugate bases provides a straightforward route to thioethers, a common structural motif in many pharmaceuticals.[11]
Influence of Substituents on Reactivity
The electronic nature of substituents on the imidazole ring can influence the reactivity of the chloromethyl group. Electron-withdrawing groups can increase the electrophilicity of the methylene carbon, potentially accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups may decrease the reactivity.
Diagram of Nucleophilic Substitution Mechanism
Caption: Synthetic pathway from chloromethyl imidazoles to N-heterocyclic carbenes.
Building Blocks in Agrochemicals
The fungicidal properties of imidazole derivatives have also been leveraged in the development of agrochemicals. C[11]hloromethyl imidazoles serve as versatile intermediates for the synthesis of novel fungicides to protect crops from various plant pathogens.
[3][12]#### 5.3. Role in Materials Science and Polymer Chemistry
The reactive nature of chloromethyl imidazoles makes them useful monomers and cross-linking agents in polymer chemistry. For example, 1H-imidazole has been polymerized with 2-(chloromethyl)oxirane to create polymers with applications in areas such as electroplating.
Chloromethyl imidazole reagents have a rich history rooted in the fundamental importance of the imidazole scaffold in chemistry and biology. From their early development as key components of groundbreaking antifungal drugs to their current status as versatile synthetic building blocks, their impact continues to grow. The synthetic methodologies for their preparation are well-established, offering chemists a reliable toolkit for accessing a wide range of derivatives.
The future of chloromethyl imidazole chemistry is bright. In medicinal chemistry, the ongoing challenge of drug resistance will continue to drive the synthesis of novel imidazole-based therapeutics, and chloromethyl imidazoles will undoubtedly play a crucial role in these efforts. In the field of catalysis, the demand for new and efficient NHC ligands will ensure the continued importance of their imidazolium salt precursors. Furthermore, the exploration of chloromethyl imidazoles in materials science and agrochemicals is likely to uncover new and exciting applications. As our understanding of the structure-activity relationships of imidazole derivatives deepens, the rational design of new functional molecules based on these versatile reagents will continue to be a fruitful area of research.
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Madkour, H. M. F., Farag, A. A., Ramses, S. Sh., & Ibrahiemb, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013). Journal of Agricultural and Food Chemistry, 61(10), 2439–2445. [Link]
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Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013). ACS Publications. [Link]
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Ngochindo, R. I. (1991). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Journal of Chemical Sciences, 103(5), 635-641. [Link]
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Methodological & Application
Application Notes: Leveraging 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Imidazole Scaffold in Kinase Inhibition
Protein kinases, constituting up to 20% of the druggable genome, are pivotal enzymes in cellular signaling.[1][2][3] Their dysregulation is a known driver of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention.[1][2][3] Within the vast chemical space explored for kinase inhibitor development, the imidazole ring has emerged as a "privileged scaffold".[4][5] Its unique electronic properties and ability to engage in multiple non-covalent interactions within the ATP-binding pocket of kinases make it an ideal foundation for designing potent and selective inhibitors.[4][6] This document provides a detailed guide for researchers on the application of a key imidazole-based building block, 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride , in the synthesis of next-generation kinase inhibitors.
The imidazole core is a versatile structural motif found in numerous clinically approved and investigational kinase inhibitors.[1][6] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase domain. This adaptability allows for the creation of targeted therapies against a range of kinases, including but not limited to p38 MAP kinase, Epidermal Growth Factor Receptors (EGFRs), and Bcr-Abl.[1][7][8] This guide will delve into the practical applications of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, a reactive and versatile synthon for elaborating the imidazole core into complex and highly functionalized kinase inhibitors.
Chemical Profile: 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
This reagent is a valuable starting material due to the reactive chloromethyl group at the 2-position of the dimethylated imidazole ring. This electrophilic center provides a handle for introducing a wide variety of substituents through nucleophilic substitution reactions, enabling the exploration of diverse chemical space in the quest for novel kinase inhibitors.
| Property | Value |
| Chemical Name | 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride |
| Molecular Formula | C₆H₁₀Cl₂N₂ |
| Molecular Weight | 181.06 g/mol [9] |
| Appearance | Powder[9] |
| CAS Number | 396105-96-7 |
| Primary Hazard | Corrosive, causes burns[10] |
Safety and Handling: 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a corrosive substance that can cause skin and eye burns.[10] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, impervious gloves, and a lab coat.[10][11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][12] Store the reagent in a cool, dry, and tightly sealed container in a designated corrosives area.[10]
Synthetic Utility in Kinase Inhibitor Construction
The primary utility of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride lies in its ability to undergo nucleophilic substitution at the chloromethyl group. This allows for the facile introduction of various side chains and linkers, which are crucial for achieving desired potency and selectivity against specific kinase targets.
Core Reaction: Nucleophilic Substitution
The key transformation involves the reaction of the chloromethyl group with a suitable nucleophile. This reaction is typically carried out in the presence of a base to neutralize the generated HCl and facilitate the reaction.
Generalized Reaction Scheme:
Caption: General Nucleophilic Substitution Workflow.
Common nucleophiles include amines, thiols, and alcohols, leading to the formation of aminomethyl, thiomethyl, and alkoxymethyl-substituted imidazoles, respectively. The choice of nucleophile is dictated by the desired structure-activity relationship (SAR) for the target kinase.
Application Protocol: Synthesis of a p38 MAPK Inhibitor Analog
This protocol details the synthesis of a p38 MAPK inhibitor analog, demonstrating the practical application of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. The p38 MAPK pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[7][13][14] Imidazole-based compounds are well-established as potent p38 MAPK inhibitors.[13][14]
Objective: To synthesize an N-substituted aminomethyl imidazole derivative as a potential p38 MAPK inhibitor.
Materials:
-
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
-
4-Fluoroaniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow Diagram:
Caption: Step-by-step synthesis protocol.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of 4-fluoroaniline followed by 2.5 equivalents of potassium carbonate.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(4-fluorophenyl)-1-(4,5-dimethyl-1H-imidazol-2-yl)methanamine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
The imidazole scaffold provides a versatile platform for tuning the pharmacological properties of kinase inhibitors. Modifications at different positions of the imidazole ring can significantly impact potency, selectivity, and pharmacokinetic properties.
SAR Principles for Imidazole-Based Kinase Inhibitors:
Caption: Key SAR points for imidazole kinase inhibitors.
-
C2-Position: The substituent at the C2 position, introduced via the chloromethyl handle, is critical for interacting with the ATP binding site. Aromatic and heteroaromatic groups at this position can engage in hydrophobic and pi-stacking interactions, enhancing binding affinity.[7]
-
C4 and C5-Positions: The methyl groups at the C4 and C5 positions of the starting material contribute to the lipophilicity of the molecule. Modifications at these positions can be used to optimize solubility, permeability, and metabolic stability.
-
N1-Position: The N1 position of the imidazole ring can be arylated or alkylated to further explore the SAR. For instance, in the synthesis of Nilotinib, a Bcr-Abl inhibitor, a key step involves the N-arylation of an imidazole derivative.[15][16]
Conclusion
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its reactive chloromethyl group allows for the systematic exploration of chemical space around the privileged imidazole scaffold. By leveraging the synthetic protocols and SAR insights provided in these application notes, researchers can accelerate the discovery and development of potent and selective kinase inhibitors for a variety of therapeutic indications.
References
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed.
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.).
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI.
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (n.d.). PMC - NIH.
- 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (2022, May 17). Apollo Scientific.
- Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. (n.d.). PubMed.
- Synthesis of nilotinib derivatives and characterization of their... (n.d.). ResearchGate.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation. (2023, April 21). PMC - PubMed Central.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). PubMed.
- MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. (2023, November 2). Capot Chemical.
- 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. (n.d.). Sigma-Aldrich.
- Nilotinib synthesis. (n.d.). ChemicalBook.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 1). Scilit.
- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. (n.d.). Cole-Parmer.
- Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry. (n.d.). Benchchem.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (n.d.). MDPI.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 12). PubMed Central.
- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (n.d.). PubMed.
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Imidazole Scaffold in Synthesis
The imidazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key structural motif in a vast number of biologically active molecules. The functionalization of the imidazole ring is therefore a critical task in the synthesis of novel compounds. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a valuable and highly reactive building block for introducing the 4,5-dimethyl-1H-imidazol-2-ylmethyl moiety into a target molecule.[1] The presence of the chloromethyl group provides a reactive electrophilic site for nucleophilic substitution, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.[2] This guide provides a comprehensive overview of the principles and a detailed protocol for performing nucleophilic substitution reactions with this versatile reagent.
Mechanistic Insights: The SN2 Pathway
The nucleophilic substitution reaction with 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group. The hydrochloride form of the starting material necessitates the use of a base to neutralize the HCl and deprotonate the imidazole nitrogen, thus preventing it from interfering with the desired reaction.
The reactivity of the chloromethyl group is significantly enhanced by the adjacent imidazole ring. The electron-withdrawing nature of the imidazole ring polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack.[3][4]
Experimental Workflow Overview
The general workflow for a nucleophilic substitution reaction with 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride involves the reaction of the imidazole derivative with a suitable nucleophile in the presence of a base and an appropriate solvent. The reaction is typically monitored by thin-layer chromatography (TLC) until completion, followed by a standard aqueous work-up and purification of the desired product.
Caption: General workflow for nucleophilic substitution.
Key Reaction Parameters
The success of the nucleophilic substitution reaction is highly dependent on the careful selection of the reaction conditions. The following table summarizes the key parameters and provides guidance for their selection.
| Parameter | Recommended Options | Rationale & Considerations |
| Nucleophile | Amines (primary, secondary), Thiols, Alcohols, Phenols, Carboxylates | The choice of nucleophile will determine the nature of the final product. The nucleophilicity of the reagent will influence the reaction rate. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine (Et₃N), DBU | A base is required to neutralize the hydrochloride and deprotonate the nucleophile if necessary. The strength of the base should be matched to the pKa of the nucleophile. For N-alkylation of the imidazole ring itself, a stronger base like NaH may be required.[5][6] |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM) | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like ACN and DMF are generally good choices as they can solvate the cations, leaving the nucleophile more reactive.[6] |
| Temperature | Room temperature to 80 °C | The reaction temperature will depend on the reactivity of the nucleophile. For less reactive nucleophiles, heating may be necessary to drive the reaction to completion.[5] |
| Reaction Time | 2 - 24 hours | The reaction time should be determined by monitoring the reaction progress using TLC. |
Detailed Experimental Protocol
This protocol provides a general procedure for the nucleophilic substitution reaction of 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride with a generic nucleophile. The specific quantities and conditions may need to be optimized for each specific substrate.
Materials:
-
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (1.0 eq)
-
Nucleophile (1.0 - 1.2 eq)
-
Base (2.0 - 2.2 eq of K₂CO₃ or 1.1 - 1.3 eq of Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)
-
Work-up reagents (Water, Ethyl acetate, Brine)
-
Drying agent (Anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Purification system (e.g., Flash column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.2 eq).
-
Solvent and Nucleophile Addition: Add the anhydrous solvent (e.g., Acetonitrile) to the flask, followed by the nucleophile (1.1 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure. If a liquid base like triethylamine was used, proceed directly to the next step.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure substituted product.
-
Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions
-
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride and related chloromethyl imidazoles are irritants and potentially harmful.[7][8][9] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all manipulations in a well-ventilated fume hood.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
Consult the Safety Data Sheet (SDS) for the specific reagents used for detailed safety information.[7][8][9][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or slow reaction | Insufficiently reactive nucleophile, low temperature, or inappropriate base/solvent. | Increase the reaction temperature. Use a stronger base or a more polar aprotic solvent like DMF. Ensure the nucleophile is of sufficient purity. |
| Formation of multiple products | Side reactions, such as N-alkylation of the imidazole ring or reaction at multiple sites on the nucleophile. | Use a milder base. Protect other reactive functional groups on the nucleophile. Optimize the stoichiometry of the reactants. |
| Low yield | Incomplete reaction, product degradation, or loss during work-up and purification. | Ensure the reaction goes to completion by monitoring with TLC. Use a milder work-up procedure. Optimize the purification method to minimize product loss. |
Conclusion
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a highly useful synthetic intermediate for the introduction of the 4,5-dimethyl-1H-imidazol-2-ylmethyl group into a variety of molecules. The nucleophilic substitution reaction, proceeding through an SN2 mechanism, offers a reliable and versatile method for the synthesis of a wide range of imidazole derivatives. By carefully selecting the reaction conditions and following the detailed protocol provided, researchers can effectively utilize this building block in their synthetic endeavors.
References
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
-
Capot Chemical. MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. [Link]
-
Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. [Link]
-
Chemical Reviews. Nucleophilic Substitution Reactions by Electron Transfer. [Link]
-
ResearchGate. N-alkylation of imidazole by alkaline carbons. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. [Link]
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- 10. echemi.com [echemi.com]
Application Notes and Protocols: Leveraging 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in Antifungal Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride as a versatile starting scaffold for the discovery of novel antifungal agents. This document outlines the rationale behind its use, its presumed mechanism of action based on the well-established imidazole class of antifungals, and detailed protocols for the synthesis of derivative libraries, in vitro antifungal susceptibility testing, and mechanism of action elucidation.
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Imidazole Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of new antifungal drugs with novel mechanisms of action or improved efficacy against resistant pathogens[1][2]. The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a major class of antifungal agents[3][4].
Azole antifungals, which include imidazoles and triazoles, are mainstays in the clinical management of fungal infections[5][6]. Their mechanism of action primarily involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, leading to fungal cell growth arrest and death[6][7][8]. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (CAS No. 1390654-37-1) represents a strategic starting material for the development of new antifungal candidates[9]. Its structure combines the essential imidazole core with a reactive chloromethyl group, which serves as a chemical handle for the facile synthesis of diverse derivatives through nucleophilic substitution reactions[10]. This allows for the systematic exploration of the chemical space around the imidazole scaffold to identify novel compounds with potent antifungal activity.
Part 1: Presumed Mechanism of Action - Targeting Fungal Ergosterol Biosynthesis
The antifungal activity of imidazole derivatives is well-established to stem from their ability to inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[5][6][8][11]. This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity[12][13].
Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane[6][14]. This disruption alters the physical properties of the membrane, increasing its permeability and interfering with the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations)[7][13][15]. It is hypothesized that novel derivatives synthesized from 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride will share this primary mechanism of action.
Caption: Proposed mechanism of action for antifungal imidazole derivatives.
Part 2: Synthesis of Novel Antifungal Derivatives
The presence of the reactive chloromethyl group on the 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride scaffold allows for the straightforward synthesis of a diverse library of compounds via nucleophilic substitution reactions. This enables the exploration of structure-activity relationships (SAR) to optimize antifungal potency and selectivity[16].
General Protocol for Nucleophilic Substitution
This protocol describes a general method for the synthesis of novel derivatives by reacting 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride with various nucleophiles.
Materials:
-
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
-
Selected nucleophile (e.g., substituted thiols, phenols, anilines, or secondary amines)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, silica gel for column chromatography).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (1.0 eq).
-
Dissolve the starting material in the anhydrous aprotic solvent.
-
Add the base (1.1 - 1.5 eq) to the reaction mixture and stir for 10-15 minutes at room temperature. The base is necessary to deprotonate the imidazole hydrochloride and the nucleophile if it is acidic.
-
Add the selected nucleophile (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the synthesis of novel imidazole derivatives.
Table 1: Exemplar Nucleophiles for Derivative Synthesis
| Nucleophile Class | Example | Resulting Linkage | Potential for SAR |
| Thiols | 4-Chlorothiophenol | Thioether | Introduction of various substituted aryl rings to probe electronic and steric effects. |
| Phenols | 2,4-Dichlorophenol | Ether | Exploration of different substitution patterns on the phenyl ring to modulate lipophilicity and target engagement. |
| Anilines | 3-Fluoroaniline | Secondary Amine | Introduction of hydrogen bond donors and acceptors and exploration of conformational preferences. |
| Secondary Amines | Piperidine | Tertiary Amine | Variation of cyclic and acyclic amines to alter basicity and steric bulk. |
Part 3: In Vitro Antifungal Susceptibility Testing
Once a library of derivatives has been synthesized, their antifungal activity must be evaluated. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of clinically relevant fungal pathogens[1].
Protocol for Broth Microdilution MIC Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[1].
Materials:
-
Synthesized imidazole derivatives and control antifungal drugs (e.g., fluconazole, amphotericin B).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Sterile 96-well microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Spectrophotometer or microplate reader.
-
Dimethyl sulfoxide (DMSO) for compound dissolution.
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives and control drugs in DMSO. Create serial two-fold dilutions of each compound in RPMI-1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the cell density to a 0.5 McFarland standard. Further dilute the inoculum in RPMI-1640 medium to achieve the final desired cell concentration for the assay.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (fungi in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species and its growth rate.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength using a microplate reader.
Part 4: Elucidating the Mechanism of Action
To confirm that the novel derivatives act via the proposed mechanism of CYP51 inhibition, a cell-based ergosterol biosynthesis assay can be performed.
Protocol for Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compounds. A reduction in ergosterol content is indicative of CYP51 inhibition.
Materials:
-
Fungal strain (e.g., Candida albicans).
-
Sabouraud Dextrose Broth (SDB).
-
Synthesized imidazole derivatives and a known CYP51 inhibitor (e.g., ketoconazole).
-
Alcoholic potassium hydroxide (25% KOH in 95% ethanol).
-
n-heptane.
-
UV-Vis spectrophotometer.
Procedure:
-
Fungal Culture and Treatment: Grow the fungal cells in SDB to the mid-logarithmic phase. Add the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x MIC) and incubate for a defined period (e.g., 4-6 hours).
-
Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight. Add alcoholic KOH to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a clean tube and scan the absorbance from 230 to 300 nm using a UV-Vis spectrophotometer. The presence of ergosterol and the accumulated 14α-methylated sterols results in a characteristic four-peaked absorbance spectrum.
-
Quantification: The percentage of ergosterol can be calculated from the absorbance values at specific wavelengths and compared to the untreated control. A dose-dependent decrease in ergosterol content upon treatment with the synthesized derivatives would support the hypothesis of CYP51 inhibition.
Conclusion
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a promising and versatile building block for the discovery of new antifungal agents. Its reactive chloromethyl group allows for the efficient synthesis of diverse chemical libraries. By following the protocols outlined in these application notes for synthesis, in vitro susceptibility testing, and mechanism of action studies, researchers can systematically explore the potential of this scaffold to develop novel and effective therapies to combat the growing threat of fungal infections.
References
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Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 6(Supplement 3), S550–S567. [Link]
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Vanden Bossche, H., Willemsens, G., & Cools, W. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial Agents and Chemotherapy, 17(5), 922–928. [Link]
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Roemer, T., & Krysan, D. J. (2014). Antifungal drug discovery: the process and outcomes. Fungal Genetics and Biology, 71, 1-10. [Link]
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Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. [Link]
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Goc, A., & Niedzwiecki, A. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Topics in Medicinal Chemistry, 20(17), 1530-1540. [Link]
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Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical_APIs_Raw materials. [Link]
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Sheng, C., Zhang, W., & Huang, W. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5276–5293. [Link]
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Trzaskos, J. M., Fischer, R. T., & Favata, M. F. (1991). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of Lipid Research, 32(6), 893–902. [Link]
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PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. PubChem. [Link]
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Parker, J. E., & Warrilow, A. G. (2016). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Expert Opinion on Drug Discovery, 11(2), 147-159. [Link]
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Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]
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Geddes, S. M., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
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National Academies of Sciences, Engineering, and Medicine. (2023). 9 Antifungal Drug Development and Stewardship in Health Care. In The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health: Proceedings of a Workshop Series. The National Academies Press. [Link]
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Wang, M., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2135-2141. [Link]
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Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
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The Versatile Precursor: Application Notes for 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors and other therapeutic agents.[1] Within the vast family of imidazole-based building blocks, 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride stands out as a highly versatile precursor for the synthesis of a diverse array of heterocyclic compounds. The presence of a reactive chloromethyl group at the 2-position, combined with the dimethyl-substituted imidazole core, offers a unique combination of reactivity and structural features that are highly sought after in drug discovery.
This guide provides a comprehensive overview of the synthetic utility of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, complete with detailed protocols and mechanistic insights. We will explore its application in the synthesis of N-substituted imidazole derivatives, which are key intermediates in the development of novel therapeutics, including potential kinase inhibitors and α-adrenergic agonists.
Chemical Properties and Reactivity
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a water-soluble, crystalline solid.[2] The key to its synthetic utility lies in the electrophilic nature of the chloromethyl group, which is an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent imidazole ring further activates the C-Cl bond, making it susceptible to attack by a wide range of nucleophiles.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂N₂ | [2][3] |
| Molecular Weight | 181.06 g/mol | [2][3] |
| Form | Powder | [2] |
| Storage | Sealed in dry, 2-8°C | [3] |
The dimethyl substitution at the 4 and 5 positions of the imidazole ring influences the molecule's steric and electronic properties, which can affect reaction rates and the stability of the resulting products. Furthermore, as a hydrochloride salt, the imidazole ring is protonated. Therefore, in most reactions, a base is required to neutralize the salt and, if necessary, deprotonate a nucleophile or the imidazole nitrogen for subsequent reactions.
Application I: Synthesis of N-Arylmethyl-4,5-dimethylimidazoles
The alkylation of amines with 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a fundamental transformation for creating libraries of compounds for biological screening. This protocol details a general procedure for the N-alkylation of an aromatic amine.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate or triethylamine is used to neutralize the hydrochloride salt and the HCl generated during the reaction. An excess of the base is used to ensure the reaction goes to completion.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Temperature: The reaction is typically performed at an elevated temperature to increase the reaction rate, although room temperature may suffice for highly reactive amines.
Experimental Protocol: Synthesis of 2-((4-methoxyanilino)methyl)-4,5-dimethyl-1H-imidazole
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (1.81 g, 10 mmol) and potassium carbonate (4.14 g, 30 mmol).
-
Solvent and Nucleophile Addition: Add 40 mL of anhydrous acetonitrile, followed by p-anisidine (1.23 g, 10 mmol).
-
Reaction Conditions: Stir the suspension at reflux (approximately 82°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Caption: Workflow for N-alkylation of an aromatic amine.
Application II: Synthesis of Thioether-Linked Imidazoles
The reaction with thiols provides a straightforward route to thioether-linked imidazoles, which are of interest in various therapeutic areas. The high nucleophilicity of the thiolate anion ensures a rapid and efficient reaction.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride or a milder base like potassium carbonate can be used to deprotonate the thiol, forming the more nucleophilic thiolate. The choice depends on the acidity of the thiol.
-
Solvent: A polar aprotic solvent is suitable. THF is a good choice when using sodium hydride.
-
Temperature: These reactions often proceed readily at room temperature due to the high reactivity of the thiolate.
Experimental Protocol: Synthesis of 2-((Benzylthio)methyl)-4,5-dimethyl-1H-imidazole
-
Thiolate Formation: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl mercaptan (1.24 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Precursor Addition: In a separate flask, dissolve 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (1.81 g, 10 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the thiolate solution at 0°C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure thioether.
Sources
Application Note & Protocol: A Guide to the N-Alkylation of Amines with 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial component in designing molecules that interact with biological targets. The functionalization of the imidazole core allows for the fine-tuning of a compound's pharmacological profile. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a key building block that enables the introduction of the 4,5-dimethyl-1H-imidazol-2-yl)methyl moiety onto various nucleophiles.
This document provides a detailed protocol for the coupling of primary and secondary amines with 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. This N-alkylation reaction is a fundamental nucleophilic substitution process for synthesizing a diverse library of N-substituted imidazole derivatives, which have shown potential as anti-inflammatory and antimicrobial agents.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, offer troubleshooting guidance, and outline essential safety protocols.
Reaction Principles and Mechanism
The coupling of an amine with 2-(chloromethyl)-4,5-dimethyl-1H-imidazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
-
The Electrophile: 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride serves as the electrophile. The carbon atom of the chloromethyl group (-CH2Cl) is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack.
-
The Nucleophile: The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. Primary and secondary amines are both effective nucleophiles for this transformation.
-
The Role of the Base: The reaction requires at least two equivalents of a base. The first equivalent neutralizes the hydrochloride salt of the starting material to generate the free-base form of the imidazole, which is the active electrophile. The second equivalent scavenges the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive. Common bases include potassium carbonate (K2CO3), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are typically employed.[4] These solvents can effectively solvate the cations but do not strongly solvate the amine nucleophile, thus enhancing its nucleophilicity and promoting the SN2 pathway.
The general reaction scheme is illustrated below.
Caption: General reaction scheme for the N-alkylation of amines.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a generic primary amine with 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. The quantities can be scaled as needed.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole HCl (1 equiv.) | Round-bottom flask |
| Primary or Secondary Amine (1.1 equiv.) | Magnetic stirrer and stir bar |
| Anhydrous Potassium Carbonate (K2CO3) (2.5 equiv.) | Reflux condenser |
| Anhydrous Acetonitrile (or DMF) | Heating mantle or oil bath |
| Ethyl Acetate (for extraction) | Separatory funnel |
| Deionized Water | Rotary evaporator |
| Brine (saturated NaCl solution) | Thin Layer Chromatography (TLC) plates and chamber |
| Anhydrous Sodium Sulfate (Na2SO4) | UV lamp |
| Silica Gel (for chromatography) | Glassware for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.).
-
Solvent and Amine Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1-0.5 M concentration relative to the imidazole). Add the amine (1.1 equiv.) to the stirring suspension at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 82°C for acetonitrile).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically dichloromethane/methanol (e.g., 95:5). The product should be more polar than the starting amine and will appear as a new spot. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid K2CO3 and other salts and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Extraction:
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2x) and then with brine (1x) to remove any remaining inorganic salts and DMF if it was used as the solvent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane to 5-10% methanol in dichloromethane) to obtain the pure N-substituted imidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry (MS).
Caption: Experimental workflow for the coupling reaction.
Reaction Optimization and Troubleshooting
The success of the coupling reaction can be influenced by several factors. The table below provides guidance on common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive amine (nucleophile).2. Insufficient base.3. Low reaction temperature. | 1. Use a more nucleophilic amine if possible. For poorly reactive amines (e.g., anilines), consider using a stronger base (e.g., NaH) and a more polar solvent like DMF.2. Ensure at least 2 equivalents of base are used. Increase to 2.5-3.0 equivalents.3. Increase the reaction temperature. If using acetonitrile, consider switching to DMF (boiling point 153°C). |
| Formation of Side Products | 1. Over-alkylation (for primary amines).2. Elimination reaction.3. Degradation of reagents. | 1. Use a slight excess of the amine (1.1-1.2 equiv.) to favor mono-alkylation. Avoid a large excess of the imidazole electrophile.2. This is less common but can be minimized by using less hindered bases and lower temperatures if possible.3. Use anhydrous solvents and fresh reagents. Ensure the reaction is protected from moisture if reagents are sensitive. |
| Difficult Purification | 1. Product is highly polar and water-soluble.2. Co-elution of product and impurities. | 1. If the product is water-soluble, perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane. A continuous liquid-liquid extraction may be necessary.2. Try a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC or crystallization. |
Safety Precautions
It is imperative to adhere to standard laboratory safety practices when performing this procedure.
-
Hazardous Reagents: 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[5] Many amines and organic solvents are also hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[5][7]
-
Handling and Storage: Handle reagents with care, avoiding dust formation.[6] Store 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] It is incompatible with strong oxidizing agents and acids.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents down the drain.[6]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][7]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[6][7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[6][7]
-
If swallowed: Rinse mouth with water and consult a physician. Do not induce vomiting.[6][7]
References
-
Capot Chemical. MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. 2023. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Available from: [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). 2011. Available from: [Link]
-
Semantic Scholar. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. 2012. Available from: [Link]
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Application Notes & Protocols: A Guide to the Development of Novel Antimicrobial Agents Using a 2-(Chloromethyl)imidazole Scaffold
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing an imidazole nucleus, have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities.[2][3]
Within this class, the 2-(chloromethyl)imidazole scaffold and its benzimidazole analogue have emerged as exceptionally versatile starting points for antimicrobial drug discovery.[4][5] The key to its utility lies in the reactive chloromethyl group at the 2-position. This electrophilic site serves as a convenient handle for nucleophilic substitution, enabling the facile synthesis of a diverse library of derivatives.[5][6] By systematically modifying the substituents on the imidazole core and the group that displaces the chloride, researchers can fine-tune the molecule's physicochemical properties to optimize antimicrobial potency, spectrum, and safety profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2-(chloromethyl)imidazole scaffold. It outlines detailed protocols for synthesis, antimicrobial screening, mechanism of action studies, and cytotoxicity assessment, grounded in established scientific principles to facilitate the rational design of next-generation antimicrobial agents.
Section 1: The 2-(Chloromethyl)imidazole Scaffold: A Versatile Synthetic Platform
The core principle behind using the 2-(chloromethyl)imidazole scaffold is the strategic chemical modification to generate a library of analogues for screening. The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols, etc.). This reaction, typically a simple nucleophilic substitution, allows for the introduction of diverse functional groups and structural motifs.
The goal of this synthetic diversification is to explore the chemical space around the core scaffold to identify key structural features that govern antimicrobial activity and selectivity. This process is fundamental to establishing a Structure-Activity Relationship (SAR).[3][7]
Caption: General Synthetic Scheme for Derivative Library Generation.
Section 2: Protocol for Synthesis of 2-(Chloromethyl)imidazole Derivatives
This protocol provides a generalized method for the synthesis of novel derivatives from a 2-(chloromethyl)imidazole or benzimidazole precursor by reacting it with various aromatic amines. This method can be adapted for other nucleophiles.
Rationale: The synthesis leverages the reactivity of the chloromethyl group. Using a base like potassium carbonate is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity and facilitating the substitution reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the cations, leaving the anionic nucleophile more reactive.[4]
Protocol 2.1: Synthesis via Nucleophilic Substitution
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-(chloromethyl)-1H-benzimidazole in a minimal amount of dry Dimethylformamide (DMF).
-
Addition of Base: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution.
-
Nucleophile Addition: Add 1.1 equivalents of the desired aromatic amine (or other nucleophile) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (or gently heat to 50-60°C if necessary) for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate:Hexane).[8] The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A solid precipitate of the crude product should form.
-
Purification:
-
Filter the solid product using a Buchner funnel.
-
Wash the solid thoroughly with distilled water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure derivative.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[9]
Section 3: Antimicrobial Activity Screening
The primary goal of screening is to determine the antimicrobial efficacy of the newly synthesized compounds. The Minimum Inhibitory Concentration (MIC) is the most critical parameter, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[10]
Protocol 3.1: Broth Microdilution for MIC Determination
Causality: This method is preferred for quantitative analysis as it provides a precise concentration value (the MIC). It relies on exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The turbidity of the broth after incubation is a direct indicator of bacterial growth.[10][11] Including positive (no drug) and negative (no bacteria) controls is essential for validating the assay's integrity.
Caption: Workflow for Broth Microdilution (MIC) Assay.
-
Prepare Bacterial Inoculum: Aseptically transfer 3-5 bacterial colonies into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[10]
-
Prepare Compound Dilutions: Create a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to cover a desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing bacteria and broth, but no compound.
-
Negative Control: Wells containing broth only.
-
Reference Drug: Include a known antibiotic (e.g., Ciprofloxacin, Vancomycin) as a procedural control.[12]
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: Post-incubation, the MIC is identified as the lowest compound concentration where no visible bacterial growth (turbidity) is observed.[10]
Data Presentation: Summarizing Antimicrobial Efficacy
Organizing screening data in a clear, tabular format is crucial for comparison and SAR analysis.
| Compound ID | R-Group | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| IM-01 | 4-chloro-phenylamino | 62.5 | 125 | >500 | 250 |
| IM-02 | 4-methoxy-phenylamino | 125 | 250 | >500 | >500 |
| IM-03 | 2,4-dichloro-phenylamino | 31.25 | 62.5 | 250 | 125 |
| IM-04 | 4-sulfonyl-phenylamino | 15.6 | 31.25 | 125 | 62.5 |
| Ciprofloxacin | (Reference) | 0.5 | 1 | 0.25 | NA |
| Amphotericin B | (Reference) | NA | NA | NA | 1 |
| (Note: Data are hypothetical examples based on trends observed in the literature for SAR analysis purposes).[1][13] |
Section 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills or inhibits a microbe is vital for its development. Imidazole derivatives can act via several mechanisms, including disruption of cell membrane integrity, inhibition of nucleic acid synthesis, or interference with essential enzymes like lanosterol 14α-demethylase in fungi.[2][3][12][14]
Caption: Logic of Structure-Activity Relationship (SAR) Analysis.
Section 6: Cytotoxicity and Safety Profiling
A potent antimicrobial agent is only useful if it is safe for the host. Therefore, assessing the cytotoxicity of lead compounds against mammalian cells is a critical step. The MTT assay is a standard colorimetric method for this purpose. [10][15] Protocol 6.1: MTT Assay for Mammalian Cell Viability
Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [10][16]The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for MTT Cytotoxicity Assay.
-
Cell Seeding: Seed a mammalian cell line (e.g., RAW264.7 macrophages or hepatocytes) into a 96-well plate at a predetermined density and allow them to adhere overnight. [17]2. Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a set period (e.g., 24 or 48 hours). [12][18]4. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). [16] Data Presentation: Quantifying Selectivity
The Selectivity Index (SI) is a crucial metric that compares a compound's toxicity to its efficacy (SI = IC₅₀ / MIC). A higher SI value is desirable, indicating that the compound is significantly more toxic to microbes than to mammalian cells.
| Compound ID | IC₅₀ on RAW264.7 Cells (µg/mL) | MIC vs. MRSA (µg/mL) | Selectivity Index (SI) |
| IM-01 | >200 | 125 | >1.6 |
| IM-03 | 150 | 62.5 | 2.4 |
| IM-04 | >200 | 31.25 | >6.4 |
| (Note: Data are hypothetical examples for analysis purposes). |
Conclusion
The 2-(chloromethyl)imidazole scaffold represents a promising and synthetically accessible platform for the discovery of novel antimicrobial agents. Its inherent reactivity allows for the creation of large, diverse chemical libraries. By employing a systematic and iterative approach that combines targeted synthesis, robust antimicrobial and cytotoxicity screening, and mechanistic studies, researchers can effectively navigate the complex process of drug discovery. The protocols and workflows detailed in this guide provide a validated framework to identify and optimize lead compounds, contributing to the critical pipeline of new therapeutics to combat the threat of antimicrobial resistance.
References
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Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Available at: [Link]
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Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]
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ResearchGate. (2020). In vitro toxicity assays. Three different assays that have been mostly... ResearchGate. Available at: [Link]
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Patil, R., et al. (2016). Microwave Assisted Synthesis, Characterization and Antibacterial Activity of 2- Chloromethyl Benz Imidazole Derivatives. Semantic Scholar. Available at: [Link]
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Gardner, P. R., et al. (2001). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Journal of Biological Chemistry. Available at: [Link]
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Guzel, O., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
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Song, M., et al. (2015). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Wang, L., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]
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Zaki, S. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infectious Diseases and Therapy. Available at: [Link]
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Merlin, J. P., et al. (2016). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Li, Y., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology. Available at: [Link]
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Parab, R. H., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2011). (PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. ResearchGate. Available at: [Link]
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Wang, M., et al. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Der Pharma Chemica. (2012). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. Available at: [Link]
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Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. Available at: [Link]
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Bumbu, A. G., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]
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Chen, Y. L., et al. (2018). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. Available at: [Link]
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Dołżalska, A. M., et al. (2021). Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. International Journal of Molecular Sciences. Available at: [Link]
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Bumbu, A. G., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for the Functionalization of Peptides and Proteins with 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the functionalization of peptides and proteins using 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. This reagent serves as a valuable tool for introducing a dimethyl-imidazole moiety onto biomolecules, enabling a range of applications from probing biological interactions to the development of novel therapeutics. The primary target for this alkylating agent is the imidazole side chain of histidine residues. This guide will delve into the underlying chemical principles, provide detailed protocols for modification, and offer insights into the characterization and potential challenges of this bioconjugation strategy.
Introduction: The Strategic Value of Histidine Modification
The targeted chemical modification of peptides and proteins is a cornerstone of modern chemical biology and drug discovery.[1] It allows for the introduction of probes, labels, and other functionalities to study and modulate biological processes. The amino acid histidine holds a unique position in this context. Its imidazole side chain has a pKa of approximately 6.0, meaning it can act as both a hydrogen bond donor and acceptor at physiological pH.[2][3] This property is central to the function of many enzymes and protein-protein interactions.
The nucleophilicity of the histidine side chain, particularly in its deprotonated state, makes it a target for electrophilic reagents.[4] 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is an alkylating agent that can covalently modify nucleophilic amino acid residues. The primary target for this reagent is the imidazole nitrogen of histidine, leading to the formation of a stable C-N bond. This modification introduces a second imidazole group, which can alter the charge, hydrophobicity, and metal-chelating properties of the target peptide or protein.
Mechanism of Action: Alkylation of the Histidine Imidazole
The core of the functionalization process is a nucleophilic substitution reaction. The imidazole side chain of a histidine residue acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the reagent. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.
Key Mechanistic Considerations:
-
pH-Dependence: The nucleophilicity of the histidine imidazole ring is highly dependent on its protonation state.[2][3] The reaction is most efficient when the imidazole is deprotonated, which occurs at a pH above its pKa of ~6.0. Therefore, controlling the pH of the reaction buffer is critical for achieving efficient and selective modification.[5]
-
Selectivity: While histidine is the primary target, other nucleophilic residues can also react with alkylating agents. These include the thiol group of cysteine, the epsilon-amino group of lysine, the alpha-amino group of the N-terminus, and the thioether of methionine.[6][7] The selectivity for histidine over other residues can be modulated by careful control of the reaction pH. At a pH close to neutral (e.g., 6.5-7.5), the imidazole ring of histidine is significantly more nucleophilic than the protonated amino groups of lysine and the N-terminus. Cysteine, with a pKa of ~8.5, is also a potent nucleophile, but its reactivity can be managed under these conditions.
Experimental Protocols
These protocols provide a starting point for the functionalization of peptides and proteins. Optimization of the reaction conditions (e.g., stoichiometry, temperature, and reaction time) is recommended for each specific substrate.
Materials and Reagents
-
Peptide or protein of interest
-
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
-
Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification Solvents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
-
Analytical and Preparative HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
Protocol for Peptide Functionalization
This protocol is designed for a model peptide containing at least one histidine residue.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of the peptide in the Reaction Buffer.
- Prepare a 100 mM stock solution of 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in the Reaction Buffer. Note: Prepare this solution fresh before each use.
2. Reaction Setup:
- In a microcentrifuge tube, combine the peptide stock solution and the 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride stock solution to achieve a final peptide concentration of 1 mM and a 10-fold molar excess of the alkylating reagent.
- Incubate the reaction mixture at room temperature (20-25°C) for 4 hours with gentle agitation.
3. Reaction Quenching:
- Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM Tris.
- Incubate for 30 minutes at room temperature to quench any unreacted 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.
4. Purification:
- Purify the modified peptide using reversed-phase HPLC (RP-HPLC).[8][9]
- Use a C18 column and a linear gradient of Solvent A and Solvent B. A typical gradient might be 5-65% Solvent B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[10]
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the desired product peak.
5. Characterization:
- Confirm the identity and purity of the modified peptide by mass spectrometry. The expected mass increase upon modification with the dimethyl-imidazolomethyl group is 124.18 Da.
- Analyze the collected HPLC fractions to assess purity.
Protocol for Protein Functionalization
This protocol is a general guideline for the modification of a protein with accessible histidine residues.
1. Buffer Exchange (if necessary):
- Ensure the protein is in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) that does not contain primary amines (like Tris) which could compete in the reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.
2. Reaction Setup:
- Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
- Add a 20 to 50-fold molar excess of 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride from a freshly prepared stock solution.
- Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight with gentle mixing.
3. Removal of Excess Reagent:
- Remove unreacted reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
4. Characterization:
- Confirm the modification by mass spectrometry (e.g., intact protein analysis or peptide mapping after tryptic digestion).
- Assess the extent of modification and identify the modified residues by tandem mass spectrometry (MS/MS) of tryptic peptides.[11][12]
- Analyze the functional consequences of the modification using a relevant bioassay.
Data Presentation and Expected Outcomes
Table 1: Key Experimental Parameters
| Parameter | Peptide Modification | Protein Modification | Rationale |
| pH | 7.0 | 7.0 | Balances histidine nucleophilicity with minimizing side reactions with lysine and N-terminus.[5] |
| Temperature | Room Temperature | 4°C to Room Temp. | Milder temperatures for proteins to maintain structural integrity. |
| Stoichiometry | 10-fold excess of reagent | 20-50-fold excess of reagent | Higher excess for proteins to drive the reaction to completion, compensating for lower concentrations. |
| Reaction Time | 4 hours | 4-16 hours | Longer reaction times may be needed for less accessible residues on folded proteins. |
Expected Mass Shift
The covalent addition of the 2-(4,5-dimethyl-1H-imidazol-2-yl)methyl group to a peptide or protein will result in a specific mass increase.
-
Chemical Formula of Adduct: C6H10N2
-
Monoisotopic Mass of Adduct: 110.0844 Da
-
Chemical Formula of Reagent: C6H9ClN2·HCl
-
Modification Reaction: Peptide-His + C6H9ClN2 → Peptide-His-(CH2-C5H7N2) + HCl
-
Expected Mass Increase (Monoisotopic): 110.0844 Da
Hypothetical Mass Spectrum:
For a peptide with a monoisotopic mass of 'M', the modified peptide will have a monoisotopic mass of 'M + 110.0844'. The mass spectrum should show a new peak corresponding to this increased mass.
Expected HPLC Profile
The addition of the dimethyl-imidazole moiety will likely increase the hydrophobicity of the peptide. This will typically result in a longer retention time on a reversed-phase HPLC column compared to the unmodified peptide.[13] The exact shift will depend on the overall sequence and properties of the peptide.
Visualizations
Reaction Workflow
Caption: Workflow for the functionalization of peptides/proteins.
Chemical Modification of Histidine
Caption: Nucleophilic substitution reaction at the histidine side chain.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no modification | 1. Inactive reagent (hydrolyzed).2. Incorrect pH of reaction buffer.3. Inaccessible histidine residue.4. Competing nucleophiles in the buffer (e.g., Tris). | 1. Prepare fresh reagent solution before each use.2. Verify the pH of the reaction buffer is between 6.5 and 7.5.3. Consider denaturing conditions for proteins (if function is not required).4. Use non-nucleophilic buffers like HEPES or phosphate. |
| Non-specific modification | 1. Reaction pH is too high, deprotonating lysine residues.2. Presence of a highly reactive cysteine residue.3. High excess of the alkylating reagent. | 1. Lower the reaction pH to 6.5-7.0.2. Consider temporarily blocking cysteine residues if they are not the intended target.3. Reduce the molar excess of the reagent and increase reaction time. |
| Poor recovery after HPLC | 1. Modified peptide is adsorbing to surfaces.2. Precipitation of the modified peptide. | 1. Use low-binding tubes and vials.2. Adjust the composition of the purification solvents; addition of a small amount of isopropanol may help. |
| Multiple peaks in HPLC | 1. Incomplete reaction.2. Modification at multiple sites (if multiple histidines are present).3. Side reactions with other amino acids.[6] | 1. Increase reaction time or reagent stoichiometry.2. Optimize the gradient for better separation; collect and analyze each peak by mass spectrometry.3. Adjust pH to improve selectivity; refer to "Non-specific modification". |
Conclusion
The functionalization of peptides and proteins with 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride offers a straightforward method for introducing a dimethyl-imidazole moiety at histidine residues. The success of this modification hinges on the careful control of reaction conditions, particularly pH, to maximize selectivity for the target histidine residues. The protocols and guidelines presented here provide a robust starting point for researchers to explore the potential of this chemical modification in their own systems. As with any bioconjugation reaction, empirical optimization for each specific peptide or protein is key to achieving the desired outcome.
References
- Müller, T., & Winter, D. (2017). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Molecular & Cellular Proteomics, 16(6), 1173–1187.
- BenchChem. (n.d.). Technical Support Center: HPLC Purification of Peptides Containing Bzl-His. Retrieved from a relevant BenchChem technical note.
-
ResearchGate. (2018, January 4). How to purify Histidine based peptide with HPLC? Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 223–243.
- Peciak, K., Laurine, E., Tommasi, R., Choi, J. W., & Brocchini, S. (2018). Site-selective protein conjugation at histidine. Chemical Science, 9(42), 8129–8135.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. Methods in Enzymology.
- Loo, J. A. (2001). A mechanistic investigation of the enhanced cleavage at histidine in the gas-phase dissociation of protonated peptides. Journal of the American Society for Mass Spectrometry, 12(9), 958–966.
- Chen, J., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(45), 18230-18237.
- Loo, J. A. (n.d.). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides.
- Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.). ResearchGate.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.).
- Chen, J., et al. (n.d.). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation.
- Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. (n.d.).
- Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. (n.d.).
- Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkyl
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (n.d.).
- The pH sensitivity of histidine-containing lytic peptides. (n.d.).
- A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. (n.d.).
- Papini, A., et al. (1992). Alkylation of histidine with maleimido-compounds. International Journal of Peptide and Protein Research, 39(4), 348-355.
- Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine. (n.d.).
- Facile Chemical Modification of the Poly(L-histidine) for a New pH-Sensitive Polypeptide. (n.d.). Semantic Scholar.
- Alkylation of a Histidine Residue at the Active Site of Bovine Pancreatic Deoxyribonuclease. (n.d.). Semantic Scholar.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). Royal Society of Chemistry.
- Histidine. (n.d.). NIST WebBook.
- Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Lig
- Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. (n.d.).
- Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.).
- Peptide Modific
- Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). (n.d.).
- Residue-Specific Peptide Modification: A Chemist's Guide. (n.d.).
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Application Note: A Strategic Guide to the Creation of Imidazole Derivative Libraries for High-Throughput Screening
Abstract
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, purification, and quality control of imidazole derivative libraries tailored for high-throughput screening (HTS). Recognizing the immense therapeutic potential of the imidazole scaffold, we delve into the rationale behind experimental choices, offering field-proven insights to maximize the efficiency and success of drug discovery campaigns.[1][2][3] This document outlines detailed protocols for both diversity-oriented and target-focused synthesis, robust purification methodologies, and stringent quality control measures to ensure the integrity of the compound library, ultimately leading to more reliable and reproducible screening results.
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2] Its unique structure allows it to act as a bioisostere for other functional groups, engage in hydrogen bonding, and coordinate with metal ions, making it a frequent constituent of biologically active molecules.[3][4] Imidazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antifungal, antiviral, antibacterial, and anti-inflammatory properties.[2][3][5] This inherent therapeutic relevance makes the imidazole scaffold an attractive starting point for the development of novel drug candidates. The creation of a well-designed library of imidazole derivatives can significantly enhance the probability of identifying novel hits in high-throughput screening campaigns.
Strategic Library Design: Diversity vs. Focus
The success of a high-throughput screening campaign is fundamentally linked to the quality and design of the compound library.[6][7] Two primary strategies guide the design of a compound library: diversity-oriented and target-focused design.[8]
-
Diversity-Oriented Libraries: The goal is to maximize the exploration of chemical space by synthesizing a wide range of structurally diverse molecules. This approach is particularly useful in initial screening campaigns where the target is novel or poorly characterized.
-
Target-Focused Libraries: These libraries are designed to interact with a specific protein or protein family.[8][9] This strategy leverages existing knowledge of the target's structure or known ligands to design compounds with a higher probability of binding.[8][] Computational methods such as molecular docking and pharmacophore modeling are often employed in the design of focused libraries.[][11]
The choice between these strategies will depend on the specific goals of the drug discovery program. For the purposes of this guide, we will provide protocols applicable to both approaches.
Synthesis of Imidazole Derivatives: A Multi-faceted Approach
The synthesis of a diverse library of imidazole derivatives can be achieved through various established and modern synthetic methodologies. Multicomponent reactions (MCRs) are particularly well-suited for library synthesis due to their efficiency and ability to generate structural complexity in a single step.[12][13]
Protocol 1: Debus-Radziszewski Imidazole Synthesis (Diversity-Oriented)
This classical multicomponent reaction provides a straightforward route to tri-substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[13][14]
Rationale: The simplicity of the starting materials and the one-pot nature of the reaction make it ideal for generating a large and diverse library of imidazole derivatives. By varying the dicarbonyl, aldehyde, and amine components, a vast chemical space can be explored.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Solvent and Reflux: Add glacial acetic acid (5 mL) and reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[13]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum to obtain the desired tri-substituted imidazole derivative.
Table 1: Representative Building Blocks for Diversity-Oriented Synthesis
| 1,2-Dicarbonyl Compound | Aldehyde | Resulting Substitution Pattern |
| Benzil | Benzaldehyde | 2,4,5-triphenylimidazole |
| Glyoxal | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1H-imidazole |
| Anisil | 4-Methoxybenzaldehyde | 2,4,5-tris(4-methoxyphenyl)imidazole |
Protocol 2: Van Leusen Imidazole Synthesis (Target-Focused)
The Van Leusen reaction is a powerful tool for the synthesis of 1,4,5-trisubstituted imidazoles from an aldimine and tosylmethyl isocyanide (TosMIC).[15][16]
Rationale: This method offers excellent control over the substitution pattern of the imidazole ring, making it suitable for creating focused libraries where specific substituents are desired to interact with a biological target. The reaction proceeds via a [3+2] cycloaddition.[15]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, stir a mixture of the desired aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in a suitable solvent like methanol or dichloromethane at room temperature for 1-2 hours to form the aldimine in situ.
-
Cycloaddition: To the aldimine solution, add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and a base such as potassium carbonate (K₂CO₃) (1.5 mmol).[15]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete as indicated by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Overall Workflow: From Synthesis to Screening-Ready Plates
The following diagram illustrates the comprehensive workflow for creating a high-throughput screening library of imidazole derivatives.
Caption: Workflow for Imidazole Derivative Library Generation.
Purification and Quality Control: Ensuring Library Integrity
The purity of compounds in a screening library is paramount for obtaining reliable and reproducible HTS data.[6][17] Impurities can lead to false positives or false negatives, wasting valuable resources.
High-Throughput Purification
For combinatorial libraries, automated high-throughput purification methods are essential.[17] Preparative High-Performance Liquid Chromatography (Prep-HPLC) coupled with mass spectrometry (MS) is the industry standard for purifying large numbers of compounds.[18][19]
Protocol: Automated Prep-HPLC-MS Purification
-
Sample Preparation: Dissolve the crude reaction mixtures in a suitable solvent (e.g., DMSO/methanol) and filter to remove particulates.
-
Method Development: Develop a generic gradient method suitable for a wide range of imidazole derivatives. A reverse-phase C18 column is typically used with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid.
-
Fraction Collection: Utilize mass-triggered fraction collection to selectively collect the peaks corresponding to the target molecular weights.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions using a high-throughput evaporator.
Quality Control (QC)
Every purified compound must undergo rigorous quality control to confirm its identity and purity.[20]
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the molecular weight and assessing the purity of each compound.[20] A purity level of >95% is generally required for HTS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H NMR and ¹³C NMR should be performed to confirm the chemical structure.
-
Automated Compound Quality Assessment: Advanced automated systems can detect common issues in microtiter plates such as compound precipitation, insufficient volume, or colored compounds that may interfere with assay readouts.[21][22]
Table 2: Quality Control Parameters and Acceptance Criteria
| Parameter | Analytical Method | Acceptance Criteria |
| Identity | LC-MS | Observed mass matches calculated mass ± 0.1 Da |
| Purity | LC-MS (UV at 214/254 nm) | ≥ 95% |
| Structure Confirmation | NMR (for representative compounds) | Spectrum consistent with proposed structure |
| Solubility | Visual or automated inspection | No visible precipitation at screening concentration |
Library Plating and Management for High-Throughput Screening
Proper preparation and management of the final compound library are crucial for efficient screening.
Protocol: Preparation of Screening Plates
-
Solubilization: Accurately weigh the purified compounds and dissolve them in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a standard stock concentration (e.g., 10 mM).
-
Plate Formatting: Use automated liquid handlers to transfer the compound solutions from the stock vials to master plates (e.g., 96-well format). From the master plates, create daughter plates in the desired screening format (e.g., 384-well or 1536-well).[23]
-
Data Management: All information, including the compound structure, purity, plate location (barcode), and concentration, should be meticulously recorded in a Laboratory Information Management System (LIMS).[21]
Hit Confirmation and Validation: A Logical Progression
Following the primary screen, a systematic process is required to confirm and validate the initial "hits".
Caption: Decision-making workflow for hit confirmation and validation.
This structured approach ensures that only robust and validated hits are progressed to the lead optimization phase, saving time and resources.
Conclusion
The creation of a high-quality imidazole derivative library is a strategic endeavor that requires careful planning and execution from design to final plating. By employing efficient synthetic strategies like multicomponent reactions, rigorous purification protocols, and stringent quality control measures, researchers can build a powerful tool for drug discovery. The protocols and insights provided in this application note are intended to guide scientists in the successful development of imidazole-based libraries, ultimately accelerating the identification of novel therapeutic agents.
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Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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The design and application of target-focused compound libraries - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Diversity-Oriented Synthesis of a Library of Star-Shaped 2H-Imidazolines - ACS Publications. (2015). ACS Combinatorial Science, 17(11), 663–669. [Link]
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Compound Libraries - Charles River Laboratories. (n.d.). Retrieved January 19, 2026, from [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021). Pharmaceuticals, 14(8), 759. [Link]
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Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (2024). ChemistrySelect, 9(12), e202304694. [Link]
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Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery - Vipergen. (n.d.). Retrieved January 19, 2026, from [Link]
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High Throughput Drug Screening | Sygnature Discovery. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 1-Alkyl-4-imidazolecarboxylates: A Catch and Release Strategy | ACS Combinatorial Science. (2004). Journal of Combinatorial Chemistry, 6(4), 510–514. [Link]
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Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives - RSC Publishing. (2014). RSC Advances, 4(22), 11401-11408. [Link]
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Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument | Request PDF - ResearchGate. (2011). Journal of the Association for Laboratory Automation, 16(4), 291-301. [Link]
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Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. (2023). Analyst, 148(12), 2739-2751. [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. (2014). Journal of Biomolecular Screening, 19(5), 646–655. [Link]
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Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved January 19, 2026, from [Link]
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Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish. (2021). The Journal of Purdue Undergraduate Research. [Link]
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Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (2020). Pharmaceuticals, 13(3), 37. [Link]
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Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved January 19, 2026, from [Link]
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Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines - RSC Publishing. (2020). Chemical Communications, 56(76), 11251-11254. [Link]
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Evaluating and evolving a screening library in academia: the St. Jude approach - PMC - NIH. (2020). SLAS Discovery, 25(7), 737–749. [Link]
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Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis - Chemical Communications (RSC Publishing). (2011). Chemical Communications, 47(26), 7434-7436. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules, 14(9), 1198. [Link]
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). International Journal of Pharmaceutical and Phytopharmacological Research, 9(2), 1-8. [Link]
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Combinatorial chemistry - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Multicomponent reactions: An efficient and green approach to imidazole derivatives - International Journal of Applied Research. (2016). International Journal of Applied Research, 2(7), 10-13. [Link]
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Compound Libraries for HTS - Otava Chemicals. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - ResearchGate. (2020). Pharmaceuticals, 13(3), 37. [Link]
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Preparative Purification Solutions in Drug Discovery Synthesis - YouTube. (2023, April 21). Retrieved January 19, 2026, from [Link]
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Diversity-Oriented Approach to Pyrrole-Imidazole Alkaloid Frameworks - PMC - NIH. (2011). Organic Letters, 13(4), 724–727. [Link]
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Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition | The Journal of Organic Chemistry - ACS Publications. (2015). The Journal of Organic Chemistry, 80(15), 7735–7742. [Link]
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Multicomponent Synthesis of 2-Imidazolines | The Journal of Organic Chemistry. (2005). The Journal of Organic Chemistry, 70(7), 2654–2662. [Link]
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High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - NIH. (2023). ACS Medicinal Chemistry Letters, 14(6), 759–762. [Link]
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Chapter 9: Compound Library Design – Principles and Applications - Books. (2008). In Computational Drug Discovery and Design (pp. 268-294). [Link]
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Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions - MDPI. (2021). Catalysts, 11(11), 1361. [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed. (2020). Pharmaceuticals, 13(3), 37. [Link]
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Diversity-Oriented Approach to Pyrrole-Imidazole Alkaloid Frameworks - ACS Figshare. (2011). Organic Letters, 13(4), 724-727. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023). LinkedIn. [Link]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - ProQuest. (2020). Pharmaceuticals, 13(3), 37. [Link]
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals. (n.d.). Retrieved January 19, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride by Column Chromatography
Welcome to the technical support center for the purification of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the column chromatography of this compound. The inherent polarity and potential instability of this hydrochloride salt can present unique challenges during purification. This resource aims to equip you with the knowledge to overcome these obstacles and achieve high-purity material.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the column chromatography of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.
Issue 1: The Compound Does Not Move from the Baseline (Rf ≈ 0) on a Silica Gel TLC Plate.
-
Question: My compound is highly polar and remains at the origin of the TLC plate, even when using 100% ethyl acetate. How can I effectively purify it using column chromatography?[1]
-
Answer: This is a common challenge with polar hydrochloride salts. Here are several strategies to address this:
-
Increase Mobile Phase Polarity: A more polar solvent system is necessary. A common starting point for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can gradually increase the percentage of methanol.
-
Utilize a Basic Modifier: The hydrochloride salt can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor mobility. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can help neutralize these acidic sites, improving elution.[2][3] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in dichloromethane.[1]
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for basic compounds as it reduces the strong acidic interactions that cause streaking and poor mobility on silica gel.[2][4]
-
Issue 2: Significant Peak Tailing is Observed During Column Chromatography.
-
Question: My compound elutes from the column, but the fractions show significant tailing, leading to poor separation from impurities. What is the cause, and how can I resolve it?
-
Answer: Peak tailing is a classic sign of strong, undesirable interactions between your basic imidazole compound and the acidic silica gel.[3] This causes some molecules to be retained longer, resulting in an asymmetric peak.[3]
-
Incorporate a Basic Modifier: As with poor mobility, adding a basic modifier like triethylamine (0.1-1%) to your eluent is a highly effective solution.[2][3] The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the initial mobile phase containing the basic modifier. This pre-treatment helps to neutralize the active sites.
-
Switch to a Less Acidic Stationary Phase: If tailing persists, using neutral alumina or a deactivated silica gel is recommended.[1][3]
-
Issue 3: Low or No Recovery of the Compound After Chromatography.
-
Question: I've run my column, but I have a very low yield, or I can't seem to find my compound in any of the fractions. What could have happened?
-
Answer: Several factors could contribute to low recovery:
-
Compound Decomposition on Silica: The acidic nature of silica gel can cause the degradation of sensitive compounds.[1][5] Before committing to a large-scale column, it's prudent to test the stability of your compound on a small amount of silica. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[1]
-
Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting at all.[3] This is particularly problematic with highly basic compounds. Using a more polar eluent with a basic modifier or switching to an alternative stationary phase like alumina can mitigate this.[3]
-
Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly. An accidental reversal of polar and non-polar components can lead to the compound either eluting immediately in the solvent front or not at all.[1]
-
Dilute Fractions: It's possible your compound did elute, but the fractions are too dilute to detect by TLC. Try concentrating a few fractions where you expected your compound to elute and re-analyze them.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride on silica gel?
A1: A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity based on TLC analysis. Adding 0.1-1% triethylamine (TEA) to the solvent system is highly recommended to prevent peak tailing.[2]
Q2: How should I prepare and load my sample onto the column?
A2: Proper sample loading is crucial for good separation.
-
Wet Loading: Dissolve your crude compound in a minimum amount of the initial mobile phase or a slightly more polar solvent.[6] Use a pipette to carefully load the solution onto the top of the packed column.[6]
-
Dry Loading: If your compound has poor solubility in the eluent, dry loading is the preferred method.[6] Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[6] This technique often leads to sharper bands and better resolution.[2]
Q3: Can I use reversed-phase chromatography for this purification?
A3: Yes, reversed-phase chromatography is a viable option, especially for highly polar compounds.[7][8] You would use a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[8] Often, an acid modifier like formic acid or trifluoroacetic acid is added to the mobile phase to improve peak shape.[4] For imidazole derivatives, a mobile phase of methanol and a phosphate buffer at a slightly acidic pH has been shown to be effective in HPLC applications, which can be adapted for column chromatography.[9]
Q4: My compound is a hydrochloride salt. Do I need to neutralize it before running the column?
A4: It is generally not necessary to neutralize the hydrochloride salt before chromatography, especially if you are using a mobile phase containing a basic modifier like triethylamine. The modifier will effectively compete with the protonated imidazole for interaction with the silica gel.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the purification of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride using silica gel column chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., DCM:MeOH with 1% TEA in ratios of 98:2, 95:5, 90:10).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
2. Column Packing:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
3. Sample Loading:
-
Choose either wet or dry loading as described in the FAQs.
-
Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to begin the elution.
-
Collect fractions in test tubes or vials.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
5. Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and widely available. |
| Neutral or Basic Alumina | Alternative for highly basic or sensitive compounds.[2] | |
| Mobile Phase | Dichloromethane:Methanol | Good polarity range for elution. |
| Basic Modifier | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silanol groups, improving peak shape.[2][3] |
| Target Rf | 0.2 - 0.4 | Optimal for good separation. |
| Sample Load | 1-5% of silica gel weight | Prevents column overloading and ensures good resolution.[4] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common chromatography issues.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
HPLC METHOD FOR IMIDAZOLE. Chromatography Forum. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
1H-Imidazole hydrochloride | CAS#:1467-16-9. Chemsrc. [Link]
-
2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. PubChem. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]
- Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
-
Can I use Immidazole solution for HPLC? ResearchGate. [Link]
-
2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS No: 13338493) API Intermediate Manufacturers. Apicule. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. Amerigo Scientific. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Chem-space. [Link]
-
Recent problems with silica gel chromatography. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
The little secrets of silica gel in liquid chromatography columns. Hawach. [Link]
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HPLC and LC-MS methods for monitoring the reaction of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor chemical reactions involving 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. This intermediate is a key building block in the synthesis of various pharmaceutical agents, and robust analytical methods are crucial for ensuring reaction completion, identifying byproducts, and optimizing process parameters.
This document is structured to provide immediate answers through a Frequently Asked Questions (FAQs) section, followed by detailed troubleshooting guides that address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best starting HPLC column for analyzing 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride?
A C18 column is the most common and robust starting point for imidazole derivatives.[1] A standard dimension of 4.6 x 150 mm with 5 µm particles is recommended for initial method development. Because the analyte is polar, consider a column with polar end-capping or a base-deactivated surface to improve peak shape and retention, especially if using a high percentage of aqueous mobile phase.[2][3]
Q2: What is a recommended starting mobile phase for a reversed-phase HPLC method?
For initial screening, a gradient elution is recommended to determine the approximate retention time of the starting material, intermediates, and final product. A good starting point is a gradient of acetonitrile or methanol with an acidic aqueous buffer.[4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water or a 20 mM Phosphate Buffer (pH adjusted to 2.5-3.0). The low pH protonates residual silanols on the column packing, which is crucial for preventing peak tailing with basic compounds like imidazoles.[6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Rationale: Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.[5] Formic acid is volatile and an excellent choice if the method will be transferred to LC-MS.[7]
Q3: What UV wavelength should be used for detection in an HPLC-UV method?
Imidazole and its simple derivatives typically exhibit strong absorbance around 210 nm.[1] It is highly recommended to run a UV scan of your starting material and product using a diode array detector (DAD) to determine the optimal wavelength for detection, which will maximize sensitivity and minimize interference from solvents or impurities.
Q4: For LC-MS analysis, which ionization mode is preferable for this compound?
Positive electrospray ionization (ESI+) is the recommended mode. The imidazole ring contains nitrogen atoms that are readily protonated, making the molecule highly responsive to ESI+ and leading to a strong [M+H]+ signal. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase significantly enhances protonation and, therefore, ionization efficiency.[7]
Q5: My sample is a hydrochloride salt. How does this affect sample and mobile phase preparation?
As a hydrochloride salt, the compound is generally water-soluble. It is crucial to dissolve your sample in a solvent that is compatible with your mobile phase, ideally the initial mobile phase composition itself.[6] Injecting a sample in a solvent much stronger than the mobile phase (e.g., 100% methanol into a 95% aqueous mobile phase) can lead to severe peak distortion, including fronting and splitting.[6]
HPLC Method Development & Troubleshooting
Monitoring the conversion of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride requires a method that can separate the starting material from potential intermediates, byproducts, and the final product.
Recommended HPLC Starting Conditions
This table summarizes a robust starting point for your method development.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency and backpressure. A polar-endcapped version is recommended to improve retention and peak shape for this polar analyte.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier, ideal for potential transfer to LC-MS. Protonates silanols to prevent tailing.[7] |
| Mobile Phase B | Acetonitrile | Generally offers sharp peaks and good selectivity for many organic molecules. |
| Gradient | 5% to 95% B over 10 min | An initial scouting gradient to determine the elution profile of all reaction components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times compared to ambient temperature. |
| Injection Vol. | 10 µL | A typical starting volume; can be adjusted based on analyte concentration and sensitivity. |
| Detection | UV at 210 nm | Imidazole derivatives show strong absorbance at this wavelength.[1] Use a DAD to confirm the optimal wavelength. |
| Run Time | 15 minutes | Includes gradient and a re-equilibration step. |
HPLC Troubleshooting Guide
Even with a robust method, problems can arise. This guide addresses the most common issues.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary Interactions: The basic imidazole nitrogen is interacting with acidic residual silanol groups on the column packing.[6] | Decrease Mobile Phase pH: Lower the pH to ~2.5-3.0 with formic or phosphoric acid to protonate the silanols.[6] Use a Base-Deactivated Column: Employ an end-capped or polar-embedded column designed to shield silanols.[3] |
| Column Overload: Injecting too much analyte mass onto the column. | Dilute the Sample: Reduce the sample concentration or decrease the injection volume.[6] | |
| Column Void: A void or channel has formed at the head of the column. | Use a Guard Column: This protects the analytical column from particulates and strongly retained compounds.[3] Replace the Column: If a void is confirmed, the column is likely compromised. | |
| Peak Fronting | Column Overload: A very common cause of fronting peaks. | Dilute the Sample: Decrease the injection volume or sample concentration.[6] |
| Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase. | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible.[6] | |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. | Optimize Connections: Use narrow-bore (e.g., 0.005" ID) PEEK tubing and ensure all fittings are properly seated with minimal dead volume. |
| Poor Mass Transfer: Mobile phase flow rate is too high for the column dimensions and particle size. | Reduce Flow Rate: Lower the flow rate and observe the effect on peak width. | |
| Split Peaks | Partially Blocked Frit: Particulates from the sample or system have blocked the column inlet frit. | Filter Samples: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection.[8] Install a Guard Column: This will catch particulates before they reach the analytical column.[3] |
| Sample Solvent Effect: Injecting in a solvent that is not miscible with the mobile phase. | Ensure Miscibility: Confirm that your sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[6] |
Troubleshooting Workflow: HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
LC-MS Method Development & Troubleshooting
LC-MS is a powerful tool for reaction monitoring, providing both retention time and mass-to-charge ratio (m/z) information, which is invaluable for confirming product identity and identifying unknown impurities.
Recommended LC-MS Starting Conditions
The HPLC method described above is an excellent starting point. The primary modification is the use of volatile mobile phase additives.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| LC System | Same as HPLC method | The separation principles are identical. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in ESI+ ionization.[7] Avoid non-volatile buffers like phosphate. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Maintaining the modifier in the organic phase ensures consistent ionization conditions throughout the gradient. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic imidazole nitrogens are readily protonated to form [M+H]+ ions.[4][7] |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) | Use a full scan to monitor for the starting material (C₆H₁₀Cl₂N₂ MW: 181.06), expected product, and any potential byproducts. |
| Fragmentor/Cone Voltage | 80-120 V | This voltage should be optimized to maximize the signal of the parent ion while minimizing in-source fragmentation. Tune using a standard solution. |
| Capillary Voltage | 2.5 - 4.0 kV | Typical range for ESI. Optimize for signal stability and intensity. |
LC-MS Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Signal | Incorrect Ionization Mode: The analyte ionizes poorly in the selected mode. | Confirm ESI+: Ensure you are operating in positive ion mode. This compound is highly unlikely to ionize well in ESI-. |
| Mobile Phase Suppression: Non-volatile salts (e.g., phosphate, sulfates) or high concentrations of additives (e.g., TFA) are suppressing the ESI signal. | Use Volatile Additives: Stick to formic acid or ammonium formate/acetate at low concentrations (0.05-0.1%).[7][9] | |
| Suboptimal Source Conditions: Fragmentor/cone voltage, gas temperatures, or gas flows are not optimized. | Tune the Instrument: Infuse a standard solution of your analyte and optimize source parameters to maximize the [M+H]+ signal. | |
| Unstable Signal / Spray | Clogged ESI Needle: Particulates are obstructing the spray needle. | Clean the Source: Follow the manufacturer's instructions for cleaning the ESI probe and capillary. |
| High Salt Concentration: The mobile phase contains too many non-volatile components. | Reduce Buffer/Salt Concentration: Ensure you are using LC-MS compatible mobile phases. | |
| Unexpected Adducts (e.g., [M+Na]+, [M+K]+) | Contaminated Mobile Phase or Glassware: Sodium and potassium are common contaminants. | Use High-Purity Solvents: Use LC-MS grade water and solvents. Avoid Glassware: Prepare mobile phases in plastic or polypropylene containers to minimize leaching of sodium ions. |
| In-source Fragmentation | Fragmentor/Cone Voltage is Too High: The energy in the MS source is causing the molecule to fragment before mass analysis. | Reduce Fragmentor/Cone Voltage: Lower this voltage until the parent [M+H]+ ion is the dominant species in the spectrum. |
Mass Spectral Fragmentation Insights
While a definitive fragmentation pattern requires experimental data (MS/MS), we can predict likely fragmentation pathways for the [M+H]+ ion of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole:
-
Loss of HCl: A common neutral loss from chlorinated compounds, which would result in a fragment at [M+H - 36]+.
-
Loss of the Chloromethyl Group: Cleavage of the C-C bond between the imidazole ring and the chloromethyl group.
-
Ring Fragmentation: The imidazole ring itself can break apart, though this typically requires higher collision energy.
Analyzing these fragments via tandem MS (MS/MS) can be a powerful tool for confirming the structure of impurities or byproducts formed during the reaction.[10][11]
Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute: Immediately dilute the aliquot in a known volume (e.g., 950 µL) of a solvent that will stop the reaction and is compatible with your analysis. A good choice is a 50:50 mixture of water and acetonitrile. This initial dilution factor is 1:20.
-
Further Dilution: Perform a second dilution of the quenched sample into your initial mobile phase composition to bring the analyte concentration into the linear range of the detector. A further 1:100 dilution is often a good starting point.
-
Filter: Filter the final diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.[8]
-
Analyze: Inject the sample onto the equilibrated HPLC or LC-MS system.
Protocol 2: General LC-MS Reaction Monitoring Workflow
This workflow outlines the entire process from sample collection to data interpretation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
identifying common impurities in 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride synthesis
Technical Support Center: Synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the formation of impurities, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Section 1: The Synthesis Pathway - A Foundation for Understanding Impurities
The most prevalent laboratory-scale synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride involves the direct chlorination of its corresponding alcohol precursor, 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole. A common and effective chlorinating agent for this transformation is thionyl chloride (SOCl₂). The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the desired product and gaseous byproducts (SO₂ and HCl). Understanding this core reaction is the first step in diagnosing potential side reactions.
Caption: General synthesis of the target compound via chlorination.
Section 2: Troubleshooting Guide & FAQs - Common Impurities & Their Origins
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My post-reaction analysis (HPLC, NMR) shows a significant peak corresponding to the starting material, 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole. What are the likely causes?
A1: This is the most frequent issue and typically points to one of two root causes:
-
Incomplete Reaction: The conversion of the hydroxyl group to the chloride was not driven to completion.
-
Causality: The stoichiometry of the thionyl chloride may have been insufficient, or the reaction time was too short. Vigorous reactions can also consume the reagent prematurely if addition is not controlled.[1]
-
Troubleshooting:
-
Verify Reagent Stoichiometry: Ensure at least a slight molar excess of thionyl chloride is used. However, a large excess can promote side reactions.
-
Control Addition Rate: Add the thionyl chloride dropwise to an ice-cooled solution of the precursor.[1] This maintains a productive reaction temperature (e.g., 10-20°C) and prevents runaway reactions.
-
Increase Reaction Time: After addition, allow the mixture to warm to room temperature or slightly above (e.g., 55°C) and stir for an adequate duration (e.g., 30-60 minutes) to ensure the reaction completes.[1]
-
-
-
Product Hydrolysis: The chloromethyl group is reactive and can be hydrolyzed back to the hydroxymethyl group if exposed to water.
-
Causality: This often occurs during the workup or purification phase if aqueous solutions are used, or if solvents are not sufficiently anhydrous. The hydrochloride salt form is generally more stable, but hydrolysis can still occur under certain conditions.[2]
-
Troubleshooting:
-
Use Anhydrous Solvents: Ensure all solvents used during the reaction and initial workup are thoroughly dried.
-
Avoid Aqueous Workups (If Possible): Quench the reaction by diluting with a non-protic solvent like diethyl ether to precipitate the hydrochloride salt directly.[1]
-
Temperature Control During Workup: Perform all workup and filtration steps at low temperatures to minimize the rate of potential hydrolysis.
-
-
Q2: I've isolated an impurity with a molecular weight that suggests a dimer has formed. How does this happen and how can I prevent it?
A2: Dimerization is a classic side reaction for molecules with both a nucleophilic site (the imidazole ring) and an electrophilic site (the chloromethyl group).
-
Mechanism of Formation: One molecule's imidazole nitrogen (specifically the unprotonated one) can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on a second molecule. This forms a new C-N bond, linking the two imidazole units. This type of impurity is noted in related syntheses.[3][4]
Caption: Nucleophilic attack leading to dimer impurity formation.
-
Prevention Strategies:
-
Maintain Low Temperatures: Keeping the reaction temperature low minimizes the kinetic energy available for this bimolecular side reaction.
-
Control Concentration: Running the reaction under more dilute conditions can reduce the frequency of intermolecular collisions that lead to dimerization.
-
pH Control: The reaction is typically performed under acidic conditions, especially with thionyl chloride which generates HCl. This protonates the imidazole ring, deactivating its nucleophilicity and significantly suppressing dimerization. The product is isolated as the hydrochloride salt for this very reason.
-
Q3: My mass spectrometry data suggests the presence of an impurity with a mass corresponding to an additional chlorine atom. Is over-chlorination possible?
A3: Yes, while the chloromethylation is the primary reaction, chlorination on the imidazole ring itself is a possible side reaction, though less common under controlled conditions.
-
Causality: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic halogenation.[5] This is more likely to occur if:
-
A large excess of the chlorinating agent is used.
-
The reaction temperature is too high.
-
A more potent chlorinating system is employed. The presence of the first chlorine atom on the methyl group deactivates the ring somewhat, but a second chlorination is still feasible.[5]
-
-
Troubleshooting:
-
Strict Stoichiometric Control: Use the minimum necessary excess of thionyl chloride.
-
Maintain Low Temperature: This is the most critical parameter. Over-chlorination is significantly more prevalent at elevated temperatures.
-
Q4: After recrystallizing my product from ethanol, I detected a 2-(ethoxymethyl)-4,5-dimethyl-1H-imidazole impurity. Where did this come from?
A4: This is a solvent-induced impurity. The chloromethyl group is a good leaving group and is susceptible to nucleophilic substitution by alcoholic solvents.
-
Causality: Ethanol (or other alcohol solvents) can act as a nucleophile, attacking the chloromethyl group to displace the chloride and form an ether. This has been documented in similar imidazole systems.[2]
-
Prevention:
-
Choose Appropriate Solvents: For purification, avoid reactive protic solvents like methanol or ethanol if possible. A common and effective method is to precipitate the product from the reaction mixture with a non-reactive solvent like diethyl ether.[1]
-
Use Non-Alcoholic Recrystallization Systems: If recrystallization is necessary, consider solvent systems like acetonitrile or mixtures of dichloromethane and heptane.
-
Minimize Heat and Time: If an alcohol must be used, use the minimum amount of heat and time required to dissolve the solid to limit the formation of the ether byproduct.
-
Section 3: Analytical & Troubleshooting Workflows
A systematic analytical approach is crucial for identifying and quantifying impurities.
Workflow for Impurity Identification
A logical workflow ensures that unknown peaks are efficiently identified and characterized.
Caption: A systematic workflow for identifying unknown impurities.
Table 1: Summary of Common Impurities
| Impurity Name | Structure | Common Origin | Key Analytical Identifier (MS) |
| Starting Material | 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole | Incomplete reaction; Hydrolysis | M-18.5 (M of Product - Mass of Cl + Mass of OH) |
| Dimer Impurity | N-linked dimer | High temperature; High concentration | (2*M)-36.5 (Two product units minus HCl) |
| Ring-Chlorinated Impurity | 2-(Chloromethyl)-x-chloro-4,5-dimethyl-1H-imidazole | Excess chlorinating agent; High temperature | M+34.5 (Addition of one Cl, loss of one H) |
| Ether Impurity | 2-(Alkoxymethyl)-4,5-dimethyl-1H-imidazole | Reaction with alcohol solvent (e.g., ethanol) | M+9 (For ethoxy: -Cl, +OCH₂CH₃) |
(Note: M represents the molecular weight of the neutral 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole base.)
Protocol: Standard HPLC-UV Method for Purity Analysis
This protocol provides a robust starting point for routine purity analysis, based on common methods for imidazole derivatives.[6]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for small polar molecules. |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ~3.0) B: Acetonitrile | A buffered aqueous phase controls the ionization state of the imidazole, leading to sharp, symmetrical peaks. |
| Gradient | 5% B to 70% B over 15 minutes | A gradient elution is necessary to resolve less polar impurities (like dimers) from the more polar main peak and starting material. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
| Detection | UV at 210 nm | Imidazole rings exhibit strong absorbance around 210 nm, providing high sensitivity.[6] |
| Sample Prep | Dissolve ~1 mg/mL in Mobile Phase A/B (50:50). Filter through a 0.45 µm filter. | Ensures sample is fully dissolved and free of particulates that could clog the column.[6] |
References
-
PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved from [Link]
-
Enyeribe, P. A., et al. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). Retrieved from [Link]
- Google Patents. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole. US4211875A.
- Google Patents. (1980). Method for preparing 4-hydroxymethyl imidazoles. US4224452A.
-
ResearchGate. (2012). Identification, isolation, synthesis and characterization of dimer impurities and controled the impurites in Prazoles. Retrieved from [Link]
-
E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. eresearchco.com [eresearchco.com]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Nucleophilic Attack on 2-(Chloromethyl)imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nucleophilic substitution reactions with 2-(chloromethyl)imidazoles. Our goal is to equip you with the scientific understanding and practical guidance necessary to optimize your reaction conditions, maximize yields, and ensure regiochemical control.
Introduction: The Chemistry of 2-(Chloromethyl)imidazoles
2-(Chloromethyl)imidazole is a valuable and reactive building block in medicinal chemistry and materials science. The primary reaction pathway involves a nucleophilic attack on the methylene carbon, displacing the chloride leaving group in a bimolecular nucleophilic substitution (SN2) reaction. However, the imidazole ring itself presents a competing nucleophilic site at the N1 and N3 positions, leading to potential side reactions and challenges in achieving the desired product. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nucleophilic attack on 2-(chloromethyl)imidazole?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this concerted process, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride ion.[1] The rate of this reaction is dependent on the concentration of both the nucleophile and the 2-(chloromethyl)imidazole substrate.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The most common side reaction is the N-alkylation of the imidazole ring by another molecule of 2-(chloromethyl)imidazole or the alkylating agent in your reaction. This occurs because the imidazole nitrogen is also nucleophilic. To minimize this, you can:
-
Use a protecting group on the imidazole nitrogen: This is the most effective way to prevent N-alkylation.
-
Control the stoichiometry: Use a slight excess of the nucleophile to ensure the 2-(chloromethyl)imidazole is consumed before it can react with another imidazole ring.
-
Choose the right base: A non-nucleophilic, sterically hindered base is less likely to compete with your primary nucleophile.
Q3: How do I choose the appropriate solvent for my reaction?
A3: For SN2 reactions, polar aprotic solvents are generally preferred. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH₃CN)
-
Acetone
Polar protic solvents, like ethanol or water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the SN2 reaction.
Q4: What is the role of the base in this reaction?
A4: The base serves two primary purposes:
-
Deprotonation of the nucleophile: For nucleophiles like thiols, phenols, or secondary amines, a base is required to generate the more potent anionic nucleophile (e.g., thiolate, phenoxide).
-
Scavenging the acid byproduct: In many cases, the reaction generates HCl, which can protonate the imidazole ring or the nucleophile, rendering them unreactive. The base neutralizes this acid.
The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N) are often good choices.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Action |
| Inactive Nucleophile | For nucleophiles with an acidic proton (e.g., thiols, phenols), ensure complete deprotonation by using a sufficiently strong base and allowing adequate time for the salt to form before adding the 2-(chloromethyl)imidazole. |
| Poor Solvent Choice | If using a polar protic solvent, switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of your reagent. |
| Incorrect Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature. However, be aware that higher temperatures can also promote side reactions. |
| Degradation of Starting Material | 2-(Chloromethyl)imidazole can be unstable, especially in the presence of moisture or strong bases over long periods. Use anhydrous solvents and consider adding the base portion-wise. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Recommended Action |
| N-Alkylation of Imidazole Ring | This is the most common issue. The best solution is to protect the imidazole nitrogen with a suitable protecting group, such as a trityl (Tr), tosyl (Ts), or diethoxymethyl group.[2] |
| Over-alkylation of Nucleophile | For primary or secondary amine nucleophiles, multiple alkylations can occur. Use a large excess of the amine to favor mono-alkylation. |
| Competing SNAr Reaction | In some cases, with highly activated imidazole rings and certain nucleophiles, substitution at the ring carbons can occur. This is less common with 2-(chloromethyl)imidazole. If suspected, consider milder reaction conditions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Action |
| Unreacted Starting Materials | If the product has similar polarity to the starting materials, purification by column chromatography can be challenging. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| Polar Byproducts | N-alkylated byproducts are often polar. An acidic wash during workup can sometimes help remove these basic impurities.[3] |
| Product is Water-Soluble | Some imidazole derivatives are water-soluble. If you suspect your product is in the aqueous layer during extraction, saturate the aqueous layer with NaCl to decrease the polarity and back-extract with an organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol provides a general method for the S-alkylation of a thiol with 2-(chloromethyl)imidazole.
Materials:
-
2-(Chloromethyl)imidazole hydrochloride
-
Thiol of interest
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of 2-(chloromethyl)imidazole hydrochloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Protection of 2-(Chloromethyl)imidazole with a Trityl Group
This protocol describes the protection of the imidazole nitrogen to prevent N-alkylation side reactions.
Materials:
-
2-(Chloromethyl)imidazole hydrochloride
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(chloromethyl)imidazole hydrochloride (1.0 equivalent) in anhydrous DCM, add triethylamine (2.5 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes, then add trityl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-trityl-2-(chloromethyl)imidazole can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Data Presentation
Table 1: Comparison of Common Bases for Nucleophilic Substitution
| Base | pKa of Conjugate Acid | Typical Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~35 | DMF, THF | Strong, non-nucleophilic, drives reaction to completion. | Flammable, requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Inexpensive, easy to handle, mild. | May not be strong enough for all nucleophiles. |
| Triethylamine (Et₃N) | 10.7 | DCM, THF | Soluble in organic solvents, acts as an acid scavenger. | Can be nucleophilic in some cases. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | DMF, Acetonitrile | Strong, non-nucleophilic, organic-soluble base. | Can be difficult to remove during workup. |
Table 2: Influence of Solvent on SN2 Reaction Rate
| Solvent | Type | Dielectric Constant (ε) | Relative Rate of SN2 Reaction |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 80 | ~7 |
| DMSO | Polar Aprotic | 47 | ~1,300 |
| DMF | Polar Aprotic | 37 | ~2,800 |
| Acetonitrile | Polar Aprotic | 38 | ~5,000 |
Relative rates are illustrative and can vary depending on the specific reactants.
Visualizations
Diagram 1: General SN2 Reaction Workflow
Caption: General workflow for an SN2 reaction with 2-(chloromethyl)imidazole.
Diagram 2: Regioselectivity Troubleshooting
Sources
troubleshooting low yields in the preparation of 2-(chloromethyl)imidazole derivatives
Welcome to the Technical Support Center dedicated to the synthesis of 2-(chloromethyl)imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of preparing these valuable synthetic intermediates. The inherent reactivity of the chloromethyl group, while synthetically useful, presents unique challenges in terms of yield, purity, and stability.[1] This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common hurdles and achieve consistent, high-quality results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 2-(chloromethyl)imidazole derivatives?
A1: The most prevalent method is the deoxychlorination of the corresponding 2-(hydroxymethyl)imidazole precursor.[2] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4] Thionyl chloride is often preferred due to its reactivity and the volatile nature of its byproducts (HCl and SO₂), which can be easily removed from the reaction mixture.[5]
Q2: Why is my 2-(chloromethyl)imidazole derivative unstable? How should I handle and store it?
A2: The instability arises from the high reactivity of the chloromethyl group, which is an excellent electrophile susceptible to nucleophilic attack.[1] This reactivity makes the compound prone to degradation, especially in the presence of moisture or nucleophilic solvents. For storage, it is crucial to keep the compound in a cool, dry, and inert atmosphere.[6] Containers should be securely sealed to prevent moisture ingress.[6] For long-term storage, keeping it as a hydrochloride salt can improve stability.[7][8]
Q3: What are the primary safety concerns when working with thionyl chloride?
A3: Thionyl chloride is a toxic and corrosive reagent that reacts violently with water, releasing toxic gases (HCl and SO₂).[5] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Q4: Can I use other chlorinating agents besides thionyl chloride?
A4: Yes, other reagents can be used for deoxychlorination.[2] Oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) are viable alternatives.[2] The choice of reagent can depend on the specific substrate, desired reaction conditions, and scale. For instance, some protocols may use HCl gas in conjunction with heating for direct chloromethylation of the imidazole ring, although this can be less selective.[7]
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Consistently Low or No Yield of the Desired Product
Q: My reaction has gone to completion according to TLC, but after work-up and purification, my isolated yield is very low. What are the likely causes?
A: This is a common and frustrating issue. The problem often lies in the work-up and purification stages, given the reactive nature of the product. Here are the primary culprits and their solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Product Degradation During Work-up | The 2-(chloromethyl) group is highly susceptible to hydrolysis. Washing with aqueous solutions (like water or brine) can convert your product back to the starting 2-(hydroxymethyl)imidazole or other byproducts. | Minimize contact with water. If an aqueous wash is necessary, use ice-cold, saturated sodium bicarbonate to neutralize residual acid, and perform the extraction quickly. Ensure the organic solvent used for extraction is anhydrous. |
| Decomposition on Silica Gel | The acidic nature of standard silica gel can catalyze the decomposition of the product or cause strong binding, leading to tailing and poor recovery. The basic nitrogen of the imidazole ring interacts strongly with acidic silanol groups.[9] | 1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia in methanol to neutralize the acidic sites.[9] 2. Switch Stationary Phase: Consider using neutral or basic alumina for chromatography.[9] 3. Dry Loading: Adsorb your crude product onto a small amount of silica or Celite instead of loading it in a polar solvent. This can lead to sharper bands.[9] |
| Volatilization of Product | Although they are often salts, some smaller 2-(chloromethyl)imidazole derivatives can be volatile, especially in their free-base form. Excessive drying under high vacuum, particularly with heating, can lead to loss of product. | Dry the purified product under a gentle stream of inert gas or in a vacuum desiccator at room temperature. Avoid aggressive heating on a rotary evaporator. |
| Incomplete Extraction | If the product is in its hydrochloride salt form, it may have significant solubility in the aqueous layer, leading to poor extraction into non-polar organic solvents. | If the product is a salt, consider carefully basifying the aqueous layer to the free base before extraction. However, be mindful of the free base's stability. Alternatively, use a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol for extraction. |
Troubleshooting Workflow: Diagnosing Low Yields
The following diagram outlines a decision-making process to diagnose the cause of low yields.
Caption: Decision tree for troubleshooting low yields.
Issue 2: Complex Reaction Mixture and Side Products
Q: My reaction with thionyl chloride turns dark, and the TLC of the crude product shows multiple spots, including some at the baseline and some that are non-polar. What is happening?
A: A dark reaction mixture and multiple spots on TLC are classic signs of side reactions and decomposition. The reaction of 2-(hydroxymethyl)imidazole with thionyl chloride is potent and can lead to several undesired products if not properly controlled.
Mechanism and Common Side Reactions
The desired reaction proceeds via the formation of a chlorosulfite intermediate, followed by an intramolecular Sₙi reaction to yield the 2-(chloromethyl)imidazole.
Caption: Desired reaction pathway and common side reactions.
Troubleshooting Side Reactions:
-
Temperature Control is Critical: The reaction is exothermic.[5] Adding thionyl chloride to the 2-(hydroxymethyl)imidazole solution should be done slowly and at a low temperature (e.g., 0 °C or even -10 °C).[10] After the addition is complete, the reaction can be allowed to warm to room temperature or gently refluxed for a short period.[4][10] Uncontrolled temperature is the leading cause of charring and polymerization.
-
Stoichiometry and Reagent Quality:
-
Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents). A large excess can promote side reactions and makes removal more difficult.
-
Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose to species that may complicate the reaction.
-
-
Solvent Choice:
-
Aprotic solvents like dichloromethane (DCM), chloroform, or toluene are commonly used.[3] Using a solvent is crucial to moderate the reaction rate and temperature. Running the reaction neat (without solvent) can be too vigorous.
-
Avoid protic solvents like alcohols, as they will react with thionyl chloride.[5]
-
-
Formation of Bis-ether Impurity: The formation of a bis(imidazol-2-ylmethyl) ether can occur if the starting alcohol attacks the newly formed chloromethyl product. This is more likely at higher temperatures or if the reaction stalls. Ensuring a swift and complete conversion to the chloride minimizes this side reaction.
Key Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-1H-imidazole Hydrochloride
This protocol is a representative example for the chlorination of 2-(hydroxymethyl)imidazole using thionyl chloride.
Materials:
-
2-(Hydroxymethyl)imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line and a bubbler (or a drying tube followed by a trap for HCl/SO₂ gas).
-
Dissolution: To the flask, add 2-(hydroxymethyl)imidazole (1.0 eq) and anhydrous DCM (or chloroform) to make an approximately 0.5 M solution.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. You will observe gas evolution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM with 0.5% triethylamine). The starting material should be consumed.
-
Work-up:
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
The resulting residue is often the crude hydrochloride salt. To obtain a solid, you can perform a trituration by adding a non-polar solvent like cold diethyl ether or hexane, which will cause the product to precipitate.
-
-
Isolation: Filter the solid precipitate, wash it with a small amount of the cold non-polar solvent, and dry it under vacuum at room temperature to yield the crude 2-(chloromethyl)-1H-imidazole hydrochloride.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 2-(chloromethyl)imidazole derivative
-
Silica gel (60 Å)
-
Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
Procedure:
-
Prepare the Slurry: In a beaker, create a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH). Add triethylamine to the slurry to constitute ~1% of the total solvent volume. This neutralizes the acidic sites on the silica.
-
Pack the Column: Pack a chromatography column with the prepared silica slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the reaction solvent or starting eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM or EtOAc/Hexane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure, avoiding excessive heat, to yield the purified product.
References
- Vertex AI Search. Synthesis of 2-chloromethyl-1-(2,2,3,3-tetrafluoropropyl)imidazole hydrochloride.
- Apollo Scientific. 2-(Chloromethyl)
- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
- Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024-06-26).
- BenchChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0.
- Wikipedia. Thionyl chloride.
- PubMed.
- ResearchGate. Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025-08-06).
- ResearchGate.
- NIH. Imidazole catalyzes chlorination by unreactive primary chloramines. (2016-05-01).
- Wordpress.
- J. Chem Soc. Nigeria.
- ECHEMI. 2-(CHLOROMETHYL)
- Sci-Hub.
- International Journal of Pharmaceutical and Bio-Medical Science.
- Molecules. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series.
- Wordpress.
- arXiv. Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective.
- Semantic Scholar.
- TSI Journals.
- Common Organic Chemistry. Thionyl Chloride.
- Sigma-Aldrich. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.
- BenchChem.
- ACS Publications. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. (2018-03-26).
- Taylor & Francis. Thionyl chloride – Knowledge and References.
Sources
- 1. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0 | Benchchem [benchchem.com]
- 2. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 3. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 4. Thionyl Chloride [commonorganicchemistry.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Strategies to Improve the Regioselectivity of Substitution on the Imidazole Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when attempting to achieve regioselective substitution on the imidazole ring. The imidazole core is a vital scaffold in numerous pharmaceuticals and functional materials, making precise control over its functionalization a critical aspect of modern synthetic chemistry.[1][2][3] This resource is designed to explain the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.
Understanding the Imidazole Ring: The Root of Regioselectivity Challenges
The imidazole ring's unique electronic and steric properties are the primary determinants of its reactivity.[4][5] It possesses two distinct nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3).[6] This arrangement leads to an amphoteric nature, where it can act as both an acid and a base.[2][7][8] The carbon positions also exhibit different reactivity profiles: the C2 proton is the most acidic, while the C5 position is generally the most electron-rich and susceptible to electrophilic attack.[4][9] The C4 position is often the least reactive.[4][9] Mastering regioselective substitution requires a nuanced understanding of these inherent characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing regioselectivity in imidazole substitution reactions?
A1: The regioselectivity of substitution on the imidazole ring is primarily dictated by a combination of three key factors:
-
Electronic Effects: The inherent electronic distribution within the imidazole ring makes certain positions more susceptible to attack. The C5 position is electron-rich, favoring electrophilic substitution, whereas the C2 proton is the most acidic, making it prone to deprotonation and subsequent functionalization.[4][9] The presence of electron-withdrawing or electron-donating groups on the ring can further modulate the reactivity of the different positions.[4][10]
-
Steric Hindrance: The size of substituents already present on the imidazole ring, as well as the bulkiness of the incoming reagent, plays a crucial role.[5] Substitution will generally be favored at the less sterically hindered position. This is a particularly important consideration in the N-alkylation of unsymmetrically substituted imidazoles.[5]
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically influence the outcome of a reaction.[4][11] For example, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[4]
Q2: How can I achieve selective N-alkylation on an unsymmetrically substituted imidazole?
A2: Achieving selective N-alkylation is a frequent challenge because deprotonation of an unsymmetrical imidazole results in an anion where the negative charge is delocalized across both nitrogen atoms, often leading to a mixture of N1 and N3 alkylated regioisomers.[4][12] Several strategies can be employed to overcome this:
-
Steric Control: Utilize a bulky substituent on the imidazole ring or a bulky alkylating agent to sterically hinder one of the nitrogen atoms, thereby directing alkylation to the more accessible nitrogen.[5]
-
Directing/Protecting Groups: The use of a protecting group on one of the nitrogen atoms is a highly effective strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can be used to protect one nitrogen, allowing for selective alkylation of the other.[4][9]
-
Reaction Conditions: Under basic conditions, the reaction proceeds through the imidazolide anion. However, under more neutral conditions, the reaction can proceed via a different mechanism with the free base, potentially altering the regioselectivity.[4]
Q3: What are the most effective methods for regioselective C-H functionalization of the imidazole core?
A3: Direct C-H functionalization is a powerful and atom-economical approach for elaborating the imidazole scaffold. Regioselectivity is typically achieved through transition-metal catalysis, with palladium, nickel, and copper being the most commonly employed metals.[1][3][13]
-
Palladium-Catalyzed C-H Arylation: This is a well-established method for introducing aryl groups at specific positions. By carefully selecting the ligands, bases, and protecting groups, one can achieve high regioselectivity for the C2, C4, or C5 positions.[4][9]
-
Nickel-Catalyzed C-H Arylation and Alkenylation: Nickel catalysis offers a more cost-effective alternative to palladium for C-H functionalization. Specific catalytic systems have been developed for the C2-arylation and alkenylation of imidazoles with phenol and enol derivatives.[13][14][15]
-
Copper-Mediated C-H Functionalization: Copper catalysts are also effective for promoting C-H functionalization reactions on the imidazole ring, often under mild reaction conditions.[1]
-
Directing Groups: The use of a directing group is a cornerstone of regioselective C-H functionalization. These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, facilitating its activation.[16][17][18]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve the selectivity?
This is a classic problem in imidazole chemistry. Here’s a step-by-step guide to troubleshoot and improve the regioselectivity of your N-alkylation:
| Troubleshooting Step | Rationale |
| 1. Assess Steric Hindrance | If your imidazole is substituted, evaluate the steric bulk around each nitrogen. A bulky substituent at the C4(5) position will disfavor alkylation at the adjacent N3 nitrogen. Consider using a bulkier alkylating agent to amplify this effect.[5] |
| 2. Evaluate Electronic Effects | An electron-withdrawing group at the C4(5) position will deactivate the adjacent N3 nitrogen towards electrophilic attack, thereby favoring alkylation at the more distant N1 position.[4] Conversely, an electron-donating group will have a lesser directing effect. |
| 3. Introduce a Protecting Group | If steric and electronic factors are insufficient, the most reliable strategy is to introduce a protecting group. The SEM group is an excellent choice as it can be selectively introduced and later removed.[4][9] |
| 4. Modify Reaction Conditions | Experiment with different bases and solvents. The nature of the imidazolide salt and its aggregation state can be influenced by the counter-ion and solvent, which in turn can affect the regioselectivity of the subsequent alkylation. |
Problem 2: I am attempting a C-H arylation and obtaining a mixture of C2 and C5 products, or the reaction is not proceeding at the desired C4 position.
Regiocontrol in C-H arylation is highly dependent on the catalytic system and the inherent reactivity of the C-H bonds.
| Troubleshooting Step | Rationale |
| 1. Optimize Catalyst and Ligand | For C5-arylation, a common system is Pd(OAc)₂ with a phosphine ligand like SPhos and a carbonate base.[4] For C2-arylation, changing to a bulkier ligand and an alkoxide base can favor this position.[4] Nickel catalysts with specific ligands like dcype have also shown high selectivity for the C2 position.[13][15] |
| 2. Employ a Directing Group for C4 Functionalization | The C4 position is electronically and sterically disfavored for direct arylation.[4] To target this position, the "SEM-switch" strategy is highly effective. This involves protecting the imidazole with a SEM group at N1, performing a regioselective C5-arylation, and then inducing the SEM group to migrate from N1 to N3. This "switch" activates the C4 position for a subsequent C-H arylation.[4][9] |
| 3. Control Reaction Stoichiometry | In some cases, using a limiting amount of the aryl halide can favor mono-arylation, while an excess may lead to di-arylation. Careful monitoring of the reaction progress is crucial. |
| 4. Adjust Temperature and Reaction Time | Higher temperatures can sometimes lead to a loss of regioselectivity. It is advisable to start with a lower temperature and gradually increase it while monitoring the product distribution. |
Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole[4]
This protocol outlines the selective arylation at the C5 position of SEM-protected imidazole.
Materials:
-
1-(2-(Trimethylsilyl)ethoxy)methyl-1H-imidazole (1-SEM-imidazole)
-
Aryl bromide or chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1-SEM-imidazole (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.5 equiv.).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole product.
Protocol 2: Regioselective Synthesis of 1,4-Disubstituted Imidazoles[19]
This protocol provides a method for synthesizing 1,4-disubstituted imidazoles with complete regioselectivity, starting from a glycine derivative.
Step 1: Formation of the 2-azabuta-1,3-diene intermediate
-
To a solution of a glycine derivative (e.g., N-(4-nitrobenzoyl)glycine ethyl ester) in a suitable solvent, add dimethylformamide dimethylacetal (DMF-DMA).
-
Heat the reaction mixture (e.g., to 150 °C) and monitor for the completion of the reaction by TLC or NMR.
-
Upon completion, remove the solvent under reduced pressure to yield the crude azadiene intermediate, which can be used in the next step without further purification.
Step 2: Transamination and Cyclization
-
Dissolve the crude azadiene intermediate from Step 1 in a suitable solvent such as acetic acid.
-
Add the desired primary amine (e.g., aniline or a substituted aniline).
-
Heat the reaction mixture (e.g., to 100 °C) until the reaction is complete.
-
Cool the reaction mixture and perform a workup. Typically, this involves neutralizing the acid, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating it under reduced pressure.
-
Purify the crude product by slurry in a solvent like acetone or by column chromatography to yield the pure 1,4-disubstituted imidazole.
Visualizing Strategic Pathways
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors governing the regioselectivity of imidazole substitution.
Diagram 2: The "SEM-Switch" Workflow for C4-Arylation
Sources
- 1. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 12. reddit.com [reddit.com]
- 13. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the reactivity of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride with other alkylating agents.
An In-Depth Comparative Guide to the Reactivity of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride and Other Alkylating Agents
For researchers, scientists, and drug development professionals, the precise modification of biological macromolecules is a cornerstone of experimental design. Alkylating agents, a class of reactive compounds that covalently attach alkyl groups to nucleophilic sites, are indispensable tools in this endeavor, particularly in the field of proteomics for modifying cysteine residues and in medicinal chemistry for developing targeted therapeutics.[1][2] The choice of an alkylating agent is a critical decision, as its reactivity and selectivity dictate the outcome and validity of an experiment.
This guide provides a comprehensive comparison of the reactivity of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride against two of the most widely used alkylating agents in the life sciences: Iodoacetamide (IAA) and N-Ethylmaleimide (NEM). We will delve into their reaction mechanisms, influencing factors, and provide detailed experimental protocols for their direct comparison, enabling researchers to make informed decisions for their specific applications.
Understanding the Mechanisms: How Alkylating Agents Work
The reactivity of an alkylating agent is fundamentally governed by its chemical structure and the reaction mechanism it follows. Most alkylations in a biological context are bimolecular nucleophilic substitution (SN2) reactions or Michael additions.[3][4][5]
-
SN2 Reactions: In an SN2 reaction, a nucleophile (such as the thiolate anion of a cysteine residue) directly attacks the electrophilic carbon atom of the alkylating agent, displacing a leaving group in a single, concerted step. The reaction rate depends on the concentration of both the nucleophile and the alkylating agent.[5]
-
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For alkylating agents like NEM, the nucleophilic thiol attacks one of the carbons of the double bond in the maleimide ring.[6]
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
This agent features a chloromethyl group attached to a dimethylated imidazole ring. The imidazole moiety is significant; its electron-rich nature can influence the electrophilicity of the adjacent carbon. The primary mechanism is an SN2 reaction, where a nucleophile attacks the methylene carbon, displacing the chloride ion.[7] The hydrochloride salt form ensures its solubility in aqueous buffers commonly used in biological experiments.
Caption: SN2 alkylation by 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole.
Iodoacetamide (IAA)
Iodoacetamide is a classic haloacetamide alkylating agent. Its reactivity stems from the excellent leaving group ability of the iodide ion and the electrophilic nature of the adjacent carbon atom. It reacts with thiols via a well-characterized SN2 mechanism.[3][8]
Caption: SN2 alkylation of a thiol by Iodoacetamide (IAA).
N-Ethylmaleimide (NEM)
NEM's reactivity is based on the Michael addition mechanism. The electron-withdrawing carbonyl groups make the double bond of the maleimide ring electrophilic and susceptible to attack by nucleophiles like thiols. This reaction is highly efficient and forms a stable, irreversible thioether bond.[6][9]
Caption: Michael addition reaction between a thiol and N-Ethylmaleimide (NEM).
A Head-to-Head Comparison: Reactivity and Selectivity
While all three agents effectively alkylate cysteine, their reactivity profiles and propensity for off-target reactions differ significantly.
| Feature | 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole HCl | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine (Thiol group) | Cysteine (Thiol group) | Cysteine (Thiol group) |
| Reaction Mechanism | SN2 | SN2 | Michael Addition |
| Optimal pH | ~8.0 - 8.5 | ~8.0 - 8.5 | 6.5 - 7.5 |
| Relative Reactivity | High (predicted) | Very High | High |
| Known Side Reactions | Potential for reaction with other nucleophiles (e.g., His, Lys)[7] | N-terminus, Lys, His, Asp, Glu[3] | Lys, N-terminus (especially at pH > 7.5)[3][9] |
Expert Insights: The choice between these reagents often involves a trade-off between reaction completeness and specificity. IAA is highly reactive, which ensures complete alkylation of even less accessible cysteines, but this comes at the cost of increased off-target modifications.[3][10] NEM offers excellent reactivity with thiols at a near-neutral pH, which can sometimes minimize side reactions with amines (like lysine) whose nucleophilicity increases at higher pH.[6][9] However, some studies have shown NEM can lead to a high level of side reactions with lysine and peptide N-termini.[3] 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole, as a chloromethylated heterocycle, is expected to be a potent alkylating agent. Its specific selectivity profile against a panel of nucleophilic amino acids requires empirical determination, as outlined in the protocols below.
Experimental Protocols for Comparative Assessment
To objectively compare these agents, standardized, self-validating protocols are essential. We present two key experimental workflows: a kinetic assay using a model compound and a comprehensive proteomics analysis for assessing performance in a complex biological sample.
Protocol 1: Kinetic Analysis of Alkylation Rate
This protocol uses Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the rate of free thiol consumption upon reaction with each alkylating agent.
Objective: To determine the second-order rate constants for the reaction of each alkylating agent with a model thiol compound (e.g., L-cysteine).
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5.
-
L-cysteine Stock: 10 mM L-cysteine in Reaction Buffer (prepare fresh).
-
Alkylating Agent Stocks: 100 mM stocks of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole HCl, IAA, and NEM in the Reaction Buffer (prepare fresh).
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
-
Reaction Setup (in a 96-well plate):
-
For each alkylating agent, set up triplicate reactions.
-
To each well, add 180 µL of Reaction Buffer.
-
Add 10 µL of 10 mM L-cysteine stock solution (final concentration: 0.5 mM).
-
Initiate the reaction by adding 10 µL of a 20 mM working dilution of the respective alkylating agent (final concentration: 1.0 mM). Start a timer immediately.
-
Include a negative control with no alkylating agent.
-
-
Measurement:
-
At specific time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), take a 20 µL aliquot from the reaction well.
-
Immediately quench the aliquot in a separate well containing 170 µL of Reaction Buffer and 10 µL of DTNB solution.
-
Allow 2 minutes for the color to develop and measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the concentration of remaining free thiols at each time point using a standard curve or the extinction coefficient of the TNB2- anion.
-
Plot the natural logarithm of the thiol concentration versus time. The slope of this pseudo-first-order plot can be used to determine the second-order rate constant.
-
Caption: Workflow for the kinetic comparison of alkylating agents using DTNB assay.
Protocol 2: Mass Spectrometry-Based Proteomic Analysis
This protocol assesses alkylation efficiency and off-target modifications in a complex protein mixture, providing a realistic measure of performance.[3]
Objective: To quantify the extent of cysteine alkylation and identify side-reactions on other amino acid residues for each alkylating agent.
Methodology:
-
Sample Preparation:
-
Use a complex protein sample, such as a yeast or human cell lysate (~1 mg protein per condition).
-
Solubilize and denature the protein in 8 M Urea, 50 mM HEPES, pH 8.2.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate for 30 minutes at 56°C to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Divide the reduced lysate into three equal aliquots.
-
To each aliquot, add one of the alkylating agents (2-(Chloromethyl)-4,5-dimethyl-1H-imidazole HCl, IAA, or NEM) to a final concentration of 14 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the samples 8-fold with 50 mM HEPES, pH 8.2 to reduce the urea concentration to 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Stop the digestion by adding formic acid to 1%.
-
Desalt the resulting peptide mixtures using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt Saccharomyces cerevisiae or Homo sapiens).
-
Use a search engine (e.g., MaxQuant, Proteome Discoverer) and specify the expected cysteine modification for each agent as a variable modification.
-
Also, include potential off-target modifications on Lys, His, Asp, Glu, and the peptide N-terminus as variable modifications.[3]
-
Quantify the percentage of identified cysteine-containing peptides that were successfully alkylated versus those that remained unmodified (incomplete reaction).
-
Quantify the percentage of peptides showing off-target modifications for each condition.
-
Caption: Proteomics workflow for comparing alkylating agent efficiency and selectivity.
Conclusion
The selection of an alkylating agent is not a one-size-fits-all decision. It requires a careful consideration of the experimental goals and the inherent chemical properties of the reagent.
-
Iodoacetamide (IAA) remains a workhorse in proteomics due to its high reactivity, which drives the alkylation reaction to completion. However, researchers must be aware of and account for its potential for significant off-target modifications.[3][11]
-
N-Ethylmaleimide (NEM) offers a different reaction chemistry and is particularly effective at near-neutral pH, which can be advantageous for certain proteins or experimental setups. Its side-reaction profile, particularly with lysine, should be carefully evaluated.[3][6]
-
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a promising reagent with high predicted reactivity due to its chloromethyl group. Its unique imidazole scaffold may confer a distinct selectivity profile. The empirical testing outlined in this guide is crucial to fully characterize its performance and determine its optimal applications.
By employing standardized comparative protocols, researchers can move beyond assumptions and generate robust, empirical data to select the most appropriate alkylating agent, thereby enhancing the accuracy, reproducibility, and overall integrity of their scientific findings.
References
-
Wikipedia. Iodoacetamide. [Link]
-
Hagan, J. J., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS One, 13(10), e0205623. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. [Link]
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Oncohema Key. Alkylating Agents. [Link]
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Carroll, K. S., et al. (2008). Methods for the determination and quantification of the reactive thiol proteome. Methods in enzymology, 440, 357–372. [Link]
-
Wikipedia. N-Ethylmaleimide. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of proteome research, 16(9), 3443–3447. [Link]
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Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Request PDF. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 4,5-Dimethyl-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its capacity for diverse molecular interactions.[1][2][3] This five-membered heterocyclic ring is integral to natural molecules like the amino acid histidine and is the foundation for a wide array of synthetic drugs with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[2][4][5][6][7]
This guide focuses specifically on the 4,5-dimethyl-imidazole core. The methyl groups at the C4 and C5 positions provide a structurally rigid and electron-rich base, making it a versatile building block for creating more complex and targeted therapeutic agents.[8] We will explore the nuanced relationship between chemical modifications to this scaffold and the resulting biological activity, offering a comparative analysis supported by experimental data to guide future drug design and development.
The 4,5-Dimethyl-Imidazole Core: A Structural and Physicochemical Overview
The foundational structure consists of a planar, aromatic five-membered ring containing two nitrogen atoms at positions 1 and 3, with methyl groups attached to carbons 4 and 5. This arrangement confers several key properties that are advantageous in drug design:
-
Hydrogen Bonding: The N-H group at the N1 position can act as a hydrogen bond donor, while the sp2-hybridized nitrogen at N3 is an effective hydrogen bond acceptor. These interactions are critical for binding to biological targets like enzymes and receptors.[9]
-
Improved Pharmacokinetics: The inherent polarity of the imidazole ring can enhance aqueous solubility and improve the overall pharmacokinetic profile of a drug candidate, a crucial factor in overcoming bioavailability challenges.[4][10]
-
Aromaticity and π-π Stacking: The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in target proteins, contributing to binding affinity.[9][11]
-
Sites for Modification: The N1 and C2 positions are primary sites for chemical substitution, allowing chemists to systematically alter the molecule's size, lipophilicity, and electronic properties to optimize its activity and selectivity.
Caption: Core structure of 4,5-dimethyl-1H-imidazole highlighting key modification sites.
Synthetic Pathways and Evaluation Workflow
The synthesis of substituted imidazoles is well-established, with the Debus-Radziszewski reaction being a classic and highly effective method.[4][12] This approach typically involves a one-pot cyclocondensation of three components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For 4,5-dimethyl derivatives, the 1,2-dicarbonyl starting material is 2,3-butanedione.
Generalized Synthetic Protocol: Debus-Radziszewski Reaction
-
Reactant Mixture: Dissolve 2,3-butanedione (1.0 eq), a desired aromatic or aliphatic aldehyde (1.0 eq), and a primary amine (optional, for N1 substitution) in a suitable solvent such as glacial acetic acid.
-
Ammonia Source: Add ammonium acetate (excess, e.g., 5.0 eq) to the mixture. Ammonium acetate serves as the ammonia source.
-
Cyclocondensation: Reflux the reaction mixture at an elevated temperature (e.g., 110-120 °C) for several hours (typically 4-12 hours).
-
Monitoring and Workup: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture and neutralize it. The product often precipitates and can be collected by filtration.
-
Purification: Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 1,2,4,5-tetrasubstituted or 2,4,5-trisubstituted imidazole derivative.
The overall process from chemical synthesis to biological validation follows a logical progression, ensuring that newly created compounds are systematically characterized and tested.
Caption: General workflow from synthesis to structure-activity relationship analysis.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 4,5-dimethyl-imidazole derivatives is profoundly influenced by the nature of the substituents at the C2 and N1 positions. Below, we compare findings across different therapeutic areas.
Anticancer Activity
Imidazole derivatives are known to exert anticancer effects by interfering with cellular processes essential for tumor growth.[4][8] The SAR for this class reveals critical dependencies on the substitutions.
-
C2-Position: Substitution with an aromatic ring (e.g., a phenyl group) is a common feature. The electronic properties of this ring are crucial. Electron-withdrawing or electron-donating groups on the phenyl ring can modulate the potency and selectivity against different cancer cell lines.
-
N1-Position: Modifications at the N1-position significantly impact activity. For example, studies on related imidazo[4,5-c]pyridine derivatives, designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, showed that a pyridin-3-ylmethyl moiety was an excellent pharmacophore for potent activity.[13]
Table 1: Comparative Anticancer Activity of Substituted Imidazole Derivatives (This table is representative, compiling data types from multiple studies to illustrate SAR trends.)
| Compound ID | Core Structure | C2-Substituent | N1-Substituent | Cell Line | IC50 (µM) | Reference |
| A-1 | 4,5-Dimethyl-imidazole | 2-Phenyl | H | HCT116 | > 10 | Hypothetical |
| A-2 | 4,5-Dimethyl-imidazole | 2-(4-Chlorophenyl) | H | HCT116 | 5.2 | Hypothetical |
| B-1 | Imidazo[4,5-c]pyridine | Varied Aryl | H | HL60 | > 50 | [13] |
| 5b | Imidazo[4,5-c]pyridine | 4-Fluorophenyl | Pyridin-3-ylmethyl | HL60 | 0.021 | [13] |
| C-1 | 2,4,5-Triphenyl-imidazole | 2-Phenyl | H | HeLa | 25.1 | [14] |
| C-2 (Cmpd 10) | 2,4,5-Triphenyl-imidazole | 2-(4-Nitrophenyl) | H | HeLa | 12.3 | [14] |
Key Insight: The data consistently show that unsubstituted or simply substituted cores (A-1) are often inactive. Potency is introduced through specific, often complex, substitutions at the C2 and N1 positions. The dramatic increase in potency from B-1 to 5b highlights the critical role of the N1-substituent in kinase inhibition.[13] Similarly, adding a strong electron-withdrawing nitro group at the C2-phenyl ring (C-2) doubles the activity compared to the unsubstituted phenyl (C-1).
Antimicrobial and Antifungal Activity
The 4,5-dimethyl-imidazole scaffold is also a promising base for antimicrobial agents.[12][15] The mechanism often involves the inhibition of crucial microbial enzymes, such as cytochrome P450, or the disruption of cell membrane integrity.[8]
-
SAR Insights: Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12] The specific substitutions determine the spectrum and potency of the activity. For instance, in a study of 4,5-diphenyl-imidazole derivatives, the addition of a benzimidazole moiety linked via a thio-bridge led to a compound that was twofold more potent than ciprofloxacin against S. aureus.[16]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) (This table is a template for comparing antimicrobial data as described in the literature.)
| Compound ID | C2-Substituent | N1-Substituent | S. aureus | E. coli | C. albicans | Reference |
| D-1 | 2-Phenyl | H | 64 | 128 | 32 | [8] |
| D-2 | 2-(Thio-linked benzimidazole) | H | 16 | 64 | > 128 | [16] |
| HL1 | Varied | Varied | 1250 | 2500 | N/A | [12] |
| HL2 | Varied | Varied | 625 | 1250 | N/A | [12] |
| Ciprofloxacin | - | - | 8 | - | - | [16] |
Key Insight: The nature of the substituent at the C2 position is a primary determinant of antimicrobial potency. Simple substitutions may confer moderate activity, while more complex, heterocyclic systems can significantly enhance it, sometimes surpassing reference antibiotics against specific strains.[16]
Enzyme Inhibition
The imidazole ring's ability to coordinate with metal ions and form hydrogen bonds makes it an excellent scaffold for designing enzyme inhibitors.[8][9]
-
Mechanism of Action: In enzymes like cytochrome P450, the imidazole nitrogen can bind to the heme iron atom, disrupting metabolic processes.[8] In kinases, the scaffold can occupy the ATP-binding pocket, with substituents forming key interactions that block enzyme function. For proteases, derivatives can be designed to fit into the active site and disrupt the catalytic machinery.[17]
Caption: Imidazole derivatives often act as competitive inhibitors, blocking the active site.
Table 3: Comparative Enzyme Inhibition Data
| Compound ID | Target Enzyme | C2-Substituent | IC50 | Inhibition Type | Reference |
| 5a2 | SARS-CoV-2 Mpro | 2-Methyl | 4.79 µM | Competitive | [17][18] |
| Cmpd 3 | Xanthine Oxidase | 2-(4-hydroxyphenyl) | 85.8 µg/mL | - | [14] |
| 5b | CDK2 | 4-Fluorophenyl | 21 nM | - | [13] |
Key Insight: Highly specific substitutions are required to achieve potent inhibition of a particular enzyme. The nanomolar potency of compound 5b against CDK2 demonstrates how optimizing the fit within an enzyme's active site through careful substituent choice can lead to highly effective inhibitors.[13]
Experimental Protocol: MTT Assay for Cell Viability
To ensure the trustworthiness and reproducibility of SAR data, standardized protocols are essential. The MTT assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of chemical compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (4,5-dimethyl-imidazole derivatives)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[1]
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve. The half-maximal inhibitory concentration (IC50) is calculated from this curve, representing the concentration at which the compound inhibits cell growth by 50%.[1]
Conclusion and Future Directions
The structure-activity relationship studies of 4,5-dimethyl-imidazole derivatives consistently demonstrate that the core scaffold is a highly tunable platform for drug discovery. The biological activity is not inherent to the core itself but is unlocked and optimized through strategic substitutions, primarily at the C2 and N1 positions.
-
For anticancer agents, aromatic substituents at C2 and complex moieties at N1 that can interact with specific enzyme pockets (like kinase ATP-binding sites) are critical for high potency.
-
For antimicrobial agents, extending the C2 position with other heterocyclic systems appears to be a promising strategy for enhancing the spectrum and potency of activity.
Future research should focus on further in vivo studies to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds.[12][15] The continued exploration of novel substitutions on the 4,5-dimethyl-imidazole scaffold, guided by the SAR principles outlined here, holds significant potential for the development of next-generation therapeutics.
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- Al-Hussain, S. A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Sayed, N. N. E., & Ghabbour, H. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
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cytotoxicity assays for novel compounds synthesized from 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Imidazole-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of . The imidazole scaffold is a prominent feature in a wide range of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer properties.[1][2][3][4][5] This guide will delve into the comparative performance of key cytotoxicity assays, present detailed experimental protocols, and provide a framework for data interpretation to accelerate your research.
The Critical Role of Cytotoxicity Assays in Drug Discovery
The initial screening of novel chemical entities for cytotoxic effects is a cornerstone of the drug discovery pipeline. For promising scaffolds like imidazole derivatives, which have shown potential as anticancer agents, robust and reliable cytotoxicity data is paramount.[6][7] The choice of assay can significantly impact the interpretation of a compound's activity, influencing decisions on which candidates to advance. This guide focuses on three commonly employed assays, each with distinct underlying principles: the MTT assay, the LDH release assay, and the Real-Time-Glo™ MT Cell Viability Assay.
Understanding the Mechanisms: A Comparative Overview
The selection of a cytotoxicity assay should be driven by the specific research question and the anticipated mechanism of cell death. Here, we compare three widely used methods, highlighting their principles, advantages, and limitations.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. | Well-established, cost-effective, and suitable for high-throughput screening. | Endpoint assay, requires a solubilization step for the formazan crystals, and can be affected by compounds that interfere with mitochondrial respiration. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[8] | Directly measures cell death, non-destructive to the remaining viable cells, and can be multiplexed with other assays. | Less sensitive for detecting early-stage apoptosis before significant membrane rupture occurs. The stability of LDH in the medium can be a factor.[9] |
| Real-Time-Glo™ MT Cell Viability Assay | A bioluminescent assay that measures the reducing potential of viable cells in real-time. A pro-substrate is reduced by metabolically active cells to a substrate for a luciferase, generating a luminescent signal.[10][11] | Allows for continuous monitoring of cell viability over time, highly sensitive, and has a simple "add-mix-measure" protocol.[12][13] | Higher reagent cost compared to colorimetric assays. |
Experimental Design: A Hypothetical Case Study
To illustrate the application of these assays, we will consider a hypothetical novel imidazole derivative, "Compound X," synthesized from 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.
Objective: To determine the cytotoxic effects of Compound X on a relevant cancer cell line and a non-cancerous control cell line.
Cell Line Selection
The choice of cell lines is critical for obtaining clinically relevant data.[14][15] For this study, we will use:
-
A549 (Human Lung Carcinoma): A commonly used cancer cell line for screening potential anticancer compounds.[16]
-
BEAS-2B (Human Bronchial Epithelial Cells): A non-cancerous cell line to assess the selective toxicity of Compound X.
Controls
Appropriate controls are essential for validating assay performance and interpreting results.[17][18][19]
-
Vehicle Control: Cells treated with the same solvent used to dissolve Compound X (e.g., DMSO) at the final concentration used in the experiment.
-
Positive Control: A well-characterized cytotoxic agent to ensure the assay is performing as expected. For this study, Doxorubicin will be used.
-
Untreated Control: Cells cultured in medium alone.
-
Blank Control: Wells containing only culture medium (and assay reagents) to determine background signal.
Experimental Workflows
The following diagrams illustrate the general workflows for the MTT, LDH, and Real-Time-Glo™ assays.
Caption: MTT Assay Workflow
Caption: LDH Release Assay Workflow
Caption: Real-Time-Glo™ Assay Workflow
Detailed Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed A549 and BEAS-2B cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[20] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of Compound X and the positive control (Doxorubicin). Add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.[21]
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.[22]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction (Optional): Add 50 µL of stop solution if required by the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.[22]
Real-Time-Glo™ MT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Reagent Addition: Prepare the Real-Time-Glo™ reagent according to the manufacturer's instructions and add it to the cells.[10]
-
Compound Treatment: Immediately add the compound dilutions and controls.
-
Luminescence Reading: Measure luminescence at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) using a plate-reading luminometer.[12][13]
Data Analysis and Interpretation
The primary output for these assays is typically the IC50 value, which is the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
Illustrative Data
The following tables present hypothetical data for Compound X against A549 and BEAS-2B cells after 48 hours of treatment.
Table 1: MTT Assay - % Cell Viability
| Concentration (µM) | A549 | BEAS-2B |
| 0.1 | 98.2 ± 3.1 | 99.1 ± 2.5 |
| 1 | 85.7 ± 4.5 | 96.3 ± 3.8 |
| 10 | 52.1 ± 5.2 | 88.7 ± 4.1 |
| 50 | 21.3 ± 2.9 | 65.4 ± 5.5 |
| 100 | 8.9 ± 1.8 | 42.1 ± 4.9 |
Table 2: LDH Release Assay - % Cytotoxicity
| Concentration (µM) | A549 | BEAS-2B |
| 0.1 | 2.5 ± 0.8 | 1.9 ± 0.5 |
| 1 | 14.8 ± 2.1 | 4.2 ± 1.1 |
| 10 | 48.9 ± 3.7 | 12.5 ± 2.3 |
| 50 | 79.2 ± 4.9 | 35.8 ± 3.9 |
| 100 | 92.4 ± 3.1 | 58.6 ± 4.7 |
Table 3: Real-Time-Glo™ Assay - % Cell Viability
| Concentration (µM) | A549 | BEAS-2B |
| 0.1 | 97.5 ± 2.8 | 98.8 ± 2.1 |
| 1 | 86.3 ± 3.9 | 95.9 ± 3.2 |
| 10 | 51.5 ± 4.8 | 89.1 ± 3.8 |
| 50 | 20.1 ± 2.5 | 66.2 ± 4.9 |
| 100 | 7.8 ± 1.5 | 43.5 ± 4.2 |
Interpretation of Results
From the illustrative data, Compound X demonstrates a dose-dependent cytotoxic effect on the A549 cancer cell line, with a significantly lower impact on the non-cancerous BEAS-2B cells. This suggests a degree of selective toxicity, a desirable characteristic for a potential anticancer agent. The IC50 values derived from these data would provide a quantitative measure of this effect.
Conclusion and Recommendations
The choice of a cytotoxicity assay is a critical decision in the early stages of drug discovery.
-
For initial high-throughput screening of a large number of imidazole derivatives, the MTT assay offers a cost-effective and well-established method.
-
To specifically investigate membrane integrity and necrosis, the LDH release assay is a valuable tool.
-
For detailed mechanistic studies and to understand the kinetics of cytotoxicity, the Real-Time-Glo™ MT Cell Viability Assay provides a powerful, real-time approach.
It is often beneficial to employ orthogonal assays to confirm the cytotoxic effects of a lead compound and to gain a more comprehensive understanding of its mechanism of action. By carefully selecting the appropriate assays and designing well-controlled experiments, researchers can confidently advance the most promising imidazole-based compounds through the drug development pipeline.
References
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Sharma, P., LaRosa, C., & Werbovetz, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link][1][2][5]
- Abdullah, S., & Ganguly, S. (2021). An Overview of Imidazole and Its Analogues As Potent Anticancer Agents. Future Medicinal Chemistry, 13(17), 1547-1569.
- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2013). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Medicinal research reviews, 33(4), 775-843.
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Jackson, J., Bu, X. R., Khan, S., & Millena, A. C. (2019). Design and Biological Evaluation of Novel Imidazole Compounds. Frontiers in Chemistry, 7, 34. [Link][7]
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(2024). Synthesis and anticancer screening of novel imidazole derivatives. Heliyon, 10(15), e34567. [Link][6]
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Petersen, E. J., Nguyen, A. T., Brown, J. M., Elliott, J. T., Clippinger, A. J., Gordon, J., ... & Roesslein, M. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. ALTEX-Alternatives to Animal Experimentation, 38(4), 613. [Link][17][18]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Antifungal Agents Derived from 2-(Chloromethyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates are derivatives of 2-(chloromethyl)imidazole, a scaffold with demonstrated potential for potent and broad-spectrum antifungal activity. This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate these novel compounds, offering insights into experimental design, data interpretation, and their standing against established alternatives.
The Rationale for 2-(Chloromethyl)imidazole Derivatives
Imidazole-based compounds have long been a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell growth inhibition and death.[1][2][4] The 2-(chloromethyl)imidazole scaffold serves as a versatile starting point for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of antifungal activity, selectivity, and pharmacokinetic properties.[5][6][7]
Part 1: In Vitro Evaluation - The Foundation of Antifungal Assessment
In vitro testing provides the initial, critical data on a compound's intrinsic antifungal activity. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the screening of numerous derivatives to identify the most promising leads.
Key Methodologies:
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. This protocol is meticulously standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory reproducibility.[8][9][10][11][12][13][14][15]
Experimental Protocol: Broth Microdilution (Adapted from CLSI M27/M38-A)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Drug Dilution: The novel 2-(chloromethyl)imidazole derivatives and comparator antifungal agents are serially diluted in a multi-well microtiter plate using a standardized growth medium like RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours, depending on the fungus).
-
Reading: The MIC is determined by visual inspection or with a spectrophotometer as the lowest drug concentration that shows no visible growth.
2. Minimum Fungicidal Concentration (MFC) Determination:
While the MIC indicates growth inhibition (fungistatic activity), the Minimum Fungicidal Concentration (MFC) determines the lowest concentration of a drug that kills 99.9% of the initial fungal inoculum.[16] This is a crucial parameter for understanding whether a compound is fungistatic or fungicidal.
Experimental Protocol: MFC Determination
-
Subculturing: Following MIC determination, a small aliquot from each well showing no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.
-
Incubation: The agar plates are incubated to allow for the growth of any surviving fungal cells.
-
Reading: The MFC is the lowest concentration of the drug from which no colonies grow on the subculture plates.
Comparative Data Presentation:
The in vitro activity of novel 2-(chloromethyl)imidazole derivatives should be compared against a panel of clinically relevant fungal pathogens and established antifungal drugs.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| Novel Derivative A | 0.5 | 1 | 0.25 |
| Novel Derivative B | 1 | 2 | 0.5 |
| Fluconazole | 1 | >64 | 4 |
| Amphotericin B | 0.5 | 0.5 | 0.25 |
This is a representative table. Actual values would be determined experimentally.
Causality Behind Experimental Choices:
-
Standardized Protocols (CLSI/EUCAST): Adherence to these guidelines is paramount for ensuring that the generated data is comparable to that from other laboratories and for potential regulatory submissions.[8][9][10][11][17]
-
Choice of Fungal Panel: The selection of fungal species for testing should include common and clinically important pathogens, as well as strains with known resistance profiles, to assess the spectrum of activity.
-
Comparator Drugs: Including established antifungal agents like fluconazole (an azole) and amphotericin B (a polyene) provides a benchmark for evaluating the potency of the novel compounds.
In Vitro Antifungal Susceptibility Testing Workflow
Caption: Workflow for determining MIC and MFC of novel antifungal agents.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Biological System
Positive in vitro results are a prerequisite, but in vivo evaluation is essential to determine a compound's efficacy, toxicity, and pharmacokinetic profile in a living organism.[18][19][20] Animal models of fungal infections are indispensable for this stage of drug development.[19][21][22]
Key Methodologies:
1. Murine Model of Systemic Candidiasis:
The mouse model of systemic candidiasis is a widely used and well-characterized model for evaluating the in vivo efficacy of antifungal agents against disseminated Candida infections.[23]
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Immunosuppression (Optional but Recommended): To establish a robust infection, mice are often immunosuppressed using agents like cyclophosphamide. This mimics the immunocompromised state of many patients susceptible to systemic fungal infections.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: At a predetermined time post-infection, treatment with the novel 2-(chloromethyl)imidazole derivative, a vehicle control, and a positive control drug (e.g., fluconazole) is initiated. The drug is administered via a clinically relevant route (e.g., oral or intravenous).
-
Monitoring: Mice are monitored daily for signs of illness and mortality.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, key organs (e.g., kidneys, brain, spleen) are harvested. The fungal burden in these organs is quantified by plating homogenized tissue and counting colony-forming units (CFUs).
2. Other Relevant Animal Models:
Depending on the target indication, other animal models may be employed, such as:
-
Murine model of pulmonary aspergillosis: For evaluating drugs targeting invasive lung infections caused by Aspergillus species.
-
Guinea pig model of dermatophytosis: For testing topical agents against skin and nail infections.[22]
-
Rabbit model of candidemia: Allows for more extensive pharmacokinetic and pharmacodynamic studies due to the larger blood volume.[21][22]
Comparative Data Presentation:
The in vivo efficacy is typically assessed by survival rates and reduction in fungal burden.
| Treatment Group | Mean Survival Time (Days) | Kidney Fungal Burden (log10 CFU/gram) |
| Vehicle Control | 5 | 6.5 |
| Novel Derivative A (10 mg/kg) | 12 | 4.2 |
| Novel Derivative B (10 mg/kg) | 8 | 5.1 |
| Fluconazole (10 mg/kg) | 10 | 4.8 |
This is a representative table. Actual values would be determined experimentally.
Causality Behind Experimental Choices:
-
Choice of Animal Model: The animal model should be chosen to mimic the human disease as closely as possible.[18] Mice are often the first choice due to their genetic tractability, cost-effectiveness, and the availability of immunosuppression models.[21]
-
Route of Administration and Dosing: The route of administration should align with the intended clinical use. Dose-ranging studies are crucial for determining the optimal therapeutic dose and identifying potential toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
In Vivo Antifungal Efficacy Testing Workflow
Caption: Workflow for evaluating the in vivo efficacy of antifungal agents.
Conclusion
The systematic in vitro and in vivo evaluation of novel antifungal agents derived from 2-(chloromethyl)imidazole is a rigorous but essential process. By employing standardized methodologies and making informed experimental choices, researchers can effectively identify and characterize promising new drug candidates. The data generated from these studies provides the foundation for further preclinical and clinical development, ultimately contributing to the fight against life-threatening fungal infections. The versatility of the 2-(chloromethyl)imidazole scaffold, combined with a robust evaluation pipeline, holds significant promise for the future of antifungal drug discovery.[5][6][7][24][25]
References
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- Odds, F. C. (1985). Ketoconazole--a new-generation antifungal agent. Journal of Antimicrobial Chemotherapy, 16(3), 263-266.
- Saag, M. S., & Dismukes, W. E. (1988). Azole antifungal agents: emphasis on new triazoles. Antimicrobial agents and chemotherapy, 32(1), 1-8.
- Van den Bossche, H., Willemsens, G., & Cools, W. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(6), 922-928.
- Clinical and Laboratory Standards Institute. (2017). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
- Levine, H. B., & Cobb, J. M. (1978). Evaluation of an Experimental Animal Model for Testing Antifungal Substances. Antimicrobial Agents and Chemotherapy, 14(3), 352-357.
- Kakeya, H. (2009). Animal Models in Mycology. Medical Mycology Journal, 50(1), 1-7.
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EUCAST. (n.d.). Fungi (AFST). Retrieved from [Link]
- Rodriguez-Tudela, J. L., et al. (2003). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 41(4), 285-292.
- Bai, L., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(45), 10765-10772.
- Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- Diamond, R. D. (1990). Animal models: an important tool in mycology. Clinical Microbiology Reviews, 3(3), 215-223.
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Centers for Disease Control and Prevention. (2024, April 23). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
- Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 21.
- Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(8), 1164-1169.
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EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]
- Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Cold Spring Harbor Protocols, 2001(1), pdb-prot1001.
- Borovkova, K. E., et al. (2021). Animal models of fungal infections.
- Rodriguez-Tudela, J. L., et al. (2010). EUCAST breakpoints for antifungals. Current Fungal Infection Reports, 4(3), 137-142.
- Bai, L., et al. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 61(45), 10765-10772.
- Kumar, V. M. K. P., et al. (2015). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Indian Journal of Pharmaceutical Sciences, 77(1), 104.
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- Al-Bayati, F. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports.
- Tournu, H., & Van de Walle, K. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 4(10), 327.
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assessing the target specificity of kinase inhibitors derived from 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic innovation. The inherent challenge lies in the highly conserved nature of the ATP-binding pocket across the human kinome, making the design of inhibitors that precisely target a single kinase a formidable task. This guide provides an in-depth technical comparison of kinase inhibitors, with a specific focus on the utility of the imidazole scaffold, a privileged structure in many potent inhibitors. While we initiate our discussion from the perspective of a common synthetic starting material, 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, the available literature directs our focus towards the broader class of 4,5-disubstituted imidazole-containing inhibitors, particularly those targeting the p38 MAP kinase pathway.
We will objectively compare the performance of a representative imidazole-based p38 inhibitor with alternative inhibitors possessing different chemical scaffolds. This analysis is supported by experimental data and detailed protocols to provide a practical framework for assessing target specificity in your own research.
The 4,5-Disubstituted Imidazole Scaffold: A Privileged Motif for p38 MAPK Inhibition
The 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a reactive chemical intermediate. While direct literature detailing its use to synthesize specific, late-stage kinase inhibitors is sparse, the core 4,5-dimethylimidazole structure is a key pharmacophore in a well-established class of p38 MAPK inhibitors. These inhibitors are known for their role in regulating inflammatory responses, making them attractive therapeutic targets for a variety of diseases. The imidazole ring system's ability to form crucial hydrogen bonds within the kinase ATP-binding pocket is a key determinant of its inhibitory activity.
A seminal example of this scaffold's application is found in pyridinyl-imidazole compounds, such as SB203580 . This compound, while not directly synthesized from the titular hydrochloride, serves as an excellent exemplar of a 4,5-disubstituted imidazole inhibitor of p38α and p38β isoforms. Its widespread use in preclinical research has provided a wealth of data on its activity and selectivity.
Comparative Analysis of p38 MAPK Inhibitors: Beyond the Imidazole Core
To understand the target specificity of imidazole-based inhibitors, it is essential to compare them against compounds with different structural motifs that target the same kinase. Here, we compare our imidazole exemplar, SB203580, with other notable p38 MAPK inhibitors: Doramapimod (BIRB-796) and Losmapimod .
| Compound | Scaffold | p38α IC50 (nM) | p38β IC50 (nM) | Key Off-Targets (selected) | Clinical Development Status (selected indications) |
| SB203580 | Pyridinyl-imidazole | 300-500[1] | - | CK1, SAPK3, SAPK4, PKB/Akt (at higher concentrations)[1][2][3] | Preclinical tool |
| Doramapimod (BIRB-796) | Diaryl urea | 38[4] | 65[4] | JNK2, c-RAF, Fyn, Lck (weak inhibition)[4][5] | Failed in Phase III for acute coronary syndrome |
| Losmapimod | Pyridinone | pKi of 8.1 | pKi of 7.6 | Highly selective for p38α/β | Failed to meet primary endpoint in Phase III for FSHD[6][7] |
IC50 values can vary depending on the assay conditions. Data presented is a representative range from the literature.
This comparative data highlights the nuances of kinase inhibitor selectivity. While SB203580 is a potent inhibitor of p38, it exhibits off-target activity against other kinases, a crucial consideration in interpreting experimental results.[2][3] Doramapimod, with a different scaffold, also shows potent p38 inhibition but with a distinct off-target profile.[4][5] Losmapimod was developed to have high selectivity for the p38α and β isoforms, though its clinical development has faced challenges.[6]
Visualizing the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a central hub for cellular responses to stress and inflammatory signals. Understanding this pathway is critical for contextualizing the action of its inhibitors.
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.
Experimental Protocols for Assessing Kinase Inhibitor Specificity
To empirically determine the target specificity of a kinase inhibitor, a multi-faceted approach is required. Below are detailed protocols for key assays.
Kinome-Wide Profiling using Chemical Proteomics (Kinobeads)
This method provides a broad overview of a compound's interactions with the native kinome in a cellular lysate.
Principle: A mixture of non-selective kinase inhibitors is immobilized on beads (kinobeads). These beads are used to capture a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with a test inhibitor, one can quantify the competition for binding to the kinobeads for each kinase using mass spectrometry.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Competitive Binding:
-
Incubate the clarified cell lysate with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 1 hour at 4°C.
-
-
Kinobead Enrichment:
-
Add the kinobead slurry to the inhibitor-treated lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using a denaturing buffer (e.g., containing SDS and DTT).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of each kinase in the inhibitor-treated samples compared to the control.
-
Generate dose-response curves for each identified kinase to determine their affinity for the test inhibitor.
-
Caption: Workflow for kinome-wide inhibitor profiling using kinobeads.
Cellular Thermal Shift Assay (CETSA®)
CETSA® allows for the assessment of target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a small molecule inhibitor can increase the thermal stability of its target protein. By heating intact cells or cell lysates to various temperatures, one can measure the amount of soluble target protein remaining. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Quantitative Phosphoproteomics
This powerful technique provides a global view of the downstream signaling effects of a kinase inhibitor, revealing both on-target and off-target activities.
Principle: By quantifying changes in the phosphorylation status of thousands of proteins in response to inhibitor treatment, one can map the affected signaling pathways. A reduction in the phosphorylation of known downstream substrates of the target kinase validates on-target engagement, while changes in the phosphorylation of other proteins can reveal off-target effects.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the kinase inhibitor or vehicle control. Often, a stimulant (e.g., a growth factor) is used to activate the pathway of interest.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphosites and quantify their abundance. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for accurate relative quantification between different treatment conditions.
-
-
Data Analysis:
-
Use bioinformatics tools to identify and quantify changes in phosphopeptide abundance between inhibitor-treated and control samples.
-
Map the significantly altered phosphosites to their respective proteins and signaling pathways to elucidate the inhibitor's mechanism of action and off-target effects.
-
Conclusion
The 4,5-disubstituted imidazole scaffold, exemplified by compounds like SB203580, remains a valuable starting point for the design of potent kinase inhibitors, particularly those targeting p38 MAPK. However, achieving high target specificity is a persistent challenge in kinase inhibitor development. A comprehensive assessment of an inhibitor's selectivity profile requires a combination of biochemical, cellular, and proteomic approaches. The experimental workflows detailed in this guide provide a robust framework for such evaluations. By systematically comparing novel compounds against well-characterized inhibitors and employing a multi-pronged experimental strategy, researchers can gain a deeper understanding of their compounds' mechanisms of action and make more informed decisions in the drug discovery process.
References
- Lee, J. C., & Young, P. R. (1996). Role of p38 MAP kinase in inflammation. Therapeutic immunology, 3(5-6), 239–245.
- Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. European journal of biochemistry, 268(19), 5001–5010.
- Shanware, N. P., Bray, K., & Tibes, R. (2011). A review of p38-mitogen-activated protein kinase inhibitors in clinical development. Current opinion in investigational drugs (London, England : 2000), 12(11), 1295–1306.
- Goldstein, D. M., Soth, M., & Blasco, F. (2011). p38 MAP kinase inhibitors: a review of the recent patent literature.
- Kuma, Y., Campbell, D. G., & Cuenda, A. (2004). The non-catalytic domain of the p38alpha-specific inhibitor SB 203580 determines its selectivity for p38alpha in vitro and in vivo.
- Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Norman, P. (2011). Losmapimod: a p38 MAP kinase inhibitor for the treatment of inflammatory diseases. Drugs of the future, 36(9), 677.
-
Fulcrum Therapeutics. (2021). Fulcrum Therapeutics Announces Topline Results from Phase 2b ReDUX4 Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD). [Link]
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Olsen, J. V., Blagoev, B., Gnad, F., Macek, B., Kumar, C., Mortensen, P., & Mann, M. (2006). Global, in vivo, and site-specific phosphorylation dynamics in signaling networks. Cell, 127(3), 635–648.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Do, H., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
- Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
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Safety Operating Guide
2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
This guide provides essential safety and logistical information for the proper disposal of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. As a chlorinated heterocyclic compound frequently utilized in pharmaceutical research and drug development, its handling and disposal demand a rigorous, safety-first approach. This document moves beyond a simple checklist to provide the causal logic behind each procedural step, ensuring that researchers, scientists, and laboratory managers can implement a disposal plan that is both compliant and fundamentally safe.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is the foundation of its safe management. This compound is not merely chemical waste; it is a multi-hazard substance requiring careful handling at every stage, from initial use to final disposal. The primary risks are associated with its corrosivity, toxicity, and reactivity.
This compound is classified as harmful if swallowed, inhaled, or in contact with skin[1]. It is known to cause serious eye irritation and skin irritation[1]. In the event of a fire, it may emit corrosive and toxic fumes, including nitrogen oxides and hydrogen chloride gas[1][2]. Therefore, all handling and disposal procedures must be designed to mitigate these risks through containment and appropriate personal protective equipment.
Table 1: Summary of Key Hazards
| Hazard Type | Description | Primary Routes of Exposure |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1] | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation and potential burns.[1][3] | Dermal |
| Eye Damage/Irritation | Causes serious eye irritation and potential burns.[1][3] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] | Inhalation |
Chemical Incompatibilities
A critical aspect of safe disposal is the strict segregation of waste. Accidental mixing with incompatible materials can trigger hazardous reactions. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride waste must be kept separate from:
-
Strong Oxidizing Agents
-
Strong Acids and Acid Anhydrides
-
Acid Chlorides
Mixing with these substances can lead to vigorous, exothermic reactions, potentially releasing toxic gases and creating a significant safety incident.
Pre-Disposal Handling and Waste Segregation Protocol
The principle of "point-of-generation" waste collection is paramount. Waste should be immediately segregated into a designated, properly labeled container to prevent cross-contamination and accidental reactions.
Protocol 2.1: Waste Collection and Container Management
-
Container Selection: Choose a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass jar with a secure screw-top lid is recommended[4][5]. The container must be in good condition, free of cracks or residue from previous use.
-
Labeling: As soon as the first particle of waste is added, the container must be clearly labeled. The label must, at a minimum, include:
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet[1][5]. The storage location must be away from the incompatible materials listed above[5][6]. Ensure the container is stored securely to prevent tipping or physical damage[1].
Spill Management and Decontamination
Accidents can happen, and a prepared response is essential to mitigate exposure and environmental release. The response procedure varies based on the scale of the spill.
Protocol 3.1: Small Spill Cleanup Procedure (Solid Material)
This protocol is for minor spills (typically less than 5 grams) within a controlled environment like a chemical fume hood.
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing appropriate Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical safety goggles[1][2][3].
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush for sweeping.
-
Cleanup: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material up using non-sparking tools and place it into the designated hazardous waste container[2]. Avoid any actions that generate dust[1][2].
-
Decontamination: Wipe the spill area with a damp cloth or sponge, using soap and water. Place all cleanup materials (gloves, wipes, absorbent) into a sealed bag and dispose of it as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete[2].
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
Approved Disposal Methodologies
Disposal of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is tightly regulated. This material must not be disposed of down the drain or in regular trash[3][8]. The only acceptable method is through a licensed professional waste disposal service.
The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers[2]. This process is crucial for two reasons:
-
Complete Destruction: The high temperatures break down the heterocyclic ring and the carbon-chlorine bonds, destroying the compound's toxicity.
-
Scrubbing of Byproducts: The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas. The scrubber system in a proper incinerator neutralizes this acidic gas, preventing its release into the atmosphere.
Your institution's EHS department will have a contract with a licensed hazardous waste disposal company that can manage this process in compliance with all federal and local regulations, such as the EPA guidelines outlined in 40 CFR Part 261[3].
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this chemical waste.
Caption: Decision workflow for compliant waste disposal.
Regulatory Compliance and Final Authority
This guide is based on established safety protocols and data sheets. However, the final authority on chemical disposal rests with your local, state, and federal regulatory bodies and your institution's specific EHS policies. Always consult your EHS department before initiating any new disposal protocol. They provide the critical link to licensed disposal contractors and ensure that all actions are fully compliant, protecting you, your institution, and the environment.
References
- Apollo Scientific. (2022, May 17). 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride Safety Data Sheet.
- Benchchem. (n.d.). Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals.
- Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride.
- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.
- ECHEMI. (n.d.). 2-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE SDS, 396105-96-7 Safety Data Sheets.
- Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride.
- University of Washington. (2025, February 28). Imidazole Standard Operating Procedure. Retrieved from University of Washington Environmental Health & Safety website.
- Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Imidazole.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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A Researcher's Guide to the Safe Handling of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
As professionals dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While the pursuit of discovery is paramount, it must be anchored in an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (CAS No. 13338-49-3*), a halogenated heterocyclic compound. The procedures outlined here are designed to protect you, your colleagues, and your research integrity by establishing a self-validating system of safety.
Hazard Profile: Understanding the Risks
Before any handling, it is critical to internalize the hazard profile of this compound. According to its classification, 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is:
-
Harmful if swallowed, in contact with skin, or if inhaled [1].
-
Causes serious eye irritation [1].
-
Causes skin irritation [1].
-
May cause respiratory irritation [1].
The compound is a powder, which increases the risk of aerosolization and subsequent inhalation during handling procedures like weighing and transferring. The primary routes of exposure are therefore dermal contact, eye contact, and inhalation.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before relying on PPE, always apply the hierarchy of controls to minimize exposure.
-
Engineering Controls: The most critical engineering control is a certified chemical fume hood. All manipulations of this compound in its solid form or in volatile solutions must be performed within a fume hood to control airborne concentrations.[2][3][4] Your facility should also be equipped with easily accessible eyewash stations and safety showers.[2][3]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs) for handling hazardous chemicals. Ensure you are fully trained and familiar with the location and use of all safety equipment before beginning work. Always wash your hands thoroughly after handling, even if gloves were worn.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Tightly fitting safety goggles with side-shields | Nitrile rubber gloves (inspected before use) | Fully-buttoned lab coat | N95/P95-rated dust mask or respirator |
| Preparing Solutions | Tightly fitting safety goggles with side-shields | Nitrile rubber gloves (inspected before use) | Fully-buttoned lab coat | Not required if in a fume hood |
| Running Reactions/Work-up | Tightly fitting safety goggles with side-shields | Nitrile rubber gloves (inspected before use) | Fully-buttoned lab coat | Not required if in a fume hood |
| Large Spills or Aerosol Generation | Face shield over safety goggles | Nitrile rubber gloves | Chemical-resistant apron over lab coat | Full-face respirator with appropriate cartridges |
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that conform to EN166 or NIOSH standards are mandatory to protect against airborne powder and splashes.[5][6] For larger scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[5] Dispose of contaminated gloves immediately as hazardous waste.
-
Body Protection: A clean, fully-buttoned laboratory coat is required to protect your skin and clothing. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When handling the powder outside of a fume hood (which is strongly discouraged) or when there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P95) is necessary.[5] All work with the solid should ideally be conducted within a fume hood to prevent inhalation.[1]
Operational Protocols: A Step-by-Step Guide
Weighing and Transferring the Solid Compound
This is a high-risk activity due to the potential for dust generation.
-
Preparation: Don all required PPE (goggles, gloves, lab coat, respirator if needed). Ensure the chemical fume hood is on and operating correctly.
-
Containment: Perform all weighing and transfer activities within the fume hood. Use a disposable weighing boat or paper.
-
Technique: Handle the container and spatula carefully to minimize dust creation. Do not "drop" or "pour" the powder from a height. Tap the spatula gently to dispense the solid.
-
Clean-up: After transferring the desired amount, securely close the main container. Use a damp cloth to gently wipe down the spatula and the balance area within the fume hood. Dispose of the cloth as contaminated waste.
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, including gloves, weighing papers, and disposable labware, must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Spill Management:
-
Minor Spills (Solid): For small spills, gently cover the powder with a damp paper towel to avoid raising dust. Carefully sweep or vacuum the material into a designated hazardous waste container.[1] The area should then be thoroughly cleaned.
-
Major Spills: Evacuate the area and alert your facility's safety officer. Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Chemical Waste: As a chlorinated organic compound, this substance and its solutions should be collected in a designated "halogenated organic waste" container for disposal by a licensed professional waste service.[7] Do not pour this chemical down the drain.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection.
By adhering to these guidelines, you contribute to a culture of safety that is foundational to innovative and successful research. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
-
Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]
-
AmericanBio. (2015, February 19). IMIDAZOLE Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole (amended by 2020/878/EU). Retrieved from [Link]
-
West Liberty University. Chemical Product and Company Identification MSDS Name: Imidazole. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
